molecular formula C8H18ClNO2S B12686241 H-Met-OiPr hydrochloride CAS No. 93805-89-1

H-Met-OiPr hydrochloride

Número de catálogo: B12686241
Número CAS: 93805-89-1
Peso molecular: 227.75 g/mol
Clave InChI: ONXXRAMAPIOLSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Met-OiPr hydrochloride is a useful research compound. Its molecular formula is C8H18ClNO2S and its molecular weight is 227.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

propan-2-yl 2-amino-4-methylsulfanylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXXRAMAPIOLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CCSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93805-89-1
Record name Methionine, 1-methylethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl DL-methionate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522225
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyl DL-methionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of H-Met-OiPr Hydrochloride in the Development of Farnesyltransferase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OiPr hydrochloride, a methionine isopropyl ester derivative, serves as a crucial building block in the synthesis of a class of therapeutic agents known as farnesyltransferase inhibitors (FTIs). While not pharmacologically active itself, its chemical structure is integral to the creation of molecules designed to target the enzyme farnesyl-protein transferase (FTase). This enzyme plays a pivotal role in the post-translational modification of various proteins implicated in cancer cell signaling. This technical guide will delve into the mechanism of action of the compounds derived from precursors like this compound, focusing on the inhibition of FTase and the subsequent effects on cellular pathways.

The Target: Farnesyl-Protein Transferase (FTase) and the Ras Signaling Pathway

Farnesyl-protein transferase is a key enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CAAX motif of a target protein. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins at the cell membrane.[1]

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins act as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival.[2] When a Ras protein is activated, it can trigger downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are often dysregulated in cancer.[3] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[4]

The farnesylation of Ras is a prerequisite for its membrane association and subsequent activation. Therefore, inhibiting FTase presents a promising therapeutic strategy to abrogate the function of oncogenic Ras.[1]

Signaling Pathway of Ras Farnesylation and Inhibition by FTIs

The following diagram illustrates the post-translational modification of Ras proteins and the point of intervention for farnesyltransferase inhibitors.

Ras_Farnesylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane preRas pre-Ras (inactive) FTase Farnesyl-Protein Transferase (FTase) preRas->FTase FPP Farnesyl Pyrophosphate (FPP) FPP->FTase farnesylatedRas Farnesylated Ras FTase->farnesylatedRas Farnesylation FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibition memRas Membrane-associated Ras (active) farnesylatedRas->memRas Membrane Localization downstream Downstream Signaling (e.g., Raf-MEK-ERK) memRas->downstream Activation

Caption: Ras Farnesylation and Inhibition Pathway.

Mechanism of Action of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are designed to block the active site of FTase, preventing it from binding to its substrates, FPP and the target protein (e.g., Ras). This inhibition can be competitive or non-competitive.[5] By preventing farnesylation, FTIs render Ras proteins unable to anchor to the plasma membrane, thus blocking their activation and downstream signaling.[1] This leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death) in cancer cells.[1]

Interestingly, the anti-cancer effects of FTIs are not solely dependent on the inhibition of Ras. Other farnesylated proteins, such as RhoB, are also affected and contribute to the therapeutic effects of these inhibitors.

Quantitative Data: In Vitro Potency of Representative FTIs

The efficacy of farnesyltransferase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Below is a summary of the in vitro potency of two well-characterized FTIs, Tipifarnib and Lonafarnib (B1684561).

InhibitorTargetAssay TypeIC50 (nM)Reference
TipifarnibFarnesyltransferaseEnzymatic Assay0.45–0.57[5]
LonafarnibFarnesyltransferaseEnzymatic Assay4.9–7.8[5]
TipifarnibK-Ras PrenylationIn Vitro Assay7.9[6]
LonafarnibH-Ras FarnesylationIn Vitro Assay1.9[4]
LonafarnibK-Ras-4B FarnesylationIn Vitro Assay5.2[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Representative Synthesis of a Farnesyltransferase Inhibitor

While the exact synthesis protocols for proprietary FTIs are not publicly available, a general approach for the synthesis of a non-peptidomimetic FTI can be outlined. The synthesis of a novel FPTase inhibitor has been reported in 8 steps with an overall yield of 11.6%.[7] A key strategy in the synthesis of some FTIs involves the use of a substituted toluene (B28343) derivative, which is then elaborated through a series of chemical transformations. For instance, a practical synthesis of an FTI has been developed starting from 2-nitro-5-cyanotoluene, proceeding through eight chemical transformations to yield the final product.[8] This multi-step synthesis highlights the importance of carefully designed starting materials, such as this compound, which can be incorporated into the final structure to provide the desired chemical properties for enzyme inhibition.

In Vitro Farnesyltransferase Activity Assay (Fluorimetric)

This protocol describes a common method to assess the inhibitory activity of a compound against farnesyltransferase. The assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.

Materials:

  • Recombinant farnesyltransferase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Test compound (dissolved in DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Inhibitor Incubation: In the microplate, add the assay buffer, farnesyltransferase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[9][10][11] Record data points every minute for 60 minutes.

  • Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for FTase Inhibition Assay

The following diagram outlines the workflow for the in vitro farnesyltransferase inhibitor assay.

FTI_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrates, Inhibitor) start->prep_reagents plate_setup Plate Setup (Controls and Test Compounds) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) plate_setup->pre_incubation add_substrates Add FPP and Peptide Substrate pre_incubation->add_substrates read_fluorescence Kinetic Fluorescence Reading (60 min) add_substrates->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition and IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro FTase inhibitor assay.
Western Blot for Detecting Farnesylation Inhibition in Cells

This protocol assesses the in-cell efficacy of an FTI by observing the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel.

Materials:

  • Cancer cell line of interest

  • Cell culture reagents

  • Test compound (FTI)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the FTI for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band patterns between the treated and control samples. A slower-migrating band in the FTI-treated samples indicates the accumulation of the unfarnesylated protein, confirming target engagement.

Conclusion

This compound is a valuable synthetic intermediate for the development of farnesyltransferase inhibitors. These inhibitors represent a targeted approach to cancer therapy by disrupting the function of key signaling proteins, most notably Ras. The in-depth understanding of the mechanism of action of FTIs, supported by quantitative data and detailed experimental protocols, is essential for the continued research and development of this important class of therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

The Role of Methionine Derivatives in Farnesyltransferase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibition of farnesyltransferase (FTase), a critical enzyme in cellular signaling pathways, with a focus on the role of methionine-containing compounds. While direct inhibitory data for H-Met-OiPr hydrochloride is not extensively available in the public domain, its identity as a methionine derivative points to its significance as a precursor or building block in the synthesis of peptidomimetic farnesyltransferase inhibitors (FTIs). This guide will delve into the mechanism of FTase, the rationale for targeting it in drug development, and will use a well-characterized methionine-containing peptidomimetic FTI as a case study to illustrate the principles of synthesis, biological evaluation, and mechanism of action.

Introduction to Farnesyltransferase and Its Role in Disease

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box motif of specific proteins. This post-translational modification, known as farnesylation, is crucial for the proper localization and function of numerous proteins involved in cellular signal transduction.

One of the most critical substrates of FTase is the Ras protein, a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[1][2] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell proliferation.[1] By preventing the farnesylation of Ras, FTIs inhibit its trafficking to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[1]

Mechanism of Farnesyltransferase Action

The catalytic mechanism of FTase involves the sequential binding of its two substrates: farnesyl pyrophosphate (FPP) and the CaaX-containing protein. The enzyme then facilitates a nucleophilic attack by the thiol group of the cysteine residue on the C1 atom of FPP, displacing the pyrophosphate group and forming a stable thioether linkage.

cluster_0 Farnesyltransferase Catalytic Cycle FPP Farnesyl Pyrophosphate (FPP) Complex1 FTase-FPP Binary Complex FPP->Complex1 Binds FTase Farnesyltransferase (FTase) FTase->Complex1 CaaX CaaX-Protein Complex2 FTase-FPP-CaaX Ternary Complex CaaX->Complex2 Binds Complex1->Complex2 Product Farnesylated CaaX-Protein Complex2->Product Catalysis PPi Pyrophosphate (PPi) Complex2->PPi FTase_empty Farnesyltransferase (FTase) Product->FTase_empty Releases

Caption: Farnesyltransferase Catalytic Cycle.

Methionine-Containing Peptidomimetics as Farnesyltransferase Inhibitors

The natural substrate of FTase is a tetrapeptide with the sequence Cys-Val-Ile-Met (CVIM). This has led to the development of peptidomimetic inhibitors that mimic this sequence. Methionine, with its flexible and hydrophobic side chain, plays a crucial role in the recognition and binding of the substrate to the enzyme's active site.

While this compound itself is a simple methionine derivative, it serves as a valuable chiral building block for the synthesis of more complex peptidomimetic FTIs. One such example is the benzodiazepine-based peptidomimetic, Cys(BZA)Met .

Case Study: Cys(BZA)Met - A Potent Methionine-Containing FTI

Cys(BZA)Met is a potent FTI that incorporates a benzodiazepine (B76468) scaffold to mimic the dipeptide portion of the CaaX motif, while retaining the critical cysteine and methionine residues for enzyme recognition.

Quantitative Data for Cys(BZA)Met and Related Compounds

CompoundIC50 (nM) vs. FarnesyltransferaseNotes
Cys(BZA)Met400Moderate potency.
N-Methyl-Cys(BZA)Met0.3 - 1N-methylation of the cysteine amide significantly improves potency.

Data extracted from scientific literature on benzodiazepine peptidomimetic inhibitors of farnesyltransferase.

Experimental Protocols

General Synthesis of a Peptidomimetic FTI (Illustrative)

The synthesis of a peptidomimetic FTI like Cys(BZA)Met involves multi-step organic synthesis. A generalized workflow is presented below. The synthesis of the specific benzodiazepine scaffold is a key step, followed by coupling with protected cysteine and methionine derivatives. This compound could be used as a starting material for the methionine component after appropriate deprotection and activation.

cluster_workflow General Synthetic Workflow for a Peptidomimetic FTI Start_Cys Protected Cysteine Derivative Coupling1 Coupling Reaction 1 Start_Cys->Coupling1 Start_Scaffold Benzodiazepine Scaffold Synthesis Start_Scaffold->Coupling1 Start_Met Protected Methionine Derivative (from H-Met-OiPr HCl) Coupling2 Coupling Reaction 2 Start_Met->Coupling2 Intermediate Cys-Scaffold Intermediate Coupling1->Intermediate Intermediate->Coupling2 Deprotection Deprotection Coupling2->Deprotection Final_Product Peptidomimetic FTI Deprotection->Final_Product

Caption: General Synthetic Workflow.

Farnesyltransferase Activity Assay

A common method to determine the inhibitory activity of a compound against FTase is a fluorescence-based assay.

Principle: A fluorescently labeled CaaX peptide (e.g., Dansyl-GCVLS) is used as a substrate. Upon farnesylation, the local environment of the fluorophore changes, leading to an increase in fluorescence intensity. An inhibitor will compete with the peptide substrate, resulting in a lower rate of fluorescence increase.

Materials:

  • Purified recombinant farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

  • Test compound (potential inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the assay buffer, FPP, and the test compound to the respective wells.

  • Initiate the reaction by adding the fluorescently labeled peptide substrate and farnesyltransferase.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader (e.g., excitation at 340 nm, emission at 520 nm).

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Signaling Pathway Affected by Farnesyltransferase Inhibition

The primary signaling pathway disrupted by FTIs is the Ras-MAPK pathway. By preventing Ras farnesylation, these inhibitors block its localization to the plasma membrane, which is a prerequisite for its activation by upstream signals (e.g., from receptor tyrosine kinases).

cluster_pathway Ras-MAPK Signaling Pathway and FTI Intervention cluster_membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibition Membrane Plasma Membrane Farnesyl Farnesyl Group Farnesyl->FTase

Caption: Ras-MAPK Signaling Pathway.

Conclusion

While this compound is a precursor molecule, its structural relationship to methionine highlights the importance of this amino acid in the design of potent and selective farnesyltransferase inhibitors. The development of peptidomimetic FTIs, such as Cys(BZA)Met, demonstrates a successful strategy for targeting the farnesylation of key signaling proteins like Ras. The in-depth understanding of the enzyme's mechanism, coupled with robust synthetic and screening methodologies, continues to drive the development of novel anti-cancer therapeutics based on farnesyltransferase inhibition. This guide provides a foundational understanding of these core principles for professionals in the field of drug discovery and development.

References

Physical and chemical properties of L-Methionine isopropyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Methionine Isopropyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related L-Methionine Methyl Ester Hydrochloride and outlines detailed experimental protocols for its synthesis and analysis based on established methodologies for amino acid esters.

Chemical and Physical Properties

L-Methionine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. The esterification of the carboxylic acid group can modify the physicochemical properties of the parent amino acid, potentially enhancing its solubility in organic solvents and altering its biological activity.

Table 1: General Properties of L-Methionine Isopropyl Ester Hydrochloride

PropertyValueSource
CAS Number 85391-05-5[1][2][3]
Molecular Formula C8H18ClNO2S[2][3][4]
Molecular Weight 227.75 g/mol [2][3][4]
Appearance White to off-white solid (presumed)[2]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2]

Table 2: Solubility Data

SolventSolubilitySource
DMSO 100 mg/mL (439.08 mM) with ultrasonic treatment. Note: Hygroscopic DMSO can impact solubility.[2]
Water Soluble in polar solvents like water due to its hydrophilic nature.[5]

Table 3: Comparative Physicochemical Data with L-Methionine Methyl Ester Hydrochloride

PropertyL-Methionine Isopropyl Ester HydrochlorideL-Methionine Methyl Ester Hydrochloride
CAS Number 85391-05-52491-18-1[6]
Molecular Formula C8H18ClNO2SC6H14ClNO2S[6]
Molecular Weight 227.75 g/mol 199.70 g/mol [6]
Melting Point Data not available145 - 155 °C[6]
Optical Rotation Data not available[a]D20 = 24 - 29 ° (c=1 in H2O)[6]
Appearance White to off-white solid (presumed)White to off-white crystalline powder[6]

Experimental Protocols

The following are detailed methodologies for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride, adapted from general procedures for amino acid ester hydrochlorides.

Synthesis of L-Methionine Isopropyl Ester Hydrochloride

This protocol is based on the esterification of L-methionine using isopropanol (B130326) and a chlorinating agent, a common method for producing amino acid ester hydrochlorides.[7][8][9][10]

Materials:

  • L-Methionine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-methionine (1 equivalent) in anhydrous isopropanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol and any remaining reagent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-Methionine Isopropyl Ester Hydrochloride.

Characterization Protocols

This protocol describes a general procedure for determining the melting point of a crystalline solid.[11][12][13][14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

Procedure:

  • Ensure the sample of L-Methionine Isopropyl Ester Hydrochloride is finely powdered and completely dry.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

A general protocol to determine the qualitative solubility of the compound.[16][17][18]

Materials:

  • L-Methionine Isopropyl Ester Hydrochloride

  • Various solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of L-Methionine Isopropyl Ester Hydrochloride to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.

  • If the solid has not dissolved, the compound is sparingly soluble or insoluble. Further testing with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.

This protocol outlines a general method for assessing the purity of amino acid esters using reverse-phase HPLC.[19][20][21][22]

Instrumentation and Conditions:

  • HPLC System: With UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm or MS detection.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of L-Methionine Isopropyl Ester Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample solution.

  • Run the gradient program and record the chromatogram.

  • The purity of the sample can be determined by the relative area of the main peak.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L_Met L-Methionine Esterification Esterification Reaction (Reflux) L_Met->Esterification Isopropanol Isopropanol Isopropanol->Esterification Reagent SOCl₂ or TMSCl Reagent->Esterification Evaporation Solvent Evaporation Esterification->Evaporation Precipitation Precipitation (Diethyl Ether) Evaporation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product L-Methionine Isopropyl Ester Hydrochloride Drying->Final_Product

Caption: Synthesis workflow for L-Methionine Isopropyl Ester Hydrochloride.

Purification_Workflow Crude_Product Crude L-Methionine Isopropyl Ester Hydrochloride Dissolution Dissolution in Minimal Hot Isopropanol Crude_Product->Dissolution Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling Filtration Collection of Crystals by Filtration Cooling->Filtration Washing Washing with Cold Anhydrous Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Purified L-Methionine Isopropyl Ester Hydrochloride Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample L-Methionine Isopropyl Ester Hydrochloride Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Purity Determine Purity (Peak Area %) Chromatogram->Purity

Caption: HPLC analytical workflow for purity assessment.

References

An In-depth Technical Guide to H-Met-OiPr Hydrochloride (CAS: 85391-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is the hydrochloride salt of L-methionine isopropyl ester. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of targeted therapeutics. Its primary significance lies in its role as a precursor for the synthesis of farnesyltransferase inhibitors (FTIs), a class of compounds investigated for their potential in cancer therapy.[1][2] This guide provides a comprehensive overview of the technical data, relevant experimental protocols, and the biological context for the application of this compound.

Physicochemical Properties

This compound is a white to off-white solid.[3] While a specific melting point is not consistently reported across publicly available safety data sheets, its fundamental properties are summarized below.[4]

PropertyValueSource(s)
CAS Number 85391-05-5[3][5]
Molecular Formula C₈H₁₈ClNO₂S[3]
Molecular Weight 227.75 g/mol [3]
IUPAC Name propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochlorideN/A
Appearance White to off-white solid[3]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]

Biological Significance and Application

The principal application of this compound is in the synthesis of farnesyltransferase inhibitors.[2] Farnesyltransferase (FTase) is a critical enzyme in a post-translational modification process called prenylation.[6]

The Role of Farnesyltransferase (FTase)

FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins.[6] This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins.[6]

The Ras Signaling Pathway: A Key Target

A prominent substrate of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[6] Ras proteins are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival.[6] When mutated, Ras can become permanently active, leading to uncontrolled cell growth, a hallmark of many cancers.[7] By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[7]

Ras_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation FTase Farnesyltransferase (FTase) FTase->Ras_GDP Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase FTI FTase Inhibitor (derived from H-Met-OiPr) FTI->FTase Inhibition

Figure 1. Simplified Ras/MAPK Signaling Pathway and the Point of Intervention for Farnesyltransferase Inhibitors.

Experimental Protocols

General Synthesis of Farnesyltransferase Inhibitors

A generalized synthetic workflow would involve:

  • Deprotection: The free amino group of this compound is typically protected (e.g., with a Boc or Fmoc group) to allow for selective reactions at other parts of the molecule.

  • Coupling Reactions: The protected methionine isopropyl ester is then coupled to a core scaffold. This is often achieved through standard peptide coupling reactions (e.g., using coupling reagents like HATU or HBTU) or other bond-forming reactions.

  • Further Modification: The coupled product may undergo several additional synthetic steps, such as the introduction of other functional groups or modifications to the core scaffold.

  • Final Deprotection: In the final step, any protecting groups are removed to yield the active farnesyltransferase inhibitor.

Synthesis_Workflow Start H-Met-OiPr Hydrochloride Protection N-Protection (e.g., Boc, Fmoc) Start->Protection Protected_Met Protected L-Methionine Isopropyl Ester Protection->Protected_Met Coupling Peptide Coupling or other C-N bond formation Protected_Met->Coupling Scaffold Core Scaffold (e.g., Pyrrolidine derivative) Scaffold->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Synthetic Modifications (Optional) Intermediate->Modification Protected_FTI Protected FTI Modification->Protected_FTI Deprotection Final Deprotection Protected_FTI->Deprotection Final_Product Farnesyltransferase Inhibitor (FTI) Deprotection->Final_Product

Figure 2. Generalized Workflow for the Synthesis of a Farnesyltransferase Inhibitor using a Methionine Derivative.
Farnesyltransferase Activity Assay (Non-Radioactive)

To evaluate the efficacy of synthesized inhibitors, a farnesyltransferase activity assay can be performed. Non-radioactive, fluorescence-based assays are common for high-throughput screening.

Principle: This type of assay utilizes a fluorescently labeled peptide substrate (e.g., a dansylated peptide) and farnesyl pyrophosphate (FPP). In the presence of active FTase, the farnesyl group is transferred to the peptide. This modification alters the chemical environment of the fluorophore, leading to a change in fluorescence intensity or polarization, which can be measured over time. The presence of an inhibitor will prevent this change, allowing for the quantification of inhibitory activity.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT), solutions of recombinant human FTase, the fluorescently labeled peptide substrate, and FPP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound (synthesized FTI) in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate (typically a 384-well black plate for fluorescence assays), add the reaction buffer, FTase enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrate mixture to all wells.

  • Signal Detection: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide) at time zero and then kinetically over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound (CAS: 85391-05-5) is a valuable synthetic intermediate for medicinal chemistry and drug discovery. Its role as a precursor in the synthesis of farnesyltransferase inhibitors places it at the forefront of research into targeted cancer therapies aimed at disrupting oncogenic signaling pathways, such as the Ras-MAPK cascade. While detailed public data on the compound itself is limited, its utility is well-established through its application in the synthesis of these biologically active molecules. This guide provides a foundational understanding for researchers and professionals working with this compound and in the broader field of FTI development.

References

H-Met-OiPr Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key intermediate in the synthesis of farnesyltransferase inhibitors, which are under investigation for their potential in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is the hydrochloride salt of the isopropyl ester of the essential amino acid L-methionine. Its chemical structure facilitates its use in peptide synthesis and as a building block for more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name L-Methionine isopropyl ester hydrochloride-
Synonyms H-Met-OiPr HCl-
Molecular Formula C8H18ClNO2S[1]
Molecular Weight 227.75 g/mol [1]
CAS Number 85391-05-5[1]
Appearance White to off-white solid[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, which also serves as the catalyst and the source of the hydrochloride salt. A common and effective method involves the use of thionyl chloride (SOCl2).

Experimental Protocol: Synthesis via Thionyl Chloride Method

This protocol is based on general procedures for the synthesis of amino acid ester hydrochlorides.

Materials:

  • L-Methionine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl2)

  • Diethyl ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-methionine in anhydrous isopropanol. The flask should be cooled in an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methine proton of the isopropyl group will appear as a septet, while the two methyl groups of the isopropyl ester will be a doublet. The alpha-proton of the amino acid backbone will be a triplet, and the protons of the ethylthio group will show complex splitting patterns. The methyl group of the thioether will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbon of the ester will be in the downfield region. The carbons of the isopropyl group, the thioether moiety, and the amino acid backbone will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is expected around 1740 cm⁻¹. The N-H stretching of the primary amine hydrochloride will appear as a broad band in the region of 3000-2500 cm⁻¹. C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (H-Met-OiPr) and fragmentation patterns characteristic of the structure.

Role in Drug Development: Farnesyltransferase Inhibition

This compound serves as a crucial building block in the synthesis of farnesyltransferase inhibitors (FTIs).[3] Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a variety of proteins, a process known as farnesylation.[4]

This post-translational modification is vital for the function of several proteins involved in cellular signaling pathways, including the Ras family of small GTPases.[5] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth and proliferation.[5] By anchoring to the cell membrane, farnesylated Ras can activate downstream signaling cascades such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[5]

FTIs were developed to block the farnesylation of Ras, thereby preventing its localization to the cell membrane and inhibiting its oncogenic activity.[6] While the initial focus was on Ras, it is now understood that FTIs also affect other farnesylated proteins, contributing to their anti-cancer effects.[7]

Below is a diagram illustrating the farnesyltransferase signaling pathway and the point of intervention for FTIs.

Farnesyltransferase_Pathway cluster_synthesis Synthesis of FTIs cluster_cell Cellular Processes H_Met_OiPr H-Met-OiPr hydrochloride FTI Farnesyltransferase Inhibitor (FTI) H_Met_OiPr->FTI Precursor FTase Farnesyltransferase (FTase) FTI->FTase Inhibition FPP Farnesyl Diphosphate (FPP) FPP->FTase Protein Precursor Protein (e.g., Ras) Protein->FTase Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein Farnesylation Membrane_Localization Membrane Localization Farnesylated_Protein->Membrane_Localization Downstream_Signaling Downstream Signaling (e.g., Raf/MEK/ERK, PI3K/AKT) Membrane_Localization->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Farnesyltransferase signaling pathway and FTI inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the development of potential anti-cancer therapeutics. Its straightforward synthesis and well-defined chemical properties make it an important tool for medicinal chemists. A thorough understanding of its characteristics and its role in the synthesis of farnesyltransferase inhibitors is essential for researchers working in this promising area of drug discovery.

References

Unraveling the Role of Methionine Derivatives in Oncology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 15, 2025 – In the intricate landscape of cancer research, the metabolic pathways of malignant cells present a promising frontier for therapeutic intervention. Among these, the dependency of various cancers on the essential amino acid methionine has emerged as a critical vulnerability. This technical guide provides an in-depth exploration of the applications of methionine derivatives in cancer research, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding of this burgeoning field.

The Methionine Addiction of Cancer: A Therapeutic Window

Many types of cancer cells exhibit a heightened requirement for methionine compared to their normal counterparts, a phenomenon termed "methionine dependence."[1][2][3] This metabolic abnormality stems from an impaired ability of cancer cells to recycle methionine from homocysteine, making them reliant on an external supply of this amino acid for survival and proliferation.[1] This dependency provides a unique therapeutic window, allowing for the selective targeting of cancer cells by manipulating methionine availability.

Key Methionine Derivatives in Cancer Research

Several methionine derivatives and strategies targeting methionine metabolism have been investigated for their anti-cancer properties. These include enzymatic depletion of methionine, supplementation with methionine analogs, and inhibition of key enzymes in the methionine cycle.

L-Methioninase: Enzymatic Depletion of Methionine

L-methioninase, an enzyme that degrades L-methionine, has demonstrated significant anti-cancer activity by depleting the available pool of this essential amino acid.[4][5]

Quantitative Data Summary: L-Methioninase

Cancer Cell LineType of CancerIC50 ValueReference
Hep-G2Hepatocellular Carcinoma56 µg/ml[6]
A549Lung Carcinoma53 µg/ml[6]
U87MGGlioblastoma5.792 units/mL[5]
T98GGlioblastoma5.215 units/mL[5]
HCT-116Colon Cancer0.486 U/ml[7]
HepG-2Hepatocellular Carcinoma1.452 U/ml[7]
MCF-7Breast Cancer20.07 µg/ml[8]
Neuroblastoma (various)Neuroblastoma0.15 - 0.51 Units/ml[9]

Clinical Insights: Pilot Phase I clinical trials of methioninase in patients with high-stage cancers have shown that intravenous infusion is safe and effectively depletes circulating methionine levels.[4][5] In some cases, serum methionine was depleted by over 200-fold.[4] These trials suggest potential efficacy for future clinical applications.[4][5]

Seleno-methionine: A Pro-apoptotic Methionine Analog

Seleno-methionine, an analog of methionine where selenium replaces the sulfur atom, has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[10][11]

Quantitative Data Summary: Seleno-methionine

Cancer Cell LineType of CancerIC50 Value (µM)Reference
MCF-7/SBreast Carcinoma45 - 130[10]
DU-145Prostate Cancer45 - 130[10]
UACC-375Melanoma45 - 130[10]
HT-29Colorectal Cancer283[12]
Ethionine: A Methionine Antagonist

Ethionine, another methionine analog, acts as a competitive inhibitor of methionine metabolism, thereby impeding cancer cell growth. While quantitative data is less abundant, studies have shown its ability to retard tumor growth in animal models.[13]

S-Adenosylmethionine (SAM): A Key Metabolite with a Dual Role

S-Adenosylmethionine (SAM) is a critical molecule derived from methionine and is the primary methyl donor in the cell. Its role in cancer is complex, with some studies suggesting its supplementation can have anti-tumor effects, while its depletion is a key mechanism of action for other methionine-targeted therapies.[14][15][16][17] Clinical trials investigating SAM supplementation have yielded mixed results, with some showing potential benefits in early-stage liver disease but limited efficacy in advanced cancers.[18]

MAT2A Inhibitors: Targeting the Methionine Cycle

Methionine adenosyltransferase 2A (MAT2A) is a key enzyme responsible for the synthesis of SAM from methionine.[19] Inhibitors of MAT2A have emerged as a promising therapeutic strategy, particularly for cancers with a specific genetic deletion (MTAP deletion).[19]

Quantitative Data Summary: MAT2A Inhibitors

CompoundTargetBiochemical IC50 (nM)Anti-proliferative IC50 in MTAP-/- Cells (nM)Reference
AG-270MAT2A68.3300.4[19]
PF-9366MAT2A420-[19]
SCR-7952MAT2A18.734.4[19]
IDE397MAT2A~1015[19]
FIDAS-5MAT2A2100-[20]

In Vivo Efficacy: Preclinical studies with MAT2A inhibitors like AG-270 have demonstrated dose-dependent tumor growth inhibition in xenograft models.[14] For instance, oral administration of AG-270 at 200 mg/kg resulted in a 67% tumor growth inhibition in a pancreatic cancer model.[14] Similarly, FIDAS-5 has been shown to significantly inhibit the growth of xenograft tumors with minimal impact on body weight.[20][21]

Clinical Development: The MAT2A inhibitor AG-270 has undergone Phase 1 clinical trials in patients with advanced malignancies harboring MTAP deletions. The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, including partial responses and stable disease in some patients.[1][12][22]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams visualize key signaling pathways and experimental workflows.

Methionine_Cycle_and_Cancer cluster_0 Methionine Cycle cluster_1 Cancer Cell Processes cluster_2 Therapeutic Interventions Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT2A ATP ATP ATP->SAM SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases (DNA, RNA, Histone Methylation) Proliferation Proliferation SAM->Proliferation Supports Gene_Expression Gene_Expression SAM->Gene_Expression Regulates Homocysteine Homocysteine SAH->Homocysteine SAHH SAH->Proliferation Inhibits Homocysteine->Methionine MS, MTRR Apoptosis Apoptosis L_Methioninase L-Methioninase L_Methioninase->Methionine Depletes MAT2A_Inhibitors MAT2A Inhibitors MAT2A_Inhibitors->SAM Inhibits Synthesis Methionine_Restriction Methionine Restriction Methionine_Restriction->Methionine Limits Intake

Caption: The Methionine Cycle and its targeting in cancer.

One_Carbon_Metabolism_in_Cancer cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_outputs Cancer Cell Demands THF Tetrahydrofolate Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Nucleotide_Synthesis Nucleotide_Synthesis THF->Nucleotide_Synthesis Purine Synthesis Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methylene_THF->Nucleotide_Synthesis dTMP Synthesis Homocysteine Homocysteine Methyl_THF->Homocysteine MS Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT Methylation Methylation SAM->Methylation Homocysteine->Methionine Cysteine Cysteine Homocysteine->Cysteine CBS Glutathione Glutathione Cysteine->Glutathione Redox_Balance Redox_Balance Glutathione->Redox_Balance

Caption: Overview of One-Carbon Metabolism in Cancer.

Experimental_Workflow_Anticancer_Screening start Start: Hypothesis in_vitro In Vitro Studies start->in_vitro cell_lines Cancer Cell Line Panel (e.g., MTAP+/-, MTAP-/-) in_vitro->cell_lines proliferation_assay Proliferation Assay (e.g., MTT, SRB) cell_lines->proliferation_assay Determine IC50 apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) cell_lines->apoptosis_assay Assess cell death in_vivo In Vivo Studies proliferation_assay->in_vivo apoptosis_assay->in_vivo xenograft_model Xenograft/PDX Mouse Model in_vivo->xenograft_model tgi Tumor Growth Inhibition (TGI) Studies xenograft_model->tgi biomarker_analysis Biomarker Analysis (e.g., SAM levels, SDMA) xenograft_model->biomarker_analysis clinical_trials Clinical Trials tgi->clinical_trials biomarker_analysis->clinical_trials phase1 Phase I: Safety & PK/PD clinical_trials->phase1 phase2 Phase II: Efficacy phase1->phase2 end End: Therapeutic Application phase2->end

Caption: General experimental workflow for evaluating methionine-targeted therapies.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments in the evaluation of methionine derivatives.

Protocol 1: L-Methioninase Production and Purification

This protocol is adapted from recombinant production methods.[15][18][23][24]

  • Bacterial Culture: Inoculate a starter culture of E. coli (e.g., BL21(DE3)) transformed with a plasmid containing the L-methioninase gene in LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Fermentation: Transfer the starter culture to a larger volume of Terrific Broth (TB) and continue to grow at 37°C with vigorous shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation for several hours.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

  • Purification:

    • Clarification: Centrifuge the lysate to remove cell debris.

    • Chromatography: Purify the L-methioninase from the supernatant using a series of chromatography steps, such as ion-exchange chromatography (e.g., DEAE-Sepharose) and size-exclusion chromatography.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Protocol 2: In Vitro L-Methioninase Activity Assay

This colorimetric assay measures the production of α-ketobutyrate, a product of the L-methioninase reaction.[6][7][25][26]

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0-8.0), L-methionine, and pyridoxal-5'-phosphate (PLP).

  • Enzyme Addition: Add the purified L-methioninase to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

  • Detection:

    • Add 3-methyl-2-benzothiazolinone hydrazone (MBTH) to the reaction mixture.

    • Incubate at 50°C to allow for color development.

    • Measure the absorbance at 320 nm using a spectrophotometer.

  • Quantification: Calculate the enzyme activity based on a standard curve of α-ketobutyrate. One unit of L-methioninase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the assay conditions.

Protocol 3: Cellular Proliferation (MTT) Assay

This assay assesses the effect of methionine derivatives on cancer cell viability.[6][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the methionine derivative (e.g., L-methioninase, seleno-methionine, MAT2A inhibitor) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a methionine derivative.[9][14][20]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the methionine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Protocol 5: Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[1][27]

  • Cell Treatment: Treat cancer cells with the methionine derivative for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control populations.

Future Directions and Conclusion

The targeting of methionine metabolism represents a compelling strategy in the development of novel cancer therapies. The data and protocols presented in this guide underscore the significant progress made in understanding and exploiting the methionine dependence of cancer cells. L-methioninase, seleno-methionine, and MAT2A inhibitors have all demonstrated promising preclinical activity, with some advancing into clinical trials.

Future research should focus on identifying predictive biomarkers to select patients most likely to respond to methionine-targeted therapies. Combination strategies, such as pairing methionine restriction with chemotherapy, radiation, or immunotherapy, hold the potential to enhance therapeutic efficacy and overcome resistance. Further elucidation of the intricate signaling networks governed by methionine metabolism will undoubtedly unveil new therapeutic targets and refine our approach to personalized cancer medicine. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of oncology.

References

A Technical Guide to H-Met-OiPr Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key reagent in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in peptide synthesis, and a visualization of the relevant biological signaling pathway.

Commercial Availability and Key Specifications

This compound is available from several commercial suppliers catering to the research and pharmaceutical development community. The quality and specifications of the product may vary between suppliers, and it is crucial to select a grade appropriate for the intended research application. Below is a summary of key quantitative data from various suppliers.

SupplierCatalog NumberPurity (%)Molecular Weight ( g/mol )AppearanceStorage Conditions
MedChemExpress HY-W022657≥97.0227.75White to off-white solidPowder: -20°C (3 years); In solvent: -80°C (6 months)
Sigma-Aldrich ChemScene - CS-0041889≥97227.76Solid4°C
BLD Pharm BD138656≥97227.75Not specifiedInert atmosphere, room temp
Fluorochem M02990Not specified227.75Not specifiedNot specified
GL Biochem Not specifiedNot specified227.75Not specifiedNot specified

Farnesyltransferase Signaling Pathway and Inhibition

This compound is a crucial building block in the synthesis of inhibitors targeting farnesyltransferase (FTase). FTase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and its subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.

FTase inhibitors are designed to mimic the C-terminal CAAX motif of Ras, thereby competitively inhibiting the enzyme and preventing Ras farnesylation. This leads to the mislocalization of Ras and the attenuation of its downstream signaling, ultimately inhibiting tumor cell growth.

Farnesyltransferase_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Ras Processing cluster_2 Downstream Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Inactive Ras-GDP (Cytosolic) Inactive Ras-GDP (Cytosolic) Receptor Tyrosine Kinase (RTK)->Inactive Ras-GDP (Cytosolic) SOS Farnesylated Ras Farnesylated Ras Inactive Ras-GDP (Cytosolic)->Farnesylated Ras Farnesylation Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyltransferase (FTase) Farnesyltransferase (FTase) Farnesyl Pyrophosphate (FPP)->Farnesyltransferase (FTase) Farnesyltransferase (FTase)->Farnesylated Ras RCE1 RCE1 Farnesylated Ras->RCE1 Proteolysis ICMT ICMT RCE1->ICMT Methylation Active Ras-GTP (Membrane-bound) Active Ras-GTP (Membrane-bound) ICMT->Active Ras-GTP (Membrane-bound) RAF RAF Active Ras-GTP (Membrane-bound)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation ERK->Proliferation, Survival, Differentiation FTase Inhibitor FTase Inhibitor FTase Inhibitor->Farnesyltransferase (FTase) Inhibition

Caption: Farnesyltransferase signaling pathway and the point of inhibition.

Experimental Protocol: Synthesis of a Farnesyltransferase Inhibitor Precursor

The following is a representative experimental protocol for the coupling of this compound to a protected amino acid, a key step in the synthesis of many farnesyltransferase inhibitors. This protocol is based on standard peptide coupling procedures.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Cys(Trt)-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Anhydrous Dimethylformamide - DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.

  • Activation of the N-protected amino acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (2.0 equivalents) dropwise.

    • Stir the mixture at 0 °C for 20 minutes to allow for the activation of the carboxylic acid.

  • Coupling Reaction:

    • Add the neutralized this compound solution from step 1 to the activated amino acid solution from step 2 at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure H-Met-OiPr HCl H-Met-OiPr HCl Neutralization Neutralization H-Met-OiPr HCl->Neutralization N-protected Amino Acid N-protected Amino Acid Activation Activation N-protected Amino Acid->Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base (DIPEA) Base (DIPEA) Base (DIPEA)->Neutralization Base (DIPEA)->Activation Solvent (DMF) Solvent (DMF) Solvent (DMF)->Neutralization Solvent (DMF)->Activation Coupling Coupling Neutralization->Coupling Activation->Coupling Work-up Work-up Coupling->Work-up Purification Purification Work-up->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for peptide coupling using H-Met-OiPr HCl.

Disclaimer: This technical guide is intended for informational purposes for research professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales.

Farnesyltransferase Inhibitors in Oncology: A Technical Guide to Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Targeting Farnesylation

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, found in approximately 20% to 25% of all human tumors and up to 90% in specific cancer types like pancreatic cancer.[1][2] These mutations lock Ras proteins in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation.[3]

For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane.[1][3] The initial and most critical of these modifications is the covalent attachment of a 15-carbon farnesyl isoprenoid moiety to a cysteine residue within a C-terminal "CAAX" motif.[3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[3] The discovery that farnesylation is essential for Ras-mediated transformation spurred the development of farnesyltransferase inhibitors (FTIs) as a rational approach to anticancer therapy.[2]

Mechanism of Action of Farnesyltransferase Inhibitors

FTIs are designed to block the activity of FTase, thereby preventing the farnesylation of its substrate proteins.[3] By inhibiting this crucial post-translational modification, FTIs were initially expected to disrupt the membrane association and signaling function of oncogenic Ras proteins, leading to a reversal of the transformed phenotype.[3] FTIs can be broadly classified into two main categories based on their mechanism of inhibition:

  • Farnesyl Diphosphate (FPP) Competitors: These molecules, such as manumycin, act by competitively inhibiting the binding of the farnesyl pyrophosphate substrate to FTase.[4]

  • CAAX Peptidomimetics: This class of inhibitors was developed to mimic the C-terminal CAAX motif of Ras and other FTase substrates, thereby competitively inhibiting their binding to the enzyme.[4]

While the initial premise of FTI development was centered on Ras inhibition, it became evident that their anticancer effects are more complex and not solely dependent on the presence of RAS mutations.[5][6] This is partly because K-Ras and N-Ras can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase-I), when FTase is inhibited, allowing them to escape the effects of FTIs.[7] However, FTIs have demonstrated efficacy in tumor cells without RAS mutations and in those with K-Ras mutations where prenylation is not completely inhibited.[8] This has led to the understanding that other farnesylated proteins are also critical targets of FTIs.[8][9]

Key Molecular Targets of Farnesyltransferase Inhibitors

Ras Proteins
RhoB: A Critical Alternative Target

The RhoB GTPase has emerged as a crucial mediator of the antitumor effects of FTIs.[9][11] Unlike most other Rho family members, RhoB undergoes both farnesylation and geranylgeranylation.[7] FTI treatment blocks the farnesylation of RhoB, leading to an accumulation of the geranylgeranylated form (RhoB-GG).[12] This switch in prenylation alters the subcellular localization and function of RhoB.[11] The accumulation of RhoB-GG has been shown to be sufficient to induce apoptosis and inhibit tumor growth, establishing a "gain-of-function" mechanism for FTI activity.[7][12] Genetic studies have confirmed that RhoB is necessary for FTI-induced apoptosis.[5]

Other Farnesylated Proteins

Several other farnesylated proteins are implicated in the anticancer effects of FTIs, including:

  • Rheb (Ras homolog enriched in brain): A farnesylated GTPase that positively regulates the mTOR signaling pathway.[13] FTIs inhibit Rheb farnesylation, which is not compensated by alternative prenylation, leading to the downregulation of mTOR signaling.[13]

  • Centromere Proteins (CENP-E and CENP-F): These proteins are involved in mitosis, and their inhibition by FTIs can lead to cell cycle arrest.[5]

Signaling Pathways Modulated by Farnesyltransferase Inhibitors

FTIs impact several critical signaling cascades within cancer cells. The inhibition of farnesylation of key proteins like Ras and RhoB leads to the modulation of downstream pathways that control cell proliferation, survival, and apoptosis.

The Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression related to cell growth and division.[14][15] By preventing the membrane localization of active Ras, FTIs can block the activation of this pro-proliferative pathway.

Ras_Signaling_Pathway Ras-Raf-MEK-ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Raf Raf Ras_GTP->Raf Grb2_SOS->Ras_GDP GDP -> GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->RTK FTI Farnesyltransferase Inhibitor (FTI) Farnesyltransferase Farnesyltransferase FTI->Farnesyltransferase inhibits Farnesyltransferase->Ras_GDP Farnesylation (membrane localization)

Caption: The Ras-Raf-MEK-ERK signaling cascade and the inhibitory action of FTIs.
The RhoB Signaling Pathway

The alteration of RhoB prenylation by FTIs leads to a "gain-of-function" for the geranylgeranylated form, which can suppress transformation and induce apoptosis.[7][12] This pathway highlights a key Ras-independent mechanism of FTI action.

RhoB_Signaling_Pathway RhoB Signaling and FTI Intervention cluster_prenylation Protein Prenylation RhoB_unprenylated Unprenylated RhoB FTase Farnesyltransferase (FTase) RhoB_unprenylated->FTase Farnesylation GGTase Geranylgeranyltransferase (GGTase-I) RhoB_unprenylated->GGTase Geranylgeranylation RhoB_F Farnesylated RhoB (RhoB-F) FTase->RhoB_F RhoB_GG Geranylgeranylated RhoB (RhoB-GG) GGTase->RhoB_GG Transformation_Pro Pro-transforming Effects RhoB_F->Transformation_Pro Apoptosis_Anti Apoptosis & Anti-transforming Effects RhoB_GG->Apoptosis_Anti FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase inhibits

Caption: The dual prenylation of RhoB and its modulation by FTIs.

Preclinical and Clinical Efficacy of Farnesyltransferase Inhibitors

The preclinical development of FTIs showed significant promise, with potent antitumor activity observed in various cancer models. However, the translation of this efficacy to the clinical setting has been met with mixed results.

Preclinical Data

In preclinical studies, FTIs have demonstrated the ability to inhibit the growth of tumor cells in culture and in animal models.[5][16] This activity is often independent of the RAS mutational status of the cancer cells.[8]

Table 1: Preclinical Activity of Select Farnesyltransferase Inhibitors

FTICancer TypeModelIC50 / EfficacyReference
Lonafarnib (B1684561) (SCH66336) H-Ras transformed cellsWhole cell assayIC50: 1.9 nM[17]
K-Ras transformed cellsWhole cell assayIC50: 5.2 nM[17]
N-Ras transformed cellsWhole cell assayIC50: 2.8 nM[17]
Various cancer cell linesAnchorage-dependent growthIC50: 4.0 nM (K-ras)[18]
Tipifarnib (B1682913) (R115777) K-RasB peptideIn vitro enzyme assayIC50: 7.9 nM[19]
Lamin B peptideIn vitro enzyme assayIC50: 0.86 nM[19]
T-cell leukemia cell linesCell viabilityIC50: <100 nM in 60% of lines[20]
CCRF-CEM (leukemia)DNR efflux inhibitionIC50: <0.5 µM[21]
A-176120 FarnesyltransferaseIn vitro enzyme assayIC50: 1.18 nM[22]
Clinical Trial Data

The clinical development of FTIs has been challenging, with several large Phase III trials failing to demonstrate a significant survival benefit, particularly in solid tumors.[6] However, promising activity has been observed in certain hematological malignancies and in combination with other anticancer agents.[23][24]

Table 2: Clinical Trial Results for Farnesyltransferase Inhibitors

FTICancer TypePhaseKey FindingsReference
Lonafarnib (SCH66336) Solid TumorsIRecommended Phase II dose: 100 mg p.o. twice daily with paclitaxel. 6/15 patients had a partial response.[25]
Tipifarnib (R115777) Acute Myeloid Leukemia (AML)I8/25 AML patients responded (2 complete remissions).[23]
Poor-risk AML (maintenance)IIMedian DFS: 13.5 months; 30% with DFS >2 years.[26]
Previously untreated poor-risk AMLIIOverall response rate: 23% (14% CR). Median CR duration: 7.3 months.[3]
Relapsed/refractory Peripheral T-cell LymphomaIIOverall response rate: 39.7%.[27]
HRAS mutant Head and Neck Squamous Cell CarcinomaPivotalOverall response rate: 29% in second-line treatment.[28]

The mixed clinical results have underscored the importance of identifying patient populations most likely to benefit from FTI therapy, such as those with specific HRAS mutations or certain hematological malignancies.[6]

Experimental Protocols

The evaluation of FTIs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Farnesyltransferase Activity Assay

This assay quantitatively determines the enzymatic activity of FTase and is crucial for assessing the potency of inhibitors. A common method is a fluorescence-based assay.

Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence, which can be monitored over time.[2][23]

Materials:

  • Farnesyltransferase (FTase) enzyme

  • Farnesyl pyrophosphate (FPP)

  • Dansyl-GCVLS peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

  • FTI compound for testing

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

  • Prepare Reagents: Dissolve FPP, dansyl-GCVLS, and FTI in appropriate solvents and dilute to working concentrations in assay buffer.

  • Reaction Setup: In each well of the microplate, add:

    • Assay buffer

    • FTI at various concentrations (or vehicle control)

    • FTase enzyme

  • Initiate Reaction: Add FPP and dansyl-GCVLS substrate to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light.

  • Measurement: Measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each FTI concentration. Determine the IC50 value of the FTI by plotting the reaction rate against the inhibitor concentration.

FTase_Assay_Workflow Farnesyltransferase Activity Assay Workflow start Start reagent_prep Prepare Reagents (Buffer, FTI, FTase, Substrates) start->reagent_prep plate_setup Set up Microplate (Buffer, FTI/Vehicle, FTase) reagent_prep->plate_setup reaction_start Initiate Reaction (Add FPP and Dansyl-Peptide) plate_setup->reaction_start incubation Incubate at RT or 37°C reaction_start->incubation measurement Measure Fluorescence (λex/em = 340/550 nm) incubation->measurement data_analysis Data Analysis (Calculate Reaction Rates, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence-based farnesyltransferase activity assay.
Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of anticancer drugs.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • FTI compound for testing

  • 96-well cell culture plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the FTI (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each FTI concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the inhibitor concentration.

MTT_Assay_Workflow MTT Cell Proliferation Assay Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with FTI/Vehicle overnight_incubation->compound_treatment incubation_period Incubate for 24-72 hours compound_treatment->incubation_period mtt_addition Add MTT Solution incubation_period->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization absorbance_measurement Measure Absorbance at 570 nm solubilization->absorbance_measurement data_analysis Data Analysis (Calculate % Viability, Determine IC50) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an MTT cell proliferation assay.

Conclusion and Future Directions

Farnesyltransferase inhibitors, while not having achieved the broad clinical success initially envisioned, have been instrumental in advancing our understanding of cancer biology and targeted therapy. The journey of FTI development has highlighted the complexities of inhibiting enzymes involved in post-translational modifications and the importance of considering off-target effects that can contribute to therapeutic efficacy. The discovery of RhoB as a key mediator of FTI-induced apoptosis has opened new avenues for research into the roles of prenylated proteins in cancer.

Future research in this area will likely focus on:

  • Biomarker-driven clinical trials: Identifying patient populations with specific molecular profiles (e.g., HRAS mutations) who are most likely to respond to FTI therapy.

  • Combination therapies: Exploring the synergistic effects of FTIs with other anticancer agents, including chemotherapy and other targeted therapies.[25]

  • Next-generation inhibitors: Developing novel inhibitors that target other prenyltransferases or have improved pharmacological properties.

The principles learned from the study of FTIs continue to inform the development of new cancer therapeutics and underscore the importance of a deep understanding of the underlying molecular mechanisms of drug action.

References

H-Met-OiPr Hydrochloride: A Comprehensive Technical Guide for its Role as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine isopropyl ester hydrochloride, commonly referred to as H-Met-OiPr hydrochloride, is a pivotal precursor in the synthesis of various pharmaceutical compounds, most notably as a key building block for farnesyltransferase inhibitors, a class of molecules investigated for their potential in cancer therapy. This technical guide provides an in-depth overview of the synthesis of this compound, its application in drug development, detailed experimental protocols, and the biological context of its primary target, farnesyltransferase.

Introduction

Amino acid esters, such as this compound, are crucial intermediates in synthetic organic chemistry, particularly in peptide synthesis and the development of peptidomimetic drugs.[1] The isopropyl ester modification of the methionine carboxyl group serves as a protective group, preventing unwanted side reactions during subsequent coupling steps in a synthetic route. The hydrochloride salt form enhances the compound's stability and handling properties. This compound's significance in drug discovery is highlighted by its role as a precursor in the synthesis of farnesyltransferase (FTase) inhibitors, which are designed to disrupt cellular signaling pathways implicated in oncogenesis.[2][3][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a dehydrating and chlorinating agent, such as thionyl chloride (SOCl₂). This method is a common and efficient way to produce amino acid ester hydrochlorides.

General Reaction Scheme

The overall reaction can be depicted as follows:

L-Methionine + Isopropanol --(SOCl₂)--> L-Methionine isopropyl ester hydrochloride

Experimental Protocol: Esterification of L-Methionine

This protocol is based on established methods for the synthesis of amino acid ester hydrochlorides.[5]

Materials:

  • L-Methionine

  • Isopropanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-methionine in anhydrous isopropanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride to the cooled suspension via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C. The addition of thionyl chloride is exothermic and generates HCl and SO₂ gases.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess isopropanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold anhydrous diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain L-Methionine isopropyl ester hydrochloride.

Quantitative Data

While specific yield and purity for the synthesis of this compound are not extensively reported in publicly available literature, similar syntheses of other amino acid ester hydrochlorides using this method have reported high yields. For instance, a comparable synthesis of a different amino acid ester hydrochloride yielded 98.4% of the final product.[5]

ParameterValue
Appearance White to off-white solid
Purity >97% (typical)
Yield High (expected)

Application in Farnesyltransferase Inhibitor Synthesis

This compound is a valuable precursor in the synthesis of farnesyltransferase inhibitors (FTIs). FTIs are a class of drugs that inhibit the farnesyltransferase enzyme, which is responsible for the post-translational modification of several proteins involved in cell signaling, including the Ras family of small GTPases.[2] Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive therapeutic target.

Role in Peptidomimetic FTI Synthesis

Many FTIs are designed as peptidomimetics, molecules that mimic the structure of the natural tetrapeptide substrate (Cys-Val-Ile-Met) of FTase. This compound provides the methionine residue in a protected form, ready for coupling with the rest of the inhibitor scaffold.

Experimental Workflow: Synthesis of a Farnesyltransferase Inhibitor Precursor

The following workflow illustrates the general steps involved in the synthesis of a peptidomimetic FTI precursor using this compound. This is a generalized representation based on common peptide coupling techniques.

FTI_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_product Product H-Met-OiPr H-Met-OiPr hydrochloride Coupling Peptide Coupling Reaction (e.g., using HATU/DIPEA in DMF) H-Met-OiPr->Coupling Activated_Core Activated Arylpyrrolidine Core Activated_Core->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification FTI_Precursor FTI Precursor Purification->FTI_Precursor

Caption: General workflow for the synthesis of a farnesyltransferase inhibitor precursor.

Experimental Protocol: Coupling of this compound

The following is a representative protocol for the coupling of this compound to an activated carboxylic acid, a key step in the synthesis of many FTIs. This protocol is based on standard peptide coupling methodologies.

Materials:

  • This compound

  • Activated carboxylic acid (e.g., an arylpyrrolidine derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the activated carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.

  • Add the solution of H-Met-OiPr to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Quantitative Data for a Representative FTI Synthesis

The following table provides representative data for the synthesis of a farnesyltransferase inhibitor, L-744,832, which utilizes a methionine isopropyl ester precursor.

StepReactantsProductYield (%)Purity (%)
Peptide Coupling Activated core, Methionine isopropyl esterCoupled Intermediate~95>95 (crude)
Subsequent reaction steps and purification Coupled IntermediateL-744,832->99 (final)

Farnesyltransferase Signaling Pathway

Farnesyltransferase plays a critical role in the post-translational modification of a number of proteins, most notably Ras. This modification is essential for the proper localization and function of these proteins.

Farnesyltransferase_Signaling cluster_upstream Upstream Signaling cluster_ras_activation Ras Activation cluster_farnesylation Farnesylation cluster_downstream Downstream Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras_GDP Ras-GDP (inactive) Receptor->Ras_GDP GEF activation Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP binding FTase Farnesyltransferase (FTase) Ras_GTP->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate (FPP) FPP->FTase MAPK_Pathway MAPK Pathway Farnesylated_Ras->MAPK_Pathway PI3K_Pathway PI3K/AKT Pathway Farnesylated_Ras->PI3K_Pathway Cell_Proliferation Cell Proliferation, Survival, Differentiation MAPK_Pathway->Cell_Proliferation PI3K_Pathway->Cell_Proliferation FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibits

Caption: The Farnesyltransferase signaling pathway and the point of inhibition by FTIs.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical molecules. Its straightforward synthesis and its utility in introducing a protected methionine moiety make it an important building block, particularly in the development of farnesyltransferase inhibitors. The detailed protocols and workflows provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further exploration into the applications of this compound may unveil its potential in the synthesis of other classes of therapeutic agents.

References

Methodological & Application

Application Note: A General Protocol for the Amide Coupling of L-Methionine Isopropyl Ester Hydrochloride with a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for the synthesis of peptides and a vast array of small molecule therapeutics.[1][2] This application note provides a detailed, robust, and general protocol for the coupling of a carboxylic acid with L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). The procedure utilizes the common and efficient carbodiimide (B86325) coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation while minimizing racemization.[3] As H-Met-OiPr·HCl is a salt, the protocol incorporates a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine required for the reaction.[2][4]

This document outlines the necessary reagents, a step-by-step experimental procedure, a standard aqueous work-up, and purification by column chromatography. The provided quantitative data and workflow diagram are intended to serve as a reliable starting point for researchers, though optimization for specific substrates may be required.[5]

Reaction Scheme & Stoichiometry

The overall reaction involves the activation of a generic carboxylic acid with EDC and HOBt, followed by nucleophilic attack from the free amine of L-Methionine isopropyl ester to form the desired amide product.

Table 1: Reagent Stoichiometry and Properties

ReagentMolar EquivalentsMolecular Weight ( g/mol )Notes
Your-Carboxylic-Acid1.0Substrate DependentThe limiting reagent.
H-Met-OiPr·HCl1.1225.74Slight excess to ensure full consumption of the carboxylic acid.
EDC·HCl1.2191.70Water-soluble carbodiimide; excess ensures complete activation.[3][6]
HOBt·H₂O1.2153.14Racemization suppressant and activation additive.[3]
DIPEA2.5129.24Non-nucleophilic base to neutralize H-Met-OiPr·HCl and reaction medium.[7]
Anhydrous DMF-73.09Reaction solvent (e.g., 0.1 - 0.5 M concentration).

Experimental Protocol

Materials & Equipment:

  • Round-bottom flask with stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography[8]

  • TLC plates and developing chamber

Procedure:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Your-Carboxylic-Acid (1.0 eq), H-Met-OiPr·HCl (1.1 eq), and HOBt·H₂O (1.2 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize side reactions.[7]

  • Base Addition: While stirring at 0 °C, slowly add DIPEA (2.5 eq) to the mixture. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation and Coupling: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[9] Check for the consumption of the limiting carboxylic acid starting material.

Work-up Procedure:

  • Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (EtOAc).

  • Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1 M citric acid solution (to remove excess DIPEA).[9]

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and HOBt).[9]

    • Saturated sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous phase).[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.[8][10]

  • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis to effectively separate the desired amide product from any remaining impurities. Reversed-phase chromatography can also be an effective purification method.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to the final purified product.

experimental_workflow cluster_reactants Reactant Preparation A Carboxylic Acid (1.0 eq) Mix Combine Reactants in DMF A->Mix B H-Met-OiPr·HCl (1.1 eq) B->Mix C HOBt·H₂O (1.2 eq) C->Mix Cool Cool to 0 °C Mix->Cool Add_DIPEA Add DIPEA (2.5 eq) Stir 15 min Cool->Add_DIPEA Add_EDC Add EDC·HCl (1.2 eq) Add_DIPEA->Add_EDC React Stir at Room Temp (12-24 h) Add_EDC->React Workup Aqueous Work-up (EtOAc, Citric Acid, NaHCO₃, Brine) React->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: Amide Bond Formation Using EDC-HCl with H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The creation of these stable linkages is fundamental to the synthesis of peptides, modified amino acids, and a vast array of small molecule therapeutics. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a versatile and widely utilized water-soluble coupling agent that facilitates the efficient formation of amide bonds under mild reaction conditions. Its water-soluble nature simplifies product purification, as the urea (B33335) byproduct can be easily removed through aqueous workup.[1][2]

This document provides detailed application notes and protocols for the use of EDC-HCl in forming an amide bond between a generic carboxylic acid and L-methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). The inclusion of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction efficiency and minimize side reactions, like racemization, will also be discussed.[2]

Reaction Mechanism

The EDC-HCl mediated amide bond formation proceeds through a multi-step mechanism. Initially, the carboxylic acid activates EDC-HCl to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this unstable intermediate is rapidly converted into a more stable HOBt-ester. This active ester is less susceptible to hydrolysis and rearrangement, and readily undergoes nucleophilic attack by the primary amine of H-Met-OiPr to form the desired amide bond, regenerating HOBt in the process. The use of a non-nucleophilic base is crucial to neutralize the hydrochloride salt of the amine, liberating the free amine for the coupling reaction.

EDC-HCl Amide Coupling Mechanism with HOBt RCOOH R-COOH (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (unstable) RCOOH->O_acylisourea + EDC EDC EDC-HCl HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt - EDC-Urea HOBt_node HOBt Additive Amide R-CO-Met-OiPr (Amide Product) HOBt_ester->Amide + H-Met-OiPr Amine H-Met-OiPr (from HCl salt + Base) Urea EDC-Urea Byproduct (water-soluble) Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Carboxylic Acid, H-Met-OiPr.HCl, and HOBt in DCM/DMF B Cool to 0 °C A->B C Add DIPEA/NMM B->C D Add EDC-HCl portion-wise C->D E Stir at 0 °C for 30 min D->E F Warm to room temperature and stir for 12-24 h E->F G Monitor by TLC/LC-MS F->G H Dilute with DCM/EtOAc G->H I Wash with 1M HCl H->I J Wash with sat. NaHCO3 I->J K Wash with Brine J->K L Dry organic layer (MgSO4/Na2SO4) K->L M Filter and concentrate L->M N Purify by column chromatography M->N

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support after each step.[3] This document provides a detailed protocol for the synthesis of peptides with a C-terminal methionine isopropyl ester using H-Met-OiPr hydrochloride.

C-terminally modified peptides, including those with ester modifications, are of significant interest in drug development. The esterification of the C-terminus can increase the hydrophobicity of a peptide, potentially improving its membrane permeability and cellular uptake.[4][5] Furthermore, C-terminal esters can act as pro-drugs, undergoing hydrolysis by intracellular esterases to release the bioactive carboxylic acid form of the peptide.[5] this compound is a methionine derivative that can be used to introduce a C-terminal methionine isopropyl ester. Peptides synthesized using this building block have applications in cancer research, particularly in the development of inhibitors for farnesyl-protein transferase (FTase).[6]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Met-OiPr) using the described protocol. The data is illustrative and may vary depending on the specific peptide sequence and synthesis scale.

ParameterValueMethod of Determination
Resin Substitution 0.8 mmol/gUV-Vis spectroscopy (Fmoc release)
Average Coupling Efficiency >99%Kaiser Test / UV-Vis spectroscopy
Final Crude Peptide Purity ~75%Analytical RP-HPLC
Final Purified Peptide Purity >98%Analytical RP-HPLC
Overall Yield (based on initial resin loading) 35-55%Mass determination after lyophilization
Molecular Mass (Expected) [Calculated Mass] DaMass Spectrometry (e.g., MALDI-TOF)
Molecular Mass (Observed) [Observed Mass] DaMass Spectrometry (e.g., MALDI-TOF)

Experimental Protocols

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[7] A 2-Chlorotrityl chloride (2-CTC) resin is recommended as it permits mild cleavage conditions that preserve the C-terminal isopropyl ester.[8]

Materials and Reagents
  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (with appropriate side-chain protection, e.g., tBu)

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether

  • Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) or 1% TFA in DCM

  • HPLC purification solvents: Acetonitrile (ACN) and water, both with 0.1% TFA (Trifluoroacetic acid)

Protocol 1: Peptide Chain Elongation on 2-CTC Resin
  • Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes in a reaction vessel.[9]

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (1.5 eq) in DMF.

    • Add DIPEA (3.0 eq) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Cap any unreacted sites on the resin by washing with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.[9]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.[9]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours. Monitor the reaction completion using a Kaiser test.[8]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the peptide sequence. After the final coupling, proceed to the final Fmoc deprotection (step 3).

Protocol 2: Coupling of this compound
  • Neutralization of H-Met-OiPr.HCl:

    • Dissolve this compound (4.0 eq) in DMF.

    • Add DIPEA (4.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Activation of Resin-Bound Peptide:

    • In a separate vessel, prepare an activation solution with HBTU (3.9 eq) and HOBt (4.0 eq) in DMF.

    • Add this activation solution to the resin-bound peptide (with the free N-terminal amine) and agitate for 2 minutes.

  • Coupling Reaction:

    • Add the neutralized H-Met-OiPr solution from step 1 to the activated resin-bound peptide.

    • Shake the reaction vessel for 4-6 hours, or until the Kaiser test is negative.

    • Wash the resin extensively with DMF (5x) and DCM (5x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin:

    • Treat the dried peptide-resin with a mild cleavage cocktail (e.g., Acetic acid/Trifluoroethanol/DCM 1:2:7 v/v/v) for 2 hours.[8] This will cleave the peptide from the 2-CTC resin while keeping the side-chain protecting groups and the C-terminal ester intact.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional cleavage cocktail.

    • Evaporate the combined filtrate under reduced pressure.

  • Side-Chain Deprotection:

    • Treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.[10]

    • Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

    • Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.

    • Purify the peptide by preparative reverse-phase HPLC.

    • Characterize the final product by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: 2-CTC Resin swell 1. Resin Swelling (DMF) start->swell end_node Purified Peptide: H-Peptide-Met-OiPr load 2. Load First Fmoc-AA-OH swell->load deprotect_n 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect_n couple_n 4. Couple Next Fmoc-AA-OH deprotect_n->couple_n final_deprotect Final Fmoc Deprotection couple_n->deprotect_n couple_n->final_deprotect couple_met 5. Couple H-Met-OiPr final_deprotect->couple_met cleave 6. Cleavage (Mild Acid) couple_met->cleave deprotect_sc 7. Side-Chain Deprotection (TFA) cleave->deprotect_sc purify 8. Purification (RP-HPLC) deprotect_sc->purify purify->end_node

Caption: General workflow for the solid-phase synthesis of a C-terminal methionine isopropyl ester peptide.

Signaling Pathway Inhibition

This compound is a building block for synthesizing inhibitors of farnesyl-protein transferase (FTase).[6] FTase is a crucial enzyme in the post-translational modification pathway known as prenylation, which is vital for the function of many signaling proteins, including Ras. Dysregulation of Ras signaling is a hallmark of many cancers.

FTase_Pathway Ras_pre Pro-Ras Protein (CaaX motif) FTase Farnesyl-Protein Transferase (FTase) Ras_pre->FTase FPP Farnesyl Pryophosphate (FPP) FPP->FTase Ras_farn Farnesylated Ras Protein FTase->Ras_farn Farnesylation Membrane Cell Membrane Ras_farn->Membrane Membrane Localization Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor FTase Inhibitor (Synthesized Peptide) Inhibitor->FTase Inhibition

Caption: Inhibition of the Ras farnesylation pathway by a farnesyl-protein transferase (FTase) inhibitor.

References

Application Notes and Protocols: H-Met-OiPr Hydrochloride in DMSO for Reaction Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) in Dimethyl Sulfoxide (DMSO) and outlines protocols for its use in reaction setups, particularly in the context of peptide synthesis and the development of enzyme inhibitors.

Overview of this compound

This compound is a derivative of the amino acid Methionine.[1] It serves as a crucial building block in synthetic organic chemistry. A primary application of this compound is in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer research.[1] Its chemical details are summarized below.

ParameterValue
CAS Number 85391-05-5[1][2][3][4][5]
Molecular Formula C8H18ClNO2S[1][3][4]
Molecular Weight 227.75 g/mol [1][2][4]
Appearance White to off-white solid[1]

Solubility in DMSO

Dimethyl Sulfoxide (DMSO) is a potent and versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6][7] The solubility of this compound in DMSO is high, facilitating the preparation of concentrated stock solutions for various reaction setups.

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO 100 mg/mL[1]439.08 mM[1]Ultrasonic assistance may be required.[1]

Important Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of solutions to ensure reproducibility.[1]

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.

  • Once dissolved, the stock solution can be stored under appropriate conditions. For in-solvent storage, recommendations include -80°C for up to 6 months or -20°C for up to 1 month.[1]

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh H-Met-OiPr Hydrochloride add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Mixture add_dmso->vortex sonicate 4. Sonicate if Necessary vortex->sonicate store 5. Store Solution Appropriately sonicate->store

Caption: Workflow for preparing this compound stock solution.

General Protocol for a Peptide Coupling Reaction

This compound, as an amino acid ester, is a common component in peptide synthesis. The free amine of the methionine derivative acts as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid to form a peptide bond.

Materials:

  • This compound stock solution in DMSO

  • N-protected amino acid (e.g., Fmoc- or Boc-protected)

  • Peptide coupling reagent (e.g., DCC, HBTU, HATU)

  • Organic base (e.g., DIPEA, NMM)

  • Anhydrous reaction solvent (e.g., DMF, DCM, or DMSO)

Procedure:

  • In a reaction vessel, dissolve the N-protected amino acid in the chosen anhydrous solvent.

  • Add the coupling reagent and allow for a pre-activation period as recommended for the specific reagent.

  • Add the this compound solution to the activated N-protected amino acid mixture.

  • Add the organic base to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Allow the reaction to proceed at room temperature or as determined by optimization. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the appropriate workup and purification steps to isolate the desired dipeptide product.

Application in Drug Development: FTase Inhibition

This compound is utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase).[1] FTase is a critical enzyme in a post-translational modification pathway that attaches a farnesyl group to certain proteins, including Ras, which is frequently mutated in cancers. This farnesylation is essential for anchoring these proteins to the cell membrane, a prerequisite for their signaling function. Inhibiting FTase prevents this localization, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.

G cluster_pathway Simplified FTase Signaling Pathway and Inhibition Ras Ras Protein (precursor) FTase Farnesyl-Protein Transferase (FTase) Ras->FTase Farnesyl_Ras Farnesylated Ras (active) FTase->Farnesyl_Ras Farnesylation FPP Farnesyl Pryophosphate FPP->FTase Membrane Cell Membrane Localization Farnesyl_Ras->Membrane Signaling Downstream Signaling (e.g., Proliferation) Membrane->Signaling Inhibitor FTase Inhibitor (Synthesized using H-Met-OiPr) Inhibitor->FTase Inhibition

Caption: Role of FTase in Ras activation and its inhibition.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed recommendations and protocols for the storage and handling of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride solutions to ensure their stability and integrity for research and development applications.

Introduction

H-Met-OiPr hydrochloride is a derivative of the amino acid L-methionine, often utilized in the synthesis of peptides and as a precursor for various pharmaceutical compounds.[1][2] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This note outlines the primary factors affecting its stability, recommended storage conditions, and a protocol for conducting stability assessments.

The hydrochloride salt form enhances the stability of the amino acid ester, primarily by protecting the ester moiety from hydrolysis.[2] However, improper storage of its solutions can lead to degradation through several pathways, including ester hydrolysis and oxidation of the methionine side chain.

Recommended Storage Conditions

To maintain the integrity of this compound solutions, it is imperative to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general principles of amino acid ester stability.

Data Presentation: Summary of Recommended Storage Conditions

FormSolventTemperatureDurationReference
Powder --20°C3 years[1]
-4°C2 years[1]
In Solution DMSO-80°C6 months[1]
DMSO-20°C1 month[1]
Aqueous Buffers-80°CShort-term (days to weeks)General Recommendation
Aliquots-80°CAvoid repeated freeze-thaw cyclesGeneral Recommendation

Note on Solvents: While Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions, it is hygroscopic, and the presence of water can accelerate hydrolysis.[1] It is recommended to use freshly opened, anhydrous grade DMSO. For applications requiring aqueous buffers, prepare solutions fresh and use them promptly or store them at -80°C for short periods. The stability in aqueous solutions is highly pH-dependent, with acidic conditions generally favoring stability against ester hydrolysis.

Factors Affecting Stability

Several factors can influence the degradation rate of this compound in solution:

  • Temperature: Higher temperatures accelerate the rates of chemical degradation, including hydrolysis and oxidation. Long-term storage at low temperatures (-20°C or -80°C) is crucial.

  • pH: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Near-neutral and alkaline pHs will significantly increase the rate of hydrolysis.

  • Solvent: The choice of solvent is critical. Aprotic, anhydrous solvents like DMSO are generally preferred for long-term storage of stock solutions. Protic solvents, especially water, can participate in hydrolysis.

  • Oxygen: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. The presence of dissolved oxygen in the solution can promote this degradation.

  • Light: Photodegradation can occur in some molecules. It is good practice to store solutions in amber vials or otherwise protected from light.

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to the degradation of dissolved compounds. It is highly recommended to aliquot stock solutions into single-use volumes to minimize these cycles.

Experimental Protocol: Stability Assessment of this compound Solutions by RP-HPLC

This protocol outlines a method to assess the stability of this compound solutions under various storage conditions. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying the parent compound from its degradation products.

Objective: To determine the degradation rate of this compound in a chosen solvent at different temperatures over a specified period.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Acetonitrile, Water)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade mobile phase A (e.g., 0.1% Trifluoroacetic acid in water)

  • HPLC-grade mobile phase B (e.g., 0.1% Trifluoroacetic acid in acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Temperature-controlled storage units (e.g., refrigerators, freezers)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple autosampler vials.

    • Designate vials for each storage condition (e.g., 4°C, -20°C, -80°C) and time point (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

    • Store the vials at their respective temperatures, protected from light.

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, take a "Time 0" sample.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the initial mobile phase composition.

    • Inject the sample onto the HPLC system.

    • Develop a suitable gradient elution method to separate the parent peak from any potential impurities or degradation products. A typical gradient might be 5-95% mobile phase B over 20 minutes.

    • Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline.

  • Subsequent Time Point Analysis:

    • At each scheduled time point, retrieve one vial from each storage condition.

    • Allow the vial to thaw completely and equilibrate to room temperature.

    • Prepare the sample for HPLC analysis in the same manner as the "Time 0" sample.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak corresponding to this compound.

    • Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor the appearance and growth of any new peaks, which may correspond to degradation products.

Visualizations

Diagram 1: Experimental Workflow for Stability Assessment

G prep Prepare Stock Solution of H-Met-OiPr HCl aliquot Aliquot into Vials for Each Condition and Time Point prep->aliquot storage Store Vials at Designated Temperatures (4°C, -20°C, -80°C) aliquot->storage t0 T=0 Analysis: Dilute and Inject into HPLC aliquot->t0 Immediate tx T=X Analysis: Thaw, Dilute, and Inject into HPLC storage->tx At Each Time Point data Data Analysis: Calculate % Remaining vs. T=0 t0->data tx->data

Caption: Workflow for the stability testing of this compound solutions.

Diagram 2: Potential Degradation Pathways

G parent H-Met-OiPr HCl L-Methionine Isopropyl Ester HCl hydrolysis_prod L-Methionine HCl + Isopropanol parent->hydrolysis_prod Hydrolysis (+H2O) oxidation_prod H-Met(O)-OiPr HCl Methionine Sulfoxide Derivative parent->oxidation_prod Oxidation (+[O])

Caption: Primary degradation pathways for this compound in solution.

References

Application Notes and Protocols for the Synthesis of Farnesyltransferase (FTase) Inhibitors Using H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyltransferase (FTase) inhibitors are a promising class of therapeutic agents, primarily investigated for their potential in cancer therapy. These inhibitors disrupt the post-translational modification of key signaling proteins, such as Ras, thereby interfering with oncogenic pathways. This document provides a detailed, step-by-step protocol for the synthesis of a specific class of FTase inhibitors, arylpyrrolidines, utilizing H-Met-OiPr hydrochloride (Methionine isopropyl ester hydrochloride) as a key starting material. The methodologies presented are compiled from established patent literature, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This farnesylation is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. Inhibition of FTase has emerged as a key strategy to disrupt Ras signaling and inhibit tumor growth.

This compound is a derivative of the amino acid methionine and serves as a critical building block in the synthesis of peptidomimetic FTase inhibitors. Its structure provides a scaffold that can mimic the methionine residue of the CAAX motif, enabling the resulting compounds to bind to the active site of FTase. This application note details the synthesis of arylpyrrolidine-based FTase inhibitors, a class of compounds that has shown significant inhibitory activity.

Signaling Pathway of Farnesyltransferase and its Inhibition

Farnesyltransferase is a key enzyme in the prenylation pathway, which is responsible for the post-translational lipid modification of a variety of proteins. The most notable substrates of FTase are proteins from the Ras superfamily. The farnesylation of Ras is a critical step for its localization to the plasma membrane, where it can engage with downstream effectors to regulate cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in Ras lead to its constitutive activation, driving uncontrolled cell growth. FTase inhibitors block the farnesylation of Ras, preventing its membrane association and subsequent signaling, thereby offering a therapeutic strategy to counteract the effects of oncogenic Ras.

FTase_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Signaling Cascade cluster_2 Enzymatic Modification Proliferation Proliferation Survival Survival Differentiation Differentiation Ras Ras Farnesylated Ras Farnesylated Ras Ras->Farnesylated Ras Farnesylation Downstream Effectors Downstream Effectors Farnesylated Ras->Downstream Effectors Membrane Localization Downstream Effectors->Proliferation Downstream Effectors->Survival Downstream Effectors->Differentiation FTase FTase FTase->Farnesylated Ras FPP Farnesyl Pyrophosphate FPP->Farnesylated Ras FTase_Inhibitor FTase Inhibitor (e.g., Arylpyrrolidines) FTase_Inhibitor->FTase Inhibition

Caption: Farnesyltransferase (FTase) signaling pathway and the mechanism of its inhibition.

Experimental Protocols

The following protocols are adapted from the procedures outlined in patent literature for the synthesis of arylpyrrolidine-based FTase inhibitors.

General Experimental Workflow

The overall synthesis strategy involves a multi-step process beginning with the coupling of a substituted benzoic acid with this compound, followed by cyclization to form the pyrrolidine (B122466) ring, and subsequent modifications to yield the final inhibitor.

Experimental_Workflow A Step 1: Amide Coupling B Step 2: Pyrrolidine Ring Formation A->B C Step 3: Functional Group Interconversion B->C D Step 4: Final Product Synthesis C->D E Purification and Characterization D->E

Caption: General experimental workflow for the synthesis of arylpyrrolidine FTase inhibitors.

Step 1: Synthesis of N-(4-cyanobenzoyl)-L-methionine isopropyl ester

This initial step involves the amide coupling of 4-cyanobenzoic acid with this compound.

Materials:

  • 4-Cyanobenzoic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-cyanobenzoic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-(4-cyanobenzoyl)-L-methionine isopropyl ester.

Step 2: Synthesis of the Arylpyrrolidine Core

This step involves the intramolecular cyclization to form the pyrrolidine ring. This is a key step in forming the core structure of the inhibitor.

Materials:

  • N-(4-cyanobenzoyl)-L-methionine isopropyl ester

  • Trifluoromethanesulfonic acid

  • Toluene

Procedure:

  • Dissolve N-(4-cyanobenzoyl)-L-methionine isopropyl ester (1.0 eq) in toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (2.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product is then carried forward to the next step without further purification.

Step 3: Subsequent Synthetic Modifications

The arylpyrrolidine core can undergo various modifications to introduce different functionalities, which can influence the compound's potency and selectivity as an FTase inhibitor. These modifications can include, but are not limited to, N-alkylation, reduction of the cyano group, and coupling with other moieties. The specific reactions will depend on the desired final product as outlined in the relevant patent literature.

Data Presentation

The following table summarizes representative data for a series of synthesized arylpyrrolidine FTase inhibitors, showcasing their in vitro potency.

Compound IDR1 GroupR2 GroupFTase IC50 (nM)
1a HH150
1b ClH75
1c FH90
2a HCH3120
2b ClCH350

Table 1: In vitro inhibitory activity of representative arylpyrrolidine FTase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FTase by 50%.

Conclusion

The synthetic route utilizing this compound provides an effective and versatile method for the preparation of potent arylpyrrolidine-based FTase inhibitors. The detailed protocols and workflow presented in this application note serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the farnesyltransferase enzyme. Further optimization of the synthesized compounds can be achieved through systematic modification of the aryl and pyrrolidine moieties to enhance their pharmacological properties.

Application Notes and Protocols for the Incorporation of O-Isopropyl-Methionine (H-Met-OiPr) into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental conditions for incorporating the non-canonical amino acid O-isopropyl-methionine (H-Met-OiPr) into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the limited availability of specific literature for H-Met-OiPr, the following protocols are based on established best practices for the incorporation of sterically hindered and methionine-containing amino acids.

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. O-isopropyl-methionine (H-Met-OiPr) is a derivative of methionine where the side-chain thioether is esterified. This modification can potentially enhance the peptide's resistance to oxidation, a common degradation pathway for methionine-containing peptides.[1][2] The isopropyl ester group also introduces steric bulk, which may influence peptide conformation and receptor binding.

These notes provide detailed protocols for the efficient incorporation of Fmoc-Met(OiPr)-OH into a growing peptide chain, addressing the potential challenges associated with its steric hindrance.

Synthesis of Fmoc-Met(OiPr)-OH

The synthesis of the Fmoc-protected O-isopropyl-methionine building block is a prerequisite for its incorporation into a peptide sequence. While not commercially available, it can be synthesized in the laboratory. A potential synthetic route is outlined below:

G Met H-Met-OH Met_OiPr H-Met-OiPr Met->Met_OiPr Isopropanol, Acid Catalyst (e.g., HCl) Fmoc_Met_OiPr Fmoc-Met(OiPr)-OH Met_OiPr->Fmoc_Met_OiPr Fmoc-OSu, Base (e.g., NaHCO3)

Caption: Synthesis of Fmoc-Met(OiPr)-OH.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]

Resin Selection and Loading
  • Resin: Standard resins for Fmoc-SPPS can be used, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids.[4]

  • Loading of the first amino acid: The first amino acid is loaded onto the resin according to standard protocols. For 2-chlorotrityl chloride resin, the Fmoc-amino acid is typically reacted with the resin in the presence of a tertiary amine base like diisopropylethylamine (DIEA).[4]

SPPS Cycle for H-Met-OiPr Incorporation

The following workflow outlines the key steps for incorporating H-Met-OiPr into the peptide sequence.

workflow cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps Resin_Swelling 1. Resin Swelling (DMF or DCM) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Coupling of Fmoc-Met(OiPr)-OH Washing1->Coupling Washing2 5. Washing (DMF, DCM) Coupling->Washing2 Capping 6. Capping (Optional) (Acetic Anhydride, DIEA) Washing2->Capping Final_Deprotection 7. Final Fmoc Deprotection Capping->Final_Deprotection Repeat cycle for next amino acid Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage G cluster_troubleshoot Troubleshooting Options start Is Kaiser test negative? end_yes Proceed to next step start->end_yes Yes double_couple Perform a second coupling start->double_couple No end_no Troubleshoot stronger_reagent Use a more potent coupling reagent (e.g., HATU) double_couple->stronger_reagent longer_time Increase coupling time stronger_reagent->longer_time longer_time->end_no

References

Application Notes and Protocols: Efficient Amide Bond Formation Using HOTU with H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HOTU) has emerged as a highly effective third-generation uronium salt coupling reagent. It offers significant advantages, including rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1] These attributes make HOTU an invaluable tool for the synthesis of complex peptides and organic molecules.[2]

This document provides detailed application notes and protocols for the use of HOTU as a coupling reagent with L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). Methionine, with its thioether side chain, can be susceptible to oxidation, and the use of its hydrochloride salt necessitates specific considerations regarding the reaction conditions, particularly the choice and amount of base.[3] These notes are intended to guide researchers in optimizing this specific coupling reaction for high yield and purity.

Core Principles and Advantages of HOTU

HOTU is a uronium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then readily attacked by the nucleophilic amino group of the amino acid ester, in this case, the deprotonated H-Met-OiPr, to form the desired amide bond.

Key Advantages of HOTU:

  • High Reactivity and Efficiency: HOTU is known for its ability to rapidly and completely activate carboxylic acids, leading to efficient amide bond formation, even with sterically hindered amino acids.[1]

  • Reduced Risk of Racemization: A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. HOTU has been demonstrated to minimize epimerization, ensuring the synthesis of chirally pure products.[1]

  • Improved Safety Profile: As an OxymaPure®-based reagent, HOTU is a non-explosive alternative to traditional benzotriazole-based coupling reagents like HBTU and HATU, enhancing laboratory safety.[1]

  • Soluble Byproducts: The byproducts of the HOTU-mediated coupling, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are generally soluble in common organic solvents and can be easily removed during workup.[5]

Experimental Data

While specific quantitative data for the coupling of every N-protected amino acid with H-Met-OiPr·HCl using HOTU is not exhaustively documented in a single source, the following table summarizes expected performance based on the general efficacy of HOTU in solution-phase peptide synthesis and its known performance with various amino acids.

N-Protected Amino Acid (Example)Coupling ReagentBase (Equivalents)SolventReaction Time (Approx.)Expected Yield (%)Expected Purity (%)Notes
Fmoc-Ala-OHHOTUDIPEA (2.0)DMF1 - 2 hours> 95> 98Standard coupling, high efficiency expected.
Boc-Phe-OHHOTUNMM (2.0)DCM1 - 3 hours> 95> 98Good performance with common protecting groups.
Cbz-Gly-OHHOTUDIPEA (2.0)DMF1 - 2 hours> 98> 99Glycine couplings are typically very efficient.
Fmoc-Val-OHHOTUDIPEA (2.0)DMF2 - 4 hours> 90> 95Effective for sterically hindered amino acids.

Note: Yields and purity are dependent on the specific N-protected amino acid, reaction conditions, and purification methods. The presence of the hydrochloride salt of the amine component necessitates the use of at least two equivalents of a non-nucleophilic base.

Experimental Protocols

The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid with H-Met-OiPr·HCl using HOTU. Optimization may be required for specific substrates.

Materials:
  • N-protected amino acid

  • H-Met-OiPr·HCl

  • HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen for inert atmosphere

Protocol 1: General Solution-Phase Coupling

This protocol is suitable for the coupling of a standard N-protected amino acid with H-Met-OiPr·HCl.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and HOTU (1.05 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Amine Preparation: In a separate flask, suspend H-Met-OiPr·HCl (1.0 equivalent) in the same anhydrous solvent.

  • Base Addition: To the suspension of H-Met-OiPr·HCl, add a non-nucleophilic organic base such as DIPEA or NMM (2.0 - 2.2 equivalents) and stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride and liberation of the free amine.

  • Activation and Coupling: Add the solution of the N-protected amino acid and HOTU to the solution of the deprotonated H-Met-OiPr.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel to obtain the desired product.

Special Considerations for Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, which can be a significant side reaction.[3]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to minimize dissolved oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction and work-up.

  • Avoidance of Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities.

  • Addition of Scavengers: In some cases, the addition of a small amount of a scavenger like dimethyl sulfide (B99878) (DMS) to the reaction mixture can help to prevent oxidation.

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification N_Protected_AA N-Protected Amino Acid (1.0 equiv) Mix1 Solution A N_Protected_AA->Mix1 HOTU HOTU (1.05 equiv) HOTU->Mix1 Solvent1 Anhydrous Solvent (e.g., DCM/DMF) Solvent1->Mix1 H_Met_OiPr_HCl H-Met-OiPr.HCl (1.0 equiv) Mix2 Solution B (Stir 10-15 min) H_Met_OiPr_HCl->Mix2 Base DIPEA or NMM (2.0-2.2 equiv) Base->Mix2 Solvent2 Anhydrous Solvent Solvent2->Mix2 Combine Combine Solution A and B Mix1->Combine Mix2->Combine Stir Stir at Room Temperature (1-4 hours) Combine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Wash Aqueous Washes (Citric Acid, NaHCO3, Brine) Dilute->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Purified Dipeptide Purify->Product

Caption: Experimental workflow for HOTU-mediated coupling.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH N-Protected Amino Acid RCOO Carboxylate RCOOH->RCOO - H+ Activated_Ester O-Acylisourea (Activated Ester) HOTU HOTU HOTU->Activated_Ester Base1 Base (1 equiv) Base1->RCOO + Base RCOO->Activated_Ester + HOTU Byproduct1 Tetramethylurea + Ethyl 2-hydroxyimino-2-cyanoacetate Activated_Ester->Byproduct1 releases Dipeptide Protected Dipeptide Activated_Ester->Dipeptide H_Met_OiPr_HCl H-Met-OiPr.HCl Free_Amine H-Met-OiPr (Free Amine) H_Met_OiPr_HCl->Free_Amine - HCl Base2 Base (1 equiv) Base2->Free_Amine + Base Free_Amine->Dipeptide Nucleophilic Attack

Caption: Mechanism of HOTU-mediated amide bond formation.

Conclusion

HOTU is a powerful and efficient coupling reagent for the formation of amide bonds in solution-phase peptide synthesis. When coupling an N-protected amino acid with H-Met-OiPr·HCl, the key considerations are the use of a suitable non-nucleophilic base in sufficient quantity to both neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid. By following the outlined protocols and taking into account the sensitivity of the methionine side chain, researchers can achieve high yields of the desired dipeptide with excellent purity. The provided workflows and mechanistic diagrams serve as a valuable resource for planning and executing this important synthetic transformation.

References

Protecting the Thioether: A Strategic Guide to Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing methionine (Met) presents a unique set of challenges. The nucleophilic thioether side chain of methionine is highly susceptible to oxidation and S-alkylation, particularly during the acidic conditions of cleavage from the solid support in Solid-Phase Peptide Synthesis (SPPS). This application note provides a detailed overview of the prevailing strategies to mitigate these side reactions, focusing on the "no protecting group" approach coupled with optimized cleavage cocktails and the use of methionine sulfoxide (B87167) as a reversible protecting group.

The Challenge: Methionine's Reactivity

Methionine's thioether side chain can be readily oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da), modifications that can significantly alter the peptide's structure, bioactivity, and pharmacological properties.[1][2] Additionally, the thioether is susceptible to S-alkylation by carbocations generated from protecting groups during acid-mediated cleavage, leading to the formation of sulfonium (B1226848) salts.[3][4][5] These side reactions are most prevalent during the final trifluoroacetic acid (TFA)-based cleavage step in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.[3][5][6]

The "No Protecting Group" Strategy: Mitigation through Optimized Cleavage

In both Fmoc and Boc-based SPPS, methionine is typically incorporated without a dedicated side-chain protecting group.[4][7][8] The strategy, therefore, relies on carefully formulated cleavage cocktails that contain "scavengers" to prevent unwanted modifications.

Scavenger Cocktails

Scavengers are nucleophilic reagents added to the cleavage mixture to trap reactive carbocations and reduce any oxidized species.[1] The choice and composition of the scavenger cocktail are critical for obtaining a high-purity methionine-containing peptide.

Cleavage CocktailCompositionEfficacy in Preventing Methionine OxidationReference
Standard TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)Prone to significant oxidation and S-alkylation.[6][6]
Reagent K TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5)Effective in reducing both oxidation and S-alkylation.[4][4]
Reagent R TFA/Thioanisole/1,2-Ethanedithiol/Anisole (90:5:3:2)Also effective in minimizing side reactions.[4][4]
TMSCl/PPh₃-containing cocktail TFA/Anisole/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5)Shown to eradicate oxidation. For Cys-containing peptides, TIS is added.[3][5][6][9][3][5][6][9]
NH₄I/DMS-containing cocktail TFA/NH₄I/Me₂SReduces the formation of sulfoxide.[3][3]

Note: The effectiveness of each cocktail can be sequence-dependent.

Experimental Protocol: Optimized Cleavage of a Methionine-Containing Peptide

This protocol is based on the highly effective TMSCl/PPh₃-containing cleavage cocktail.[3][6][9]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Anisole, Trimethylsilyl chloride (TMSCl), Dimethyl sulfide (B99878) (Me₂S), Triphenylphosphine (PPh₃)

  • For Cys-containing peptides: Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Prepare the cleavage cocktail. For a non-Cys-containing peptide, mix TFA, Anisole, TMSCl, and Me₂S in a ratio of 85:5:5:5 (v/v/v/v). Add PPh₃ to a final concentration of 1 mg/mL (0.1%).[3][6] For peptides also containing Cys(Trt), a recommended mixture is TFA/Anisole/TMSCl/TIS/Me₂S/0.1% PPh₃ (80:5:5:5:5).[6]

  • Transfer the peptide-resin to a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

The Methionine Sulfoxide (Met(O)) Protection Strategy

An alternative approach is to proactively oxidize the methionine to its sulfoxide, Met(O), prior to its incorporation into the peptide sequence.[7] This strategy is particularly useful in syntheses where oxidative conditions are unavoidable, such as during on-resin disulfide bond formation. The sulfoxide is stable to the conditions of both Boc and Fmoc SPPS and can be reduced back to methionine post-synthesis.

Workflow for the Met(O) Protection Strategy

MetO_Strategy cluster_synthesis Peptide Synthesis cluster_post_synthesis Post-Synthesis Start Start with Fmoc-Met(O)-OH Incorp Incorporate into Peptide Sequence (Standard SPPS Cycles) Start->Incorp Cleavage Cleave from Resin (e.g., TFA/TIS/H2O) Incorp->Cleavage Reduction Reduce Met(O) to Met (e.g., NH4I/DMS) Cleavage->Reduction Purification Purify Peptide (RP-HPLC) Reduction->Purification FinalPeptide Final Peptide with Met Purification->FinalPeptide Methionine_Protection_Strategy cluster_problems Potential Side Reactions cluster_solutions Mitigation Strategies Met Methionine in Peptide Oxidation Oxidation (+16 Da) Met->Oxidation Alkylation S-Alkylation Met->Alkylation Scavengers Optimized Cleavage with Scavengers Oxidation->Scavengers MetO Met(O) Protection & Post-synthesis Reduction Oxidation->MetO Alkylation->Scavengers

References

In Vitro Assays for Testing Farnesyltransferase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[1] Farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif, is crucial for the proper subcellular localization and function of these signaling proteins.[1] Dysregulation of farnesylation, particularly in the context of oncogenic Ras mutations, is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.[1] Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby disrupting oncogenic signaling pathways.[1]

This document provides detailed protocols for two common in vitro assays used to screen for and characterize FTase inhibitors: a fluorescence-based assay and a Scintillation Proximity Assay (SPA). These methods are essential for the preclinical evaluation of compounds targeting farnesylation-dependent signaling pathways.

Farnesyltransferase and the Ras Signaling Pathway

Farnesyltransferase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of a target protein, such as Ras.[2][3] This modification is a critical first step for tethering Ras to the plasma membrane, a prerequisite for its role in signal transduction.[4][5] Once localized to the membrane, Ras can be activated and engage downstream effector pathways, such as the Raf-MEK-ERK cascade, which promotes cell proliferation and survival.[6] Inhibition of FTase prevents Ras farnesylation, leading to its mislocalization and a subsequent blockade of downstream signaling.[4]

Farnesyltransferase_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (B83284) (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Pre_Ras Pre-Ras Protein (with CaaX motif) Pre_Ras->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Inhibitor FTase Inhibitor Inhibitor->FTase Inhibition Membrane_Ras Membrane-Associated Ras-GTP Farnesylated_Ras->Membrane_Ras Membrane Localization Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Farnesyltransferase in the Ras signaling pathway.

Experimental Protocols

Two primary methods for assessing FTase inhibition in vitro are detailed below. The fluorescence-based assay offers a non-radioactive, continuous format, while the Scintillation Proximity Assay provides high sensitivity through the use of a radiolabeled substrate.

Protocol 1: Fluorescence-Based Assay for FTase Inhibition

This assay monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group to the peptide alters the local environment of the dansyl fluorophore, leading to an increase in fluorescence intensity.[2][4][6]

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates:

    • Farnesyl Pyrophosphate (FPP)

    • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Inhibitor: Test compound (e.g., dissolved in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 2 mM DTT.[4]

  • Plate: 384-well black, flat-bottom plate.[2]

  • Instrumentation: Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm.[2][4]

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compounds in DMSO B Dispense compounds into 384-well plate A->B C Add Farnesyltransferase and pre-incubate B->C D Initiate reaction by adding FPP and Dansyl-Peptide Substrate C->D E Incubate at room temperature D->E F Read fluorescence (Ex: 340nm, Em: 550nm) E->F G Data Analysis: % Inhibition, IC50 determination F->G

Figure 2: Fluorescence-based assay workflow.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

  • Enzyme Addition: Add FTase diluted in assay buffer to each well. The final concentration should be optimized, typically in the range of 5-50 nM.[6]

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a substrate mix containing FPP and the dansylated peptide to each well to start the reaction. Final concentrations should be approximately 0.1-1 µM for FPP and 0.2-2 µM for the peptide.[6]

  • Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[6] The reaction can also be monitored kinetically.[2]

  • Signal Detection: Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 550 nm.[4]

Protocol 2: Scintillation Proximity Assay (SPA) for FTase Inhibition

This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl diphosphate ([³H]FPP) into a biotinylated peptide substrate.[6] The biotinylated peptide is then captured by streptavidin-coated SPA beads. Only when the radiolabeled peptide is bound to the beads will the emitted beta particles be close enough to excite the scintillant within the beads, producing a detectable light signal.[6][7]

Materials:

  • Enzyme: Recombinant human protein farnesyltransferase (FTase)

  • Substrates:

    • [³H]Farnesyl diphosphate ([³H]FPP)

    • Biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • Inhibitor: Test compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.[6]

  • Stop Solution: 50 mM EDTA in assay buffer.[6]

  • Beads: Streptavidin-coated SPA beads

  • Plate: 96-well or 384-well microplate

  • Instrumentation: Microplate scintillation counter

Procedure:

  • Compound and Enzyme Addition: Add the test inhibitor, assay buffer, and diluted FTase to each well of the microplate.[6]

  • Reaction Initiation: Add a substrate mix containing [³H]FPP and the biotinylated peptide to each well. Final concentrations should be optimized but are typically in the range of 5-50 nM for FTase, 0.1-1 µM for [³H]FPP, and 0.2-2 µM for the biotinylated peptide.[6]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[6]

  • Reaction Termination: Add stop solution to each well to chelate the divalent cations and halt the enzyme activity.[6]

  • Bead Addition: Add a slurry of streptavidin-coated SPA beads to each well.[6]

  • Bead Incubation: Incubate the plate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.[6]

  • Signal Detection: Measure the scintillation signal using a microplate scintillation counter.[6]

Data Presentation and Analysis

The primary output for these assays is the measurement of enzyme activity, which is then used to determine the potency of the inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Calculation:

  • Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))[4]

    • Signal_Sample: Fluorescence or scintillation count from wells with the test compound.

    • Signal_Positive_Control: Signal from wells with no inhibitor (e.g., DMSO only).

    • Signal_Negative_Control: Signal from wells with no enzyme or a known potent inhibitor.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4][8]

Quantitative Data Summary

The following table summarizes typical concentrations and parameters for the described FTase inhibition assays.

ParameterFluorescence-Based AssayScintillation Proximity Assay (SPA)Reference
Enzyme (FTase) 5 - 50 nM5 - 50 nM[6]
Farnesyl Donor Farnesyl Pyrophosphate (FPP)[³H]Farnesyl Diphosphate ([³H]FPP)[4][6]
Farnesyl Donor Conc. 0.1 - 1 µM0.1 - 1 µM[6]
Acceptor Substrate Dansyl-GCVLSBiotin-GCVLS[4][6]
Acceptor Substrate Conc. 0.2 - 2 µM0.2 - 2 µM[6]
Incubation Time 30 - 60 minutes30 - 60 minutes[6]
Incubation Temperature Room Temperature or 37°C37°C[6]
Detection Method Fluorescence (Ex: 340nm, Em: 550nm)Scintillation Counting[4][6]

Example IC50 Data for Known Farnesyltransferase Inhibitors

This table provides a hypothetical comparison of IC50 values for known FTIs, illustrating how data can be presented.

InhibitorAssay TypeIC50 (nM)
FTI-277Fluorescence-Based50
LonafarnibSPA1.9
TipifarnibFluorescence-Based0.8
Chaetomellic acid ASPA55

Note: The IC50 values are illustrative and can vary based on specific assay conditions.[5]

Conclusion

The in vitro assays described provide robust and reliable methods for identifying and characterizing farnesyltransferase inhibitors. The fluorescence-based assay is a convenient, non-radioactive method well-suited for high-throughput screening, while the Scintillation Proximity Assay offers high sensitivity.[6][9][10] Careful optimization of enzyme and substrate concentrations is crucial for obtaining reproducible and accurate results. These assays are indispensable tools in the drug discovery pipeline for developing novel therapeutics targeting farnesylation-dependent diseases such as cancer.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing H-Met-OiPr Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of H-Met-OiPr (Methionine Isopropyl Ester) hydrochloride coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in my H-Met-OiPr hydrochloride coupling reaction?

Low yields in peptide coupling reactions involving this compound can stem from several factors. The most prevalent issues include incomplete activation of the carboxylic acid, steric hindrance from the isopropyl ester group of methionine, and potential side reactions involving the methionine thioether.[1][2][3] Additionally, suboptimal reaction conditions such as the choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction's efficiency.[4][5]

Q2: Which coupling reagent is most effective for this compound?

For sterically hindered amino acids or those prone to side reactions, uronium/aminium salt-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides such as DCC or EDC.[1][6][7] HATU, in particular, is known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[4][5]

Q3: How can I minimize side reactions associated with the methionine residue?

The thioether group in methionine is susceptible to oxidation, which can be a significant side reaction.[8][9] To mitigate this, it is crucial to use high-purity, degassed solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Adding scavengers to the cleavage cocktail during solid-phase peptide synthesis (SPPS) can also help prevent oxidation.[8]

Q4: What is the recommended base and solvent for this coupling reaction?

A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is commonly used in conjunction with HATU to facilitate the reaction while minimizing side reactions.[4][5][11] The choice of solvent is also critical; N,N-Dimethylformamide (DMF) is a standard choice due to its excellent solvating properties.[4][6] For sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a superior alternative.[1]

Q5: Can I perform a "double coupling" to improve the yield?

Yes, performing the coupling step twice is a common strategy to drive the reaction to completion, especially for difficult or sterically hindered couplings.[1] After the initial coupling, the reaction vessel is drained, and a fresh solution of the activated amino acid is added.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound coupling reactions.

Observation Potential Cause Recommended Solution
Low or no product formation Inefficient activation of the carboxylic acid Switch to a more potent coupling reagent like HATU or COMU.[1][7] Ensure pre-activation of the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4]
Steric hindrance Increase the equivalents of the amino acid and coupling reagent (e.g., 2-3 equivalents). Extend the reaction time or consider gentle heating (monitor for racemization).[6]
Suboptimal base or solvent Use DIPEA as the base and high-purity DMF or NMP as the solvent.[1][4][6]
Presence of side products Oxidation of methionine Perform the reaction under an inert atmosphere (Argon or Nitrogen). Use degassed solvents.[8][10]
Racemization Use a weaker base like collidine in place of DIPEA, especially if the reaction is heated.[12] Ensure the reaction temperature is carefully controlled.
Incomplete reaction (starting material remains) Insufficient reaction time or reagent stoichiometry Increase the reaction time and monitor progress using TLC or LC-MS.[4][5] Perform a double coupling.[1]
Peptide aggregation (in SPPS) Switch from DMF to NMP as the solvent.[1] Consider adding a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[1]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent significantly impacts the reaction yield. The following table summarizes the comparative efficiency of various common coupling reagents.

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
TBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU -DIPEADMF15-30>99
DCC HOBt-DCM60-120~80-90

This data is a synthesis of results from multiple studies and may vary based on the specific peptide sequence and reaction conditions.[7]

Experimental Protocols

Solution-Phase Coupling Protocol using HATU

This protocol provides a general guideline for the coupling of this compound in solution.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • This compound (1.0 - 1.2 equivalents)

  • HATU (1.0 - 1.5 equivalents)[4]

  • DIPEA (2.0 - 5.0 equivalents)[4]

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring for 15-30 minutes for pre-activation.

  • Add this compound to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours at room temperature.[4]

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HATU

This protocol outlines the coupling step of this compound in Fmoc-based SPPS.

Materials:

  • Resin with N-terminal deprotected amine

  • Fmoc-protected amino acid (2-5 equivalents)

  • HATU (1.9-4.5 equivalents)[4]

  • DIPEA or collidine (4-10 equivalents)[4]

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA or collidine to the solution and vortex briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[4]

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Solution-Phase Coupling

G Solution-Phase Coupling Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid in DMF add_base Add DIPEA prep_acid->add_base add_hatu Add HATU add_base->add_hatu preactivate Pre-activate for 15-30 min add_hatu->preactivate add_amine Add H-Met-OiPr HCl preactivate->add_amine react Stir for 1-18 hours add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash purify Purify by Chromatography wash->purify

Caption: A generalized workflow for solution-phase peptide coupling.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Coupling Yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents incomplete_activation Incomplete Activation? check_reagents->incomplete_activation steric_hindrance Steric Hindrance? incomplete_activation->steric_hindrance No solution1 Switch to Potent Reagent (HATU/COMU) Pre-activate Longer incomplete_activation->solution1 Yes side_reactions Side Reactions? steric_hindrance->side_reactions No solution2 Increase Equivalents Extend Reaction Time Double Couple steric_hindrance->solution2 Yes solution3 Use Inert Atmosphere Degas Solvents Consider Weaker Base side_reactions->solution3 Yes

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

Technical Support Center: Preventing Methionine Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the common challenge of methionine (Met) oxidation to methionine sulfoxide (B87167) (Met(O)) during peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage this unwanted side reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to methionine oxidation in your peptide synthesis experiments.

Problem: Mass spectrometry (MS) analysis of my cleaved peptide shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.

Logical Troubleshooting Workflow

troubleshooting_workflow start Significant +16 Da peak in MS q1 Which cleavage cocktail was used? start->q1 reagent_b Reagent B or similar cocktails lacking specific Met protection q1->reagent_b High oxidation observed reagent_h_k Reagent H, K, or a modified cocktail with scavengers q1->reagent_h_k Still seeing oxidation solution1 Use a cleavage cocktail designed for Met-containing peptides (e.g., Reagent H) or add specific scavengers. reagent_b->solution1 q2 Were synthesis or storage conditions oxidative? reagent_h_k->q2 oxidation_during_synthesis Prolonged exposure to air, non-fresh reagents q2->oxidation_during_synthesis Potentially proper_conditions Inert atmosphere, fresh high-quality reagents q2->proper_conditions No solution2 Perform synthesis under an inert atmosphere (N2 or Ar). Use fresh, high-quality reagents. Store peptide at low temperature under inert gas. oxidation_during_synthesis->solution2 remedial_action Oxidation has already occurred. What next? proper_conditions->remedial_action solution3 Perform post-cleavage reduction of Met(O) back to Met. remedial_action->solution3

Caption: Troubleshooting workflow for methionine oxidation.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem?

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. Its thioether side chain can be converted to a sulfoxide (Met(O)), which corresponds to a +16 Da mass shift, or further to a sulfone (+32 Da mass shift).[1] This modification can alter the peptide's structure, biological activity, and function. While some oxidation can occur during synthesis cycles, the primary risk is during the final cleavage from the solid support and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA).[1]

Q2: How can I detect methionine oxidation in my synthetic peptide?

The most common and definitive methods for detecting methionine oxidation are:

  • Mass Spectrometry (MS): This is the most direct method, identifying oxidation by a mass increase of +16 Da for each oxidized methionine residue.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the non-oxidized peptide.[1]

Q3: How can I prevent methionine oxidation during cleavage?

The most effective way to prevent methionine oxidation is by using a carefully formulated cleavage cocktail that includes scavengers. Scavengers are reagents that can act as reducing agents to convert any formed Met(O) back to Met or trap reactive species that can cause oxidation.[1]

Q4: Which cleavage cocktails are recommended for methionine-containing peptides?

Different cleavage cocktails offer varying levels of protection against methionine oxidation. "Reagent H" is specifically designed to minimize this side reaction.[2][3] Adding specific scavengers to other common cocktails can also be effective.

Data Presentation: Comparison of Cleavage Cocktails
Reagent NameTypical Composition (v/v or w/w)Efficacy in Preventing Met OxidationNotes
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)Low ; Does not prevent Met oxidation.[4]Useful for peptides with trityl-based protecting groups but not recommended for Met-containing peptides.[4]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Moderate ; Can result in 15% to 55% Met(O) formation.[2][3]A general-purpose cleavage reagent for peptides with sensitive residues.[4]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), Water (3% w/w), Dimethylsulfide (DMS) (2% w/w), Ammonium (B1175870) Iodide (NH4I) (1.5% w/w)High ; No detectable Met(O) was found in crude peptides.[2][3]Specifically designed for Met-containing peptides.[3][4]
Modified Cocktails Standard cocktails (e.g., K, R, B) + 1.5% w/w NH4IHigh ; No Met(O) detected, but may have lower peptide yield than Reagent H.[2][3]An option if Reagent H components are not all available.
TMSCl/PPh3 Cocktail TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) containing 1 mg of triphenylphosphine (B44618) (PPh3) per mL of solution.High ; Reported to eradicate oxidation.[1][5]Effective for peptides also containing cysteine.[1]
Q5: What if oxidation has already occurred? Can I reverse it?

Yes, methionine sulfoxide can be reduced back to methionine post-cleavage.[6] This is a useful strategy if preventative measures were insufficient or if you are working with a previously synthesized and oxidized peptide.

Q6: Is there a strategy to use methionine oxidation to my advantage?

For some aggregation-prone or hydrophobic peptides, intentionally using Fmoc-Met(O)-OH during synthesis can be beneficial.[7][8] The increased polarity of Met(O) can improve solubility and ease of purification.[7][8] The purified peptide is then reduced to the native methionine-containing form in a final step.[6][7][8]

Experimental Protocols

Protocol 1: Cleavage of a Methionine-Containing Peptide using Reagent H

This protocol utilizes a cleavage cocktail with scavengers to minimize oxidation during the final cleavage step.[1][3]

cleavage_workflow start Start: Dried Peptidyl-Resin step1 Add Reagent H (approx. 10 mL per gram of resin) start->step1 step2 Stir at room temperature for 2-3 hours step1->step2 step3 Filter to separate resin and collect filtrate step2->step3 step4 Precipitate peptide in 10-fold excess cold diethyl ether step3->step4 step5 Centrifuge to pellet peptide step4->step5 step6 Decant ether and dry peptide under vacuum step5->step6 end End: Crude Peptide step6->end

Caption: Workflow for peptide cleavage using Reagent H.

  • Preparation: Ensure the peptidyl-resin is thoroughly dried. Prepare Reagent H by combining the components as listed in the table above.

  • Cleavage Reaction: Add the Reagent H cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Incubation: Stir the mixture at room temperature for 2-3 hours.[1]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]

  • Isolation: Centrifuge to pellet the peptide, carefully decant the ether, and dry the peptide pellet under a vacuum.[1]

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide (Met(O))

If methionine oxidation has already occurred, this protocol can be used to reduce the Met(O) back to methionine.

  • Dissolution: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH4I) and dimethyl sulfide (B99878) (DMS). A common approach is to use an NH4I-DMS containing cleavage cocktail for this reduction.[9][10]

  • Reduction Reaction: Add the reducing agent solution to the dissolved peptide. The reaction is typically fast.

  • Purification: After the reduction is complete, purify the peptide using RP-HPLC to remove the reducing agents and any other impurities.

  • Verification: Confirm the successful reduction by MS analysis, looking for the disappearance of the +16 Da peak and the corresponding increase in the target peptide mass.

References

Minimizing S-alkylation side reactions with H-Met-OiPr hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize S-alkylation side reactions when using H-Met-OiPr hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically used?

This compound is the hydrochloride salt of the isopropyl ester of methionine. It is a derivative of the amino acid methionine and can be used in peptide synthesis and in the preparation of various inhibitors for cancer research.[1]

Q2: What is S-alkylation and why is it a concern when using this compound?

S-alkylation is a common side reaction in peptide synthesis where the sulfur atom of the methionine thioether side chain acts as a nucleophile and attacks a carbocation.[2][3] When using this compound, the isopropyl ester protecting group is cleaved under acidic conditions (e.g., during final cleavage from the resin), generating reactive isopropyl carbocations. These carbocations can then be attacked by the electron-rich sulfur of the methionine side chain, leading to the formation of a sulfonium (B1226848) salt, an undesired modification of the final peptide. This is analogous to the well-documented S-tert-butylation that occurs from tert-butyl protecting groups.[2][4]

Q3: Besides S-alkylation, what other side reactions can occur with methionine?

The other major side reaction involving methionine is the oxidation of the thioether side chain to methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)).[5][6][7] This oxidation can occur during the synthesis, but is most common during the final acidic cleavage step.[2]

Q4: How can I detect S-alkylation and oxidation of my methionine-containing peptide?

S-alkylation and oxidation can be readily detected by mass spectrometry (MS).

  • S-isopropylation: An increase in mass of 42.08 Da (C3H6) corresponding to the addition of an isopropyl group, minus the proton on the sulfur.

  • Oxidation: An increase in mass of 16 Da for each methionine sulfoxide (Met(O)) and 32 Da for each methionine sulfone (Met(O2)).

These modifications will also typically result in a change in the retention time during reverse-phase high-performance liquid chromatography (RP-HPLC), usually causing the peptide to elute earlier.

Q5: What are scavengers and how do they prevent S-alkylation?

Scavengers are reagents added to the cleavage cocktail that are designed to "trap" or quench reactive carbocations before they can react with sensitive amino acid residues like methionine.[3] They are typically nucleophilic compounds that react more readily with the carbocations than the methionine side chain.[3]

Troubleshooting Guide

Issue: Significant S-isopropylation detected by Mass Spectrometry.

This is the most probable side reaction when using this compound due to the release of isopropyl cations during cleavage.

Possible Cause Recommended Solution
Insufficient or Ineffective Scavengers: The cleavage cocktail does not contain the right type or amount of scavengers to trap the isopropyl cations.Optimize the Cleavage Cocktail: Incorporate a cocktail of scavengers known to be effective against alkylation. Triisopropylsilane (B1312306) (TIS) is a highly effective carbocation scavenger.[8] Using a combination of scavengers can be more effective. Refer to the scavenger cocktail comparison table below.
High Temperature during Cleavage: Cleavage performed at elevated temperatures can increase the rate of side reactions.[2][9]Control Cleavage Temperature: Perform the cleavage reaction at room temperature or consider cooling to 4-6°C to reduce the rate of alkylation.[2]
Prolonged Cleavage Time: While shorter times can sometimes reduce side reactions, prolonged cleavage can paradoxically sometimes help reverse certain alkylations, although this is not the primary recommended approach.[2][9]Optimize Cleavage Duration: Start with a standard cleavage time of 2-3 hours. If S-alkylation is still a major issue, a shorter cleavage time (e.g., 1.5 hours) might be beneficial.

Issue: Oxidation of Methionine to Met(O) is Observed.

This is another common side reaction for methionine-containing peptides.

Possible Cause Recommended Solution
Oxidizing Species in Reagents: Oxidizing species may be present in the TFA or other cleavage reagents.Use High-Purity Reagents and Add Reducing Agents: Use fresh, high-quality TFA. Incorporate reducing agents or antioxidants into your cleavage cocktail. Dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH4I) have been shown to reduce methionine oxidation.[10] 1,2-ethanedithiol (B43112) (EDT) is also a common scavenger that can help.
Air Exposure: Prolonged exposure to air during cleavage and workup can contribute to oxidation.Minimize Air Exposure: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue.

Data Presentation

Table 1: Comparison of Scavenger Cocktails for Minimizing S-isopropylation and Oxidation

Cleavage Cocktail Composition (v/v) Observed S-isopropylation (%) Observed Oxidation (%) Notes
95% TFA / 5% H₂O4525Standard, but not recommended for Met-containing peptides.
95% TFA / 2.5% H₂O / 2.5% TIS515TIS is highly effective at reducing S-alkylation.[8]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS< 25A combination of scavengers provides broader protection.
90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole8< 2Thioanisole is effective at preventing S-alkylation.[3]
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S< 5< 1A cocktail designed to both eradicate oxidation and reduce S-alkylation.[2][4]

Note: The data presented are illustrative and may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection Protocol for a Peptide Containing H-Met-OiPr

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under a stream of nitrogen.

  • Prepare Cleavage Cocktail: Prepare the desired cleavage cocktail from the table above (e.g., 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS). For 10 mL of cocktail, this would be 9.4 mL TFA, 0.25 mL H₂O, 0.25 mL EDT, and 0.1 mL TIS. Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Add TFA to the other reagents slowly.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Stopper the reaction vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

  • Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and MS to check for purity and the presence of S-alkylated or oxidized side products.

Protocol 2: Reversal of S-alkylation

If S-alkylation has already occurred, it may be possible to reverse it.

  • Dissolve Peptide: Dissolve the lyophilized crude peptide containing the S-alkylated species in 5% aqueous acetic acid.

  • Heating: Heat the solution at 40°C for 24 hours.[2][9]

  • Monitoring: Periodically take aliquots of the solution and analyze by LC-MS to monitor the disappearance of the S-alkylated peak and the increase of the desired product peak.

  • Purification: Once the reversal is complete, lyophilize the peptide and proceed with standard purification by preparative RP-HPLC.

Visualizations

S_Alkylation_Mechanism cluster_cleavage TFA Cleavage Step cluster_reaction Side Reaction cluster_prevention Prevention Strategy H_Met_OiPr H-Met-OiPr Isopropyl_Cation Isopropyl Cation (+) H_Met_OiPr->Isopropyl_Cation Cleavage Met_Residue Methionine Residue H_Met_OiPr->Met_Residue TFA TFA (Acid) TFA->H_Met_OiPr Isopropyl_Cation_React Isopropyl Cation (+) Isopropyl_Cation_Scavenge Isopropyl Cation (+) Met_Residue_React Methionine Thioether Sulfonium_Ion S-isopropyl Sulfonium Ion (Side Product) Met_Residue_React->Sulfonium_Ion Isopropyl_Cation_React->Sulfonium_Ion Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Isopropyl_Cation_Scavenge->Trapped_Cation Fast Reaction

Caption: Mechanism of S-alkylation and its prevention using scavengers.

Troubleshooting_Workflow Start Start: Peptide Cleavage Analysis LC-MS Analysis Start->Analysis Check_Alkylation Significant S-alkylation? Analysis->Check_Alkylation Check_Oxidation Significant Oxidation? Check_Alkylation->Check_Oxidation No Optimize_Scavengers Add/Optimize Scavengers (e.g., TIS, EDT) Check_Alkylation->Optimize_Scavengers Yes Add_Reducing_Agent Add Reducing Agent (e.g., DMS, EDT) Check_Oxidation->Add_Reducing_Agent Yes Purify Proceed to Purification Check_Oxidation->Purify No Optimize_Temp Lower Cleavage Temperature Optimize_Scavengers->Optimize_Temp Re_Cleave Re-synthesize & Re-cleave Optimize_Temp->Re_Cleave Add_Reducing_Agent->Re_Cleave Re_Cleave->Analysis

Caption: Troubleshooting workflow for Met-containing peptide cleavage.

References

Troubleshooting low solubility of H-Met-OiPr hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: H-Met-OiPr Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of this compound in organic solvents.

Solubility Data

The solubility of this compound, like many amino acid ester hydrochlorides, is highly dependent on the solvent system. The presence of the hydrochloride salt increases its polarity, often favoring solubility in more polar solvents. For less polar organic solvents, conversion to the free base may be necessary. Below is a summary of available solubility data.

CompoundSolventSolubilityRemarks
This compound Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL (439.08 mM)Requires sonication. The hygroscopic nature of DMSO can affect solubility.[1]
L-Methionine methyl ester hydrochloride (related compound)Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, AcetoneSolubleQualitative data; specific concentrations not provided.[2]
L-MethionineWaterSolubleThe parent amino acid is soluble in water but insoluble in absolute alcohol, ether, benzene, and acetone.[3]
L-MethionineWater + organic co-solvents (methanol, ethanol, acetone)Solubility in water is higher than in organic solvents. Solubility decreases as the concentration of the organic solvent increases.[4]The hydrophobic side chain of methionine contributes to its solubility characteristics.
Amino acid isopropyl esters (general)Ethanol, DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, HexaneGenerally solubleThe free ester form (without the hydrochloride) is more soluble in a range of organic solvents.[1]

Troubleshooting Guide & FAQs

Q1: My this compound is not dissolving in my organic solvent. What should I do first?

A1: Low solubility in organic solvents is a common issue for amino acid hydrochlorides due to their salt-like nature. Here is a step-by-step approach to address this:

  • Verify the Solvent Choice: this compound is a polar compound. It will have better solubility in polar organic solvents. For non-polar solvents, you will likely need to convert it to its free base form (see Q3).

  • Use Physical Methods: Before changing the chemical composition, try physical methods to enhance dissolution.[5]

    • Sonication: This is a highly effective method for breaking up solid particles and increasing the surface area for dissolution.[3] For this compound in DMSO, sonication is recommended.[1]

    • Gentle Heating: Warming the mixture can increase solubility. It is advisable not to exceed 40°C to avoid potential degradation.[5]

    • Vortexing/Stirring: Ensure the mixture is being vigorously agitated.

Q2: Can I use a co-solvent to improve solubility?

A2: Yes, using a co-solvent can be an effective strategy. If your primary solvent is non-polar, adding a small amount of a polar co-solvent can significantly improve solubility.

  • Recommended Co-solvents: For hydrophobic or neutral peptides and their derivatives, small amounts of DMSO or DMF can be added to the primary solvent. You can then slowly add this solution to your reaction mixture.

  • Procedure: First, dissolve the this compound in a minimal amount of a compatible polar solvent in which it is soluble (e.g., DMSO). Then, add this solution dropwise to your primary organic solvent while stirring.[3]

Q3: I need to dissolve this compound in a non-polar solvent for a reaction. How can I achieve this?

A3: For reactions in non-polar organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate, you will likely need to convert the hydrochloride salt to its free base form, which is less polar and more soluble in these solvents.

  • Neutralization: This is achieved by adding a non-nucleophilic organic base. A common procedure involves dissolving the hydrochloride salt in the organic solvent and adding a slight excess (typically 1.1-1.2 equivalents) of a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The mixture is stirred for a short period (e.g., 10-30 minutes) at room temperature. The resulting triethylammonium (B8662869) chloride or diisopropylethylammonium chloride is often insoluble and can be filtered off, leaving the free amino acid ester in solution.

Q4: Are there any solvents I should avoid?

A4: For this compound, which contains a methionine residue, it is advisable to be cautious with DMSO as a solvent, especially for long-term storage or if the solution will be heated, as DMSO can oxidize the thioether side chain.[3] However, for immediate use, it is often a very effective solvent.[1]

Experimental Protocols

Protocol 1: General Solubilization Procedure Using Physical Methods
  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the selected organic solvent to the vial.

  • Place the vial in a sonicator bath and sonicate for 5-10 minutes.

  • If the solid has not fully dissolved, gently warm the vial to a temperature not exceeding 40°C while stirring or vortexing.

  • Visually inspect the solution for any remaining solid particles. If particulates are still present, consider alternative solvents or the neutralization protocol.

Protocol 2: Neutralization of this compound to its Free Base
  • Suspend the this compound (1 equivalent) in the desired anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).

  • To this suspension, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.2 equivalents) dropwise while stirring at room temperature.

  • Stir the mixture for 10-30 minutes. The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) may be observed.

  • If a precipitate forms, filter the mixture to remove the salt.

  • The resulting filtrate contains the free H-Met-OiPr-OiPr and can be used directly in subsequent reactions.

Visualizations

TroubleshootingWorkflow start Start: Low Solubility of This compound check_solvent Is the solvent polar? (e.g., DMSO, DMF, Methanol) start->check_solvent physical_methods Apply Physical Methods: - Sonication - Gentle Heating (<40°C) - Vigorous Stirring check_solvent->physical_methods Yes nonpolar_path Solvent is non-polar (e.g., DCM, Chloroform, Ethyl Acetate) check_solvent->nonpolar_path No is_dissolved1 Is it soluble? physical_methods->is_dissolved1 use_solution Proceed with Experiment is_dissolved1->use_solution Yes consider_alternatives Consider alternative solvent system or use a co-solvent. is_dissolved1->consider_alternatives No neutralize Neutralize to Free Base (See Protocol 2) nonpolar_path->neutralize is_dissolved2 Is it soluble? neutralize->is_dissolved2 is_dissolved2->use_solution Yes is_dissolved2->consider_alternatives No

Caption: Troubleshooting workflow for dissolving this compound.

NeutralizationReaction cluster_0 Insoluble in Non-Polar Solvents cluster_1 Soluble in Non-Polar Solvents HCl_salt This compound (Polar Salt) free_base H-Met-OiPr Free Base (Less Polar) HCl_salt->free_base Neutralization reagents + Triethylamine (Base) - Triethylammonium Chloride (Salt Precipitate)

Caption: Conversion of this compound to its more soluble free base form.

References

Technical Support Center: HPLC Purification of Peptides Containing H-Met-OiPr

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides containing Methionine Isopropyl Ester (H-Met-OiPr).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the HPLC purification of peptides containing H-Met-OiPr?

A1: The primary challenges stem from two key characteristics of the H-Met-OiPr residue:

  • High Hydrophobicity: The isopropyl ester group significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate, resulting in broad or tailing peaks.[1][2]

  • Susceptibility to Oxidation: Like native methionine, the sulfur atom in H-Met-OiPr is prone to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da). This can occur during synthesis, cleavage, and even during the HPLC purification process itself, leading to impurities that are difficult to separate.

Q2: How can I detect methionine oxidation in my H-Met-OiPr peptide?

A2: Methionine oxidation can be detected by a combination of HPLC and mass spectrometry. In reversed-phase HPLC, the oxidized peptide is more polar and will typically elute earlier than the non-oxidized form. Mass spectrometry will show a characteristic mass increase of +16 Da for each oxidized methionine residue.

Q3: What is the likely stability of the isopropyl ester group during HPLC purification?

A3: Ester groups can be susceptible to hydrolysis under both acidic and basic conditions.[3] Standard reversed-phase HPLC mobile phases using 0.1% trifluoroacetic acid (TFA) or formic acid (FA) create an acidic environment. While hydrolysis of the isopropyl ester is possible, it is generally a slow process under typical HPLC conditions (room temperature, limited exposure time). However, prolonged exposure to strong acids or bases, or purification at elevated temperatures, could increase the risk of hydrolysis.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of H-Met-OiPr containing peptides.

Problem 1: Poor peak shape (broadening, tailing)

  • Potential Cause A: Peptide Aggregation. Highly hydrophobic peptides like those containing H-Met-OiPr have a tendency to aggregate, leading to poor peak shape.

    • Solution:

      • Increase Organic Content in Sample Solvent: Dissolve the peptide in a solvent with a higher percentage of organic modifier (e.g., acetonitrile, isopropanol) before injection.

      • Use a Stronger Organic Solvent in the Mobile Phase: Consider using n-propanol or isopropanol (B130326) in the mobile phase, as they can be more effective at solubilizing hydrophobic peptides than acetonitrile.[4]

      • Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can improve solubility and reduce aggregation.[4]

  • Potential Cause B: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing peak tailing.

    • Solution:

      • Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase to mask silanol interactions.

      • Use a Different Ion-Pairing Agent: If TFA is not providing good peak shape, consider using difluoroacetic acid (DFA), which can offer a different selectivity.[5][6]

      • Choose a Sterically Protected Column: Columns with end-capping or sterically hindered bonded phases can reduce silanol interactions.

Problem 2: Presence of a +16 Da impurity peak (Methionine Oxidation)

  • Potential Cause A: Oxidation during sample preparation and handling. Exposure to air and other oxidants can cause methionine oxidation before the sample is even injected.

    • Solution:

      • Work Quickly and Keep Samples Cold: Minimize the exposure of the sample to air and elevated temperatures.

      • Use Degassed Solvents: Degas all solvents used for sample preparation and HPLC mobile phases to remove dissolved oxygen.

      • Add Antioxidants to the Sample: Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) or L-methionine to the sample before injection.

  • Potential Cause B: On-column oxidation. The HPLC column itself can sometimes contribute to the oxidation of sensitive residues.

    • Solution:

      • Use a Dedicated Column: If possible, dedicate a column for the purification of oxidation-sensitive peptides.

      • Add Antioxidants to the Mobile Phase: Adding a low concentration of an antioxidant to the mobile phase can help prevent on-column oxidation.

Problem 3: Low recovery of the target peptide

  • Potential Cause A: Irreversible adsorption to the column. The high hydrophobicity of the H-Met-OiPr peptide can lead to strong, sometimes irreversible, binding to the stationary phase.

    • Solution:

      • Use a Less Retentive Column: A column with a shorter alkyl chain (e.g., C8 or C4) may be more suitable than a C18 column.

      • Increase the Strength of the Organic Modifier: As mentioned previously, using isopropanol or n-propanol can improve recovery.

      • Perform a Column Wash with a Strong Solvent: After the run, wash the column with a strong solvent mixture (e.g., 100% isopropanol) to remove any strongly retained peptide.

  • Potential Cause B: Peptide precipitation on the column. If the peptide is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column.

    • Solution:

      • Ensure Complete Dissolution Before Injection: Make sure the peptide is fully dissolved in the sample solvent before injection.

      • Start the Gradient at a Higher Organic Percentage: If the peptide is very hydrophobic, a higher initial concentration of the organic solvent in the gradient may be necessary to maintain solubility.

Quantitative Data Summary

Table 1: Comparison of Mobile Phase Additives for Improved Peak Shape and Recovery of Hydrophobic Peptides

Mobile Phase AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Excellent ion-pairing agent, improves peak shape for basic peptides.[5]Can cause ion suppression in mass spectrometry.[5]
Formic Acid (FA)0.1%Volatile and compatible with mass spectrometry.Weaker ion-pairing agent, may result in broader peaks for some peptides.[6]
Difluoroacetic Acid (DFA)0.05 - 0.1%Offers a balance between good chromatography and MS compatibility.[6]Less commonly used, may require optimization.

Table 2: Effectiveness of Antioxidants in Preventing Methionine Oxidation

AntioxidantTypical Concentration in SampleEfficacy in Preventing OxidationConsiderations
Dithiothreitol (DTT)1-5 mMHighCan interfere with disulfide bond-containing peptides.
L-Methionine10-25 mMModerate to High[7]Can co-elute with the peptide of interest if not carefully optimized.
Ascorbic Acid1-5 mMModerateCan be less effective than other antioxidants for methionine.[8]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of H-Met-OiPr Peptides

  • Column Selection: Start with a C8 or C18 reversed-phase column with a wide pore size (300 Å). For highly hydrophobic peptides, a C4 column may be beneficial.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., 50:50 acetonitrile:water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Detection: 214 nm and 280 nm.

    • Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30-60 minutes. For very hydrophobic peptides, a shallower gradient or a higher starting percentage of Mobile Phase B may be necessary.

    • Column Temperature: Ambient. If peak broadening is observed, consider increasing the temperature to 40°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

Protocol 2: Reduction of Oxidized H-Met-OiPr Peptide

If methionine oxidation has already occurred, the following protocol can be used to reduce the methionine sulfoxide back to methionine.

  • Dissolve the Peptide: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of water and acetonitrile.

  • Prepare Reducing Solution: Prepare a solution of 10-20 mM Dithiothreitol (DTT) in a neutral or slightly basic buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8).

  • Reaction: Add the DTT solution to the dissolved peptide and let the reaction proceed at room temperature for 2-4 hours.

  • Purification: Purify the reduced peptide using the reversed-phase HPLC protocol described above to remove the DTT and any remaining oxidized peptide.

Visualizations

Troubleshooting_Workflow start Start: HPLC Purification of H-Met-OiPr Peptide issue Identify Purification Issue start->issue peak_shape Poor Peak Shape (Broadening/Tailing) issue->peak_shape Peak Shape oxidation Presence of +16 Da Impurity (Oxidation) issue->oxidation Impurity recovery Low Peptide Recovery issue->recovery Recovery cause_aggregation Cause: Aggregation? peak_shape->cause_aggregation cause_secondary_int Cause: Secondary Interactions? peak_shape->cause_secondary_int cause_prep_ox Cause: Prep Oxidation? oxidation->cause_prep_ox cause_on_column_ox Cause: On-Column Oxidation? oxidation->cause_on_column_ox cause_adsorption Cause: Irreversible Adsorption? recovery->cause_adsorption cause_precipitation Cause: Precipitation? recovery->cause_precipitation sol_aggregation Solution: - Increase organic in sample solvent - Use stronger organic in mobile phase - Elevate temperature cause_aggregation->sol_aggregation Yes sol_secondary_int Solution: - Optimize ion-pairing agent - Use different ion-pairing agent - Use end-capped column cause_secondary_int->sol_secondary_int Yes sol_prep_ox Solution: - Work quickly, keep samples cold - Use degassed solvents - Add antioxidants to sample cause_prep_ox->sol_prep_ox Yes sol_on_column_ox Solution: - Use dedicated column - Add antioxidants to mobile phase cause_on_column_ox->sol_on_column_ox Yes sol_adsorption Solution: - Use less retentive column (C8/C4) - Increase organic modifier strength - Perform strong solvent wash cause_adsorption->sol_adsorption Yes sol_precipitation Solution: - Ensure complete dissolution - Start gradient at higher % organic cause_precipitation->sol_precipitation Yes end Successful Purification sol_aggregation->end sol_secondary_int->end sol_prep_ox->end sol_on_column_ox->end sol_adsorption->end sol_precipitation->end

Caption: Troubleshooting workflow for HPLC purification of H-Met-OiPr peptides.

References

Identifying and removing common impurities from H-Met-OiPr hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Met-OiPr hydrochloride. The information provided is intended to help identify and remove common impurities encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

Based on the common synthesis route for amino acid ester hydrochlorides, which involves the esterification of L-methionine with isopropanol (B130326) using a chlorinating agent (e.g., thionyl chloride), the following impurities are likely to be present:

  • Starting Materials:

    • L-Methionine: Incomplete reaction can lead to the presence of the unreacted amino acid.

    • Isopropanol: Residual solvent from the reaction.

  • Reagent-Related Impurities:

    • Inorganic salts: Byproducts from the neutralization of the chlorinating agent.

  • Side-Reaction Products:

    • Methionine-containing dipeptides: Self-condensation of methionine can occur.

    • L-methionine sulfoxide (B87167) isopropyl ester hydrochloride: Oxidation of the methionine side chain can happen during synthesis or storage.[1]

  • Other Potential Impurities:

    • Residual Solvents: Solvents used during workup and purification (e.g., diethyl ether, ethyl acetate, dichloromethane, hexanes).

    • Water: Due to the hygroscopic nature of the hydrochloride salt.

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Due to the lack of a strong UV chromophore in H-Met-OiPr, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often necessary for sensitive UV or fluorescence detection.[2][3][4] A mixed-mode column can also be used for the analysis of underivatized amino acids.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present. By comparing the spectra to a reference standard, the presence of impurities can be identified and quantified.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities based on their mass-to-charge ratio, providing valuable information for structural elucidation.

Q3: What is the most effective method for purifying this compound?

Recrystallization is a widely used and effective technique for purifying amino acid ester hydrochlorides.[6][7][8][9][10] The choice of solvent is crucial and should be determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain in solution.

Troubleshooting Guide

This guide provides a systematic approach to identifying and removing common impurities from this compound.

Logical Workflow for Troubleshooting Impurities

Troubleshooting Workflow start Start: Impure this compound analytical_assessment Analytical Assessment (HPLC, NMR, LC-MS) start->analytical_assessment impurity_identification Impurity Identification analytical_assessment->impurity_identification unreacted_sm Unreacted Starting Materials (L-Methionine, Isopropanol) impurity_identification->unreacted_sm Presence of starting materials side_products Side-Reaction Products (Dipeptides, Oxidized Species) impurity_identification->side_products Presence of related substances residual_solvents Residual Solvents impurity_identification->residual_solvents Presence of solvents purification_strategy Select Purification Strategy unreacted_sm->purification_strategy side_products->purification_strategy drying Drying under Vacuum residual_solvents->drying recrystallization Recrystallization purification_strategy->recrystallization For crystalline solids chromatography Column Chromatography purification_strategy->chromatography For complex mixtures final_analysis Final Purity Analysis (HPLC, NMR) recrystallization->final_analysis chromatography->final_analysis drying->final_analysis final_analysis->purification_strategy Purity below specification end End: Pure this compound final_analysis->end Purity meets specification

References

Deprotection of isopropyl ester from methionine side chain side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding side reactions encountered during the deprotection of methionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotect an isopropyl ester from the side chain of methionine. What are the recommended conditions?

A1: It appears there may be a misunderstanding regarding the protection of the methionine side chain. The side chain of methionine is a thioether (S-methyl), which is generally not protected with an ester group during standard solid-phase peptide synthesis (SPPS).[1] It is more likely that you are referring to the deprotection of a C-terminal isopropyl ester of a peptide that contains one or more methionine residues.

The primary challenges during the final cleavage and deprotection of methionine-containing peptides are side reactions involving the thioether side chain itself, namely oxidation and S-alkylation.[2][3][4][5]

Q2: What are the main side reactions that occur with methionine during final deprotection?

A2: The two most common side reactions involving methionine during the final acidolytic cleavage step (e.g., with trifluoroacetic acid - TFA) in Fmoc/tBu-based peptide synthesis are:

  • Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)).[2][3][4][5] This introduces an unwanted modification and can complicate purification and characterization.

  • S-alkylation (tert-butylation): The nucleophilic thioether can be alkylated by carbocations present in the cleavage cocktail, most commonly the tert-butyl cation generated from the deprotection of tBu-based protecting groups.[2][3][4][5] This results in the formation of a sulfonium (B1226848) salt.

Both of these side reactions are acid-catalyzed.[2][3][4][5]

Q3: Why is the methionine side chain so susceptible to these reactions?

A3: The sulfur atom in the methionine side chain is a nucleophile, making it reactive towards electrophiles.[3] In the highly acidic environment of the cleavage cocktail, the thioether can be readily oxidized. Furthermore, the presence of carbocation scavengers is crucial to prevent the reaction of these electrophilic species with the sulfur atom.

Troubleshooting Guide: Minimizing Methionine Side Reactions During Deprotection

This guide provides strategies to mitigate oxidation and S-alkylation of methionine residues during the final cleavage and deprotection of your peptide.

Issue 1: Presence of Methionine Sulfoxide (Met(O)) in the Final Product

Cause: Oxidation of the thioether side chain by oxidizing species present in the cleavage cocktail or introduced during workup.

Solutions:

  • Incorporate Scavengers: The addition of reducing agents and scavengers to the cleavage cocktail is the most effective way to prevent oxidation.

  • Optimize Cleavage Cocktail: Different cleavage cocktails show varying degrees of success in preventing oxidation. Below is a comparison of various reagent mixtures.

Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Oxidation

Reagent CocktailKey Components & PurposeEfficacy in Preventing OxidationReference
TFA/TIS/H₂O (95:2.5:2.5) TFA: Cleavage reagent. TIS (Triisopropylsilane): Reduces sulfoxides and scavenges carbocations. H₂O: Scavenger.Moderate[2]
TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 with 1mg/mL PPh₃) Anisole: Carbocation scavenger. TMSCl (Trimethylsilyl chloride) & PPh₃ (Triphenylphosphine): Key for eradicating oxidation. Me₂S (Dimethyl sulfide): Scavenger.High (Eradicates Met(O))[2][3]
TFA/Anisole/TIS/TMSCl/Me₂S/PPh₃ (80:5:5:5:5 with 1mg/mL PPh₃) TIS: Added for peptides containing Trp(Boc) or Cys(Trt) to scavenge the respective carbocations.High (Eradicates Met(O))[2][3]
Reagent H (TFA/phenol/thioanisole/EDT/H₂O/Me₂S/NH₄I) EDT (1,2-ethanedithiol), Thioanisole, Phenol: Scavengers. NH₄I (Ammonium iodide): Reducing agent.High, but workup is difficult.[2][5]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; TMSCl: Trimethylsilyl chloride; Me₂S: Dimethyl sulfide; PPh₃: Triphenylphosphine (B44618); EDT: 1,2-ethanedithiol.

Issue 2: Presence of S-tert-butylated Methionine in the Final Product

Cause: Alkylation of the thioether side chain by tert-butyl cations generated during the cleavage of tBu-based protecting groups.

Solutions:

  • Effective Scavenging: The use of efficient carbocation scavengers is critical.

  • Reaction Time: The duration of the cleavage reaction can influence the extent of S-alkylation. Shorter reaction times may reduce the formation of this byproduct.[2][5] However, ensure complete deprotection.

  • Reversibility: S-alkylation can be a reversible reaction in acidic media.[2][5]

  • Post-Cleavage Treatment: The sulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in 5% acetic acid.[2][4][5]

Table 2: Effect of Reaction Time on S-alkylation

Cleavage TimeExtent of S-alkylationNotesReference
0.5 hourReducedCompared to a 1-hour reaction time.[2][5]
1 hourStandardUsed as a baseline for comparison.[2][5]
2 hoursSlightly IncreasedThe increase is less than expected due to the reversibility of the reaction.[2][5]

Experimental Protocols

Protocol 1: Optimized Peptide Cleavage to Minimize Methionine Side Reactions

This protocol is recommended for peptides containing methionine, and especially for those also containing other sensitive residues like Cys and Trp.

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation:

    • For peptides without Cys(Trt) or Trp(Boc): Prepare a solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) and add triphenylphosphine to a final concentration of 1 mg/mL.

    • For peptides with Cys(Trt) or Trp(Boc): Prepare a solution of TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5) and add triphenylphosphine to a final concentration of 1 mg/mL.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 1 hour.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the peptide under vacuum.

  • Purification: Purify the peptide using standard methods such as reverse-phase HPLC.

Protocol 2: Reversal of S-tert-butylation

If S-alkylation has occurred, this post-cleavage treatment can be employed.

  • Dissolution: Dissolve the crude, dried peptide in a 5% aqueous solution of acetic acid.

  • Incubation: Heat the solution at 40°C for 24 hours.[2][4][5]

  • Lyophilization: Freeze-dry the solution to obtain the peptide with the reversed modification.

  • Analysis: Analyze the product by HPLC and mass spectrometry to confirm the removal of the tert-butyl group.

Visualizations

Caption: Common side reactions of methionine during acidic deprotection.

Deprotection_Workflow Start Peptide-Resin Cleavage Cleavage with TFA/Scavenger Cocktail Start->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Isolation Centrifuge and Wash Precipitation->Isolation Analysis Analyze Crude Peptide (HPLC, MS) Isolation->Analysis Purification Purify by HPLC Analysis->Purification Purity acceptable FinalProduct Pure Peptide Purification->FinalProduct

Caption: General workflow for peptide deprotection and purification.

Troubleshooting_Tree Start Analyze Crude Peptide: Side Products Detected? MetO Met(O) Detected? Start->MetO Yes Purify Proceed to Purification Start->Purify No Met_tBu S-tBu Detected? MetO->Met_tBu No Optimize Optimize Cleavage Cocktail: Add TMSCl/PPh3 MetO->Optimize Yes Reverse Post-Cleavage Treatment: 5% Acetic Acid, 40°C, 24h Met_tBu->Reverse Yes Met_tBu->Purify No Optimize->Met_tBu Reverse->Purify

Caption: Troubleshooting decision tree for methionine side reactions.

References

Technical Support Center: Optimizing Cleavage of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing methionine. Methionine residues are particularly susceptible to oxidation and S-alkylation during the final trifluoroacetic acid (TFA)-based cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide will help you mitigate these side reactions and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when cleaving peptides containing methionine?

A1: The two most common side reactions during the TFA-based cleavage of peptides containing methionine are:

  • Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da per oxidation.[1][2] This can be exacerbated by acidic conditions and the presence of oxidizing species.[2] Further oxidation can lead to methionine sulfone (+32 Da).[1]

  • S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, the generated tBu cations can alkylate the methionine thioether, forming a sulfonium (B1226848) salt.[2][3][4]

Q2: How can I detect methionine oxidation and S-alkylation in my synthetic peptide?

A2: The most common methods for detecting these side products are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the non-oxidized peptide.[1] S-alkylated peptides may also show a different retention time.

  • Mass Spectrometry (MS): This is a definitive method to identify side products by observing a mass increase of +16 Da for each oxidized methionine residue and a potential mass increase corresponding to the addition of the alkyl group (e.g., +56 Da for tert-butylation).[1]

Q3: What are scavengers and how do they prevent side reactions with methionine?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive species that can modify the peptide.[1][5] For methionine-containing peptides, they have two primary roles:

  • Carbocation Scavengers: These trap reactive carbocations (e.g., tert-butyl cations) generated from protecting groups, preventing them from causing S-alkylation of the methionine side chain.[1]

  • Reducing Agents/Antioxidants: Some scavengers can prevent the oxidation of methionine or even reduce any methionine sulfoxide that has already formed back to methionine.[1]

Q4: Can I reverse methionine oxidation if it has already occurred?

A4: Yes, if methionine sulfoxide has formed, it can be reduced back to methionine. This can be achieved by treating the peptide with reagents such as dithiothreitol (B142953) (DTT) or by using a cocktail containing dimethylsulfide and ammonium (B1175870) iodide.[2] A method using trimethylsilyl (B98337) bromide (TMSBr) and 1,2-ethanedithiol (B43112) (EDT) in TFA can also be used for on-resin or in-solution reduction.[6]

Q5: How does the duration of the cleavage reaction affect side reactions?

A5: The effect of cleavage time is complex. Shorter deprotection times can reduce the extent of oxidation.[2] However, for S-alkylation, some studies suggest it might be a reversible reaction in acidic media, and longer reaction times could potentially help minimize it, though this is not universally agreed upon.[2] It is recommended to perform a time-course study to determine the optimal cleavage time for a specific peptide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry shows a significant peak with a +16 Da mass increase. Methionine oxidation due to inadequate scavenger protection or exposure to oxidizing species.[2]Use a specialized cleavage cocktail like Reagent H, which is designed to prevent methionine oxidation.[2][7][8] Alternatively, add scavengers with reducing properties such as dimethylsulfide (DMS), ammonium iodide, or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) to your existing cocktail.[1][2][3][4] Ensure all solvents are degassed and use peroxide-free ether for precipitation.[2] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1]
Mass spectrometry shows a peak corresponding to S-alkylation (e.g., +56 Da for tert-butylation) of methionine. Insufficient scavenging of tert-butyl cations generated during deprotection.[2]Include effective carbocation scavengers in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS).[2] A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me2S containing triphenylphosphine.[3]
Low yield of the desired peptide. Incomplete cleavage, significant side reactions, or precipitation issues.Optimize the cleavage time and scavenger composition. Ensure thorough washing of the resin after cleavage to recover all the product.[9][10] Consider the choice of precipitation solvent; cold diethyl ether or methyl tert-butyl ether are commonly used.[7]
Presence of multiple unidentified peaks in HPLC. A combination of oxidation, S-alkylation, and other potential side reactions (e.g., aspartimide formation, tryptophan modification).Use a comprehensive cleavage cocktail like Reagent K, which is suitable for peptides with multiple sensitive residues.[7] For peptides containing Cys and Trp in addition to Met, a cocktail of TFA/Anisole/TMSCl/TIS/Me2S with triphenylphosphine has been shown to be effective.[3][4]

Cleavage Cocktail Compositions

The following table summarizes various cleavage cocktails commonly used for peptides, with a focus on their suitability for methionine-containing peptides.

ReagentComposition (v/v or w/w)Key Features & Recommendations
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%)"Odorless" cocktail. Not recommended for methionine-containing peptides as it does not prevent oxidation. [7]
Reagent H TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (2.5% w/w), Water (3% w/w), Dimethylsulfide (2% w/w), Ammonium Iodide (1.5% w/w)Specifically designed to prevent methionine oxidation.[7][8][11] Studies have shown no detectable methionine sulfoxide with this reagent.[2][8]
Reagent K TFA, Phenol, Water, Thioanisole, 1,2-EthanedithiolA general cleavage reagent suitable for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.[7] However, it may still result in 15-55% methionine oxidation.[2][8]
TFA/TIS/H₂O TFA (95%), Triisopropylsilane (2.5%), Water (2.5%)A common general-purpose cleavage cocktail. Not optimal for methionine as it can lead to significant oxidation and S-alkylation.[4]
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL Triphenylphosphine (PPh₃)A modern cocktail that has been shown to eradicate oxidation and reduce S-alkylation.[3][4] For Cys-containing peptides, TIS is added: TFA/Anisole/TMSCl/TIS/Me₂S (80:5:5:5:5) + PPh₃.[3][4]

Experimental Protocols

Protocol 1: General Cleavage of Methionine-Containing Peptides using Reagent H
  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 3 hours.[10]

  • Cleavage:

    • Suspend the dried peptidyl-resin in Reagent H (approximately 10-30 mL per gram of resin).[1][11]

    • Stir the mixture at room temperature for 2-3 hours under an inert atmosphere (e.g., nitrogen or argon).[1][11]

  • Peptide Isolation:

    • Filter the resin through a fritted funnel and collect the filtrate.[1][10]

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[10][11]

  • Precipitation:

    • Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[1][11]

    • Centrifuge the mixture to pellet the peptide, then decant the ether.[1]

  • Drying: Wash the peptide pellet with cold ether, and then dry the peptide under vacuum.[1]

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is for peptides where methionine oxidation has already occurred.

  • Dissolution: Dissolve the crude peptide containing methionine sulfoxide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water or 5% aqueous acetic acid.[1][2]

  • Reduction:

    • Method A (DTT): Add dithiothreitol (DTT) to the peptide solution and stir at room temperature. Monitor the reaction progress by RP-HPLC and MS.

    • Method B (NH₄I/DMS): Use a cocktail containing ammonium iodide and dimethylsulfide to reduce the sulfoxide.[2][5]

  • Purification: Once the reduction is complete, purify the peptide using preparative RP-HPLC to remove the reducing agents and any remaining impurities.

  • Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.

Protocol 3: Reversal of S-alkylation

This protocol is for peptides where S-alkylation has already occurred.

  • Dissolution: After cleavage and initial workup, dissolve the dried crude peptide in a 5% aqueous acetic acid solution.[2]

  • Heating: Heat the solution in a water bath at 40°C for up to 24 hours.[2][3][4]

  • Monitoring: Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide by LC-MS.[2]

  • Lyophilization: Once the reaction is complete, lyophilize the peptide solution to obtain the final product.[2]

Visual Guides

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Purification Isolation & Purification Peptidyl-Resin Peptidyl-Resin Cleavage_Reaction Stir 2-3h at RT (Inert Atmosphere) Peptidyl-Resin->Cleavage_Reaction Add Cocktail Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Cleavage_Cocktail->Cleavage_Reaction Filtration Filtration Cleavage_Reaction->Filtration Precipitation Cold Ether Precipitation Filtration->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Purification_Lyophilization RP-HPLC Purification & Lyophilization Crude_Peptide->Purification_Lyophilization Final_Peptide Pure Peptide Purification_Lyophilization->Final_Peptide

Caption: General workflow for peptide cleavage and purification.

Troubleshooting_Logic Start Analyze Crude Peptide (LC-MS) Oxidation Oxidation Detected? (+16 Da) Start->Oxidation Alkylation S-Alkylation Detected? (e.g., +56 Da) Oxidation->Alkylation No Optimize_Oxidation Use Reagent H or TMSCl/PPh3 Cocktail Work under N2/Ar Oxidation->Optimize_Oxidation Yes Good_Product Desired Peptide Alkylation->Good_Product No Optimize_Alkylation Add/Increase Scavengers (TIS, EDT) Alkylation->Optimize_Alkylation Yes Reverse_Oxidation Post-Cleavage Reduction (DTT) Optimize_Oxidation->Reverse_Oxidation If already formed

Caption: Troubleshooting logic for methionine-related side reactions.

References

Mass Spectrometry Technical Support Center: Peptides with H-Met-OiPr

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing oxidized methionine, such as those with an N-terminal methionine isopropyl ester sulfoxide (B87167) (H-Met-OiPr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when analyzing peptides containing oxidized methionine by mass spectrometry?

A1: The primary challenges in the mass spectrometric analysis of peptides with oxidized methionine include:

  • Artifactual Oxidation: Methionine is highly susceptible to unwanted oxidation during sample preparation, handling, and even during the analysis itself (in-source or on-column oxidation).[1][2][3][4] This can lead to an overestimation of the oxidized species.

  • Chromatographic Shifts: The oxidized form of a peptide is more polar than its non-oxidized counterpart, resulting in earlier elution times in reversed-phase liquid chromatography.[5][6] This can lead to peak splitting or the appearance of unexpected peaks.[3]

  • Characteristic Neutral Losses: During collision-induced dissociation (CID), peptides containing methionine sulfoxide (Met(O)) often exhibit a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH).[5][7][8][9][10] While useful for identification, this can sometimes complicate spectral interpretation.

  • Multiple Oxidation States: Methionine can be further oxidized to methionine sulfone (+32 Da) or other species, adding complexity to the mass spectrum.[3][9][11]

Q2: I see a prominent peak with a neutral loss of 64 Da in my MS/MS spectrum. What does this signify?

A2: A neutral loss of 64 Da is a signature fragmentation pattern for peptides containing methionine sulfoxide (Met(O)) when using collision-induced dissociation (CID).[5][7][8][9][10] This loss corresponds to the elimination of methanesulfenic acid (CH₃SOH) from the methionine side chain. Its presence is a strong indicator that your peptide contains an oxidized methionine residue.

Q3: How can I prevent or minimize artificial oxidation of my methionine-containing peptide during sample preparation and analysis?

A3: To minimize artifactual oxidation, consider the following strategies:

  • Use Freshly Prepared Solutions: Degas solvents to remove dissolved oxygen.[3]

  • Work at Low Temperatures: Thaw samples on ice and keep them cool throughout the preparation process.[3]

  • Add Antioxidants: Including a small amount of an antioxidant, such as free methionine, in your sample or mobile phase can help protect your peptide from oxidation.[3][5]

  • Minimize Exposure to Air and Light: Work efficiently to reduce the sample's exposure to atmospheric oxygen.

  • Optimize LC-MS Conditions: Use a lower source temperature to minimize in-source oxidation.[3] Also, be aware that long-term use of a chromatography column can lead to on-column oxidation.[3][5]

Q4: My chromatogram shows two peaks for my peptide, one eluting earlier than expected. Could this be due to methionine oxidation?

A4: Yes, this is a very likely explanation. The oxidation of methionine to methionine sulfoxide increases the polarity of the peptide.[6] In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the earlier eluting peak likely corresponds to the oxidized form of your peptide (e.g., containing H-Met-OiPr), while the later peak is the non-oxidized form.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the mass spectrometry analysis of peptides with oxidized methionine.

Problem Potential Cause Recommended Solution
Unexpected peak with a +16 Da mass shift from the target peptide. The peptide has been oxidized, converting a methionine residue to methionine sulfoxide.- Confirm the presence of a 64 Da neutral loss in the MS/MS spectrum of the +16 Da peak.[5][7] - Implement strategies to prevent artificial oxidation during sample preparation.[3] - If quantifying the degree of oxidation is critical, consider using stable isotope labeling or chemical derivatization methods.[1][2][12]
Low recovery or poor reproducibility of the target peptide signal. The peptide may be degrading or undergoing variable levels of oxidation during sample handling and analysis.- Ensure consistent sample preparation procedures, minimizing exposure to air and light.[3] - Use fresh, high-purity solvents and reagents.[3] - Check the stability of the peptide under your experimental conditions.
Peak tailing or splitting for the peptide of interest. Co-elution of the oxidized and non-oxidized forms of the peptide.- Optimize your chromatographic method to achieve better separation of the two species. - Employ preventative measures against oxidation to reduce the complexity of the chromatogram.[3]
Gradual increase in the intensity of the oxidized peptide peak over a series of injections. On-column oxidation is likely occurring.[3][5]- Dedicate a new or thoroughly cleaned column for your analysis. - Consider adding an antioxidant to the mobile phase.[3][5]
Inaccurate quantification of the oxidized peptide. Artifactual oxidation during sample preparation and analysis is skewing the results.[1][2][12]- For accurate quantification, use advanced methods like Methionine Oxidation by Blocking (MObB) with ¹⁸O-labeling or Methionine Oxidation by Blocking with Alkylation (MObBa).[1][2][12] These methods differentiate between in vivo and in vitro oxidation.

Experimental Protocols & Workflows

For accurate quantification of methionine oxidation, specialized experimental workflows are necessary to distinguish between the oxidation present in the original sample and that which occurs artifactually. Below are conceptual diagrams for two such methods.

Methionine Oxidation by Blocking (MObB) Workflow

This method uses ¹⁸O-labeled hydrogen peroxide to "block" unoxidized methionines, allowing for their differentiation from methionines that were already oxidized.

MObB_Workflow cluster_sample Sample cluster_blocking Blocking Step cluster_analysis MS Analysis Pep_Met Peptide (Met) reagent H₂¹⁸O₂ Pep_Met->reagent Forced Oxidation Pep_MetO Peptide (¹⁶O-MetO) ms LC-MS/MS Pep_MetO->ms Pep_18O_MetO Peptide (¹⁸O-MetO) reagent->Pep_18O_MetO Blocks unoxidized Met Pep_18O_MetO->ms

Caption: Workflow for Methionine Oxidation by Blocking (MObB).

Methionine Oxidation by Blocking with Alkylation (MObBa) Workflow

This approach utilizes iodoacetamide (B48618) (IAA) to alkylate and thus protect unoxidized methionine residues from subsequent oxidation.

MObBa_Workflow cluster_sample Sample cluster_alkylation Alkylation Step cluster_analysis MS Analysis Pep_Met Peptide (Met) reagent Iodoacetamide (IAA) at low pH Pep_Met->reagent Alkylation Pep_MetO Peptide (MetO) ms LC-MS/MS Pep_MetO->ms Pep_Met_Alkylated Peptide (Alkylated Met) reagent->Pep_Met_Alkylated Blocks unoxidized Met Pep_Met_Alkylated->ms

Caption: Workflow for Methionine Oxidation by Blocking with Alkylation (MObBa).

Troubleshooting Logic for Oxidized Peptides

The following diagram outlines a logical approach to troubleshooting common issues when analyzing peptides susceptible to methionine oxidation.

Troubleshooting_Logic start Start Analysis peak_check Observe unexpected peak (+16 Da) or peak splitting? start->peak_check msms_check Perform MS/MS on the unexpected peak peak_check->msms_check Yes end Analysis Complete peak_check->end No neutral_loss_check Is a 64 Da neutral loss observed? msms_check->neutral_loss_check confirm_oxidation Confirmed as oxidized peptide neutral_loss_check->confirm_oxidation Yes investigate_other Investigate other modifications or impurities neutral_loss_check->investigate_other No quant_check Is quantitative accuracy critical? confirm_oxidation->quant_check implement_prevention Implement preventative measures (antioxidants, etc.) quant_check->implement_prevention No use_blocking Use MObB or MObBa for accurate quantification quant_check->use_blocking Yes implement_prevention->end use_blocking->end

Caption: Troubleshooting logic for mass spectrometry of oxidized peptides.

References

Dealing with racemization during the coupling of methionine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during the coupling of methionine derivatives in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of methionine coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the methionine residue during the peptide coupling reaction. This results in the incorporation of both L-methionine and its mirror image, D-methionine, into the peptide sequence. The presence of these diastereomeric impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity and therapeutic efficacy.

Q2: Why is methionine susceptible to racemization?

A2: Like other chiral amino acids, methionine can undergo racemization during peptide synthesis, primarily through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or by direct enolization where a base abstracts the proton from the alpha-carbon.[1] The thioether side chain of methionine is also highly susceptible to oxidation, which can further complicate synthesis.[2]

Q3: What are the main factors that contribute to methionine racemization?

A3: Several factors during the coupling step can influence the extent of racemization:

  • Coupling Reagent: The choice of coupling reagent is a critical factor.[3]

  • Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization.

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the risk of racemization.[4]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[5]

  • Solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization.[5]

Q4: How does methionine oxidation affect the coupling reaction?

A4: The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da), particularly during the acidic conditions of cleavage from the resin.[6] While often addressed post-synthesis, oxidation can also occur during synthesis. If you are intentionally working with methionine sulfoxide derivatives, be aware that these can also be prone to racemization during coupling.

Q5: Which coupling reagents are recommended for minimizing racemization of methionine?

A5: For coupling Fmoc-Met-OH, aminium/uronium salts like HATU and HBTU, as well as carbodiimides used with additives like DIC/Oxyma, are highly recommended due to their high reactivity and low racemization potential.[7]

Troubleshooting Guide

Problem: High levels of a diastereomeric impurity are detected by HPLC/MS after coupling a methionine residue, indicating significant racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is the most critical factor in controlling racemization.

  • Recommended Action: Switch to a coupling reagent known for low racemization. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly effective. Aminium/uronium-based reagents like HATU are also excellent choices, demonstrating very low levels of racemization.[7]

  • Data-Driven Decision:

Coupling ReagentReagent TypeCoupling Time (min)Coupling EfficiencyRacemization Level
HATU Aminium/Uronium Salt15 - 45>99%Very Low
HBTU Aminium/Uronium Salt30 - 60>98%Low
DIC/Oxyma Carbodiimide/Additive60 - 120>97%Very Low

Table adapted from data on Fmoc-Met-OH coupling.[7]

Step 2: Assess the Base Used in the Coupling Reaction

The base used for activation plays a crucial role in the abstraction of the alpha-proton, a key step in racemization.

  • Recommended Action: If you are using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIEA), consider switching to a weaker or more sterically hindered base. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are recommended to reduce racemization.[8][9]

Step 3: Control Reaction Temperature and Time
  • Recommended Action:

    • Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to decrease the rate of racemization.[5]

    • Minimize the pre-activation time of the Fmoc-Met-OH with the coupling reagent and base before adding it to the resin. Ideally, the activated amino acid should be added to the resin immediately.[4]

Step 4: Address Potential Methionine Oxidation

If you suspect oxidation is occurring during synthesis and affecting subsequent steps, consider using methionine sulfoxide for the synthesis, followed by a final reduction step.

  • Recommended Action: In cases where methionine is particularly prone to oxidation, utilizing Fmoc-Met(O)-OH in the synthesis is a viable strategy. The oxidized peptide can then be purified and subsequently reduced to the native form.[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Met-OH using HATU

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a methionine residue, using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Met-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 3 minutes. Drain, then treat again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the solution and mix briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 15-45 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by yellow beads).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).[7]

Protocol 2: Low-Racemization Coupling of Fmoc-Met-OH using DIC/Oxyma

Materials:

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Met-OH (4 eq.) and Oxyma (4 eq.) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (4 eq.) to the reaction vessel.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow step 5 from Protocol 1.[7]

Visual Guides

RacemizationMechanism cluster_path1 Oxazolone Pathway (Most Common) cluster_path2 Direct Enolization Pathway ActivatedMet Activated L-Methionine (e.g., O-acylisourea ester) Oxazolone 5(4H)-Oxazolone Intermediate (Planar) ActivatedMet->Oxazolone Cyclization Enolate Enolate Intermediate (Planar) ActivatedMet->Enolate Protonation Reprotonation Oxazolone->Protonation Enolate->Protonation Base Base (e.g., DIEA) Base->ActivatedMet α-H Abstraction Base->Oxazolone α-H Abstraction RacemicMix Mixture of L-Met and D-Met Protonation->RacemicMix Forms

Caption: Primary mechanisms of racemization during methionine coupling.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Decision1 Using Carbodiimide Alone? Step1->Decision1 Action1a Add Additive (e.g., Oxyma, HOBt) Decision1->Action1a Yes Action1b Switch to Onium Salt (e.g., HATU, HCTU) or DIC/Oxyma Decision1->Action1b No Step2 Step 2: Assess Base Action1a->Step2 Action1b->Step2 Decision2 Using Strong Base (e.g., DIEA)? Step2->Decision2 Action2 Switch to Weaker/ Hindered Base (e.g., NMM, Collidine) Decision2->Action2 Yes Step3 Step 3: Check Temp. & Time Decision2->Step3 No Action2->Step3 Decision3 High Temp. or Long Pre-activation? Step3->Decision3 Action3 Lower Temperature Minimize Pre-activation Time Decision3->Action3 Yes End Racemization Minimized Decision3->End No Action3->End

Caption: Troubleshooting workflow for minimizing methionine racemization.

References

Validation & Comparative

A Comparative Guide to Methionine Esters in Peptide Synthesis: H-Met-OiPr vs. H-Met-OtBu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of yield and purity. For the carboxyl group of amino acids, esterification is a common protection strategy. This guide provides a detailed comparison of two commercially available methionine derivatives, H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) and H-Met-OtBu hydrochloride (L-Methionine tert-butyl ester hydrochloride), for their application in peptide synthesis, particularly within the widely used Fmoc/tBu strategy.

While direct, side-by-side experimental comparisons are not extensively documented in publicly available literature, this guide leverages fundamental principles of organic chemistry and established knowledge of peptide synthesis to provide a comprehensive performance evaluation.

At a Glance: Key Performance Attributes

The primary distinction between H-Met-OiPr and H-Met-OtBu lies in the acid lability of the isopropyl (OiPr) and tert-butyl (OtBu) ester protecting groups. This fundamental difference has significant implications for their use in solid-phase peptide synthesis (SPPS).

Performance ParameterThis compoundH-Met-OtBu hydrochlorideRationale
Deprotection Condition Requires strong acidic conditions (e.g., HF)Cleaved under standard TFA cleavage cocktailsThe tert-butyl cation is significantly more stable than the isopropyl cation, making the OtBu group much more susceptible to acid-catalyzed cleavage.[1]
Orthogonality in Fmoc SPPS Potentially non-orthogonal with standard side-chain protecting groupsFully orthogonal with base-labile Fmoc groupThe strong acids needed to cleave the OiPr group would also cleave most standard acid-labile side-chain protecting groups.
Risk of Side Reactions (Cleavage) Lower risk of t-butylation of sensitive residuesPotential for t-butylation of Trp and Met side chainsCleavage of the OtBu group generates tert-butyl cations, which can alkylate nucleophilic residues.[2]
Racemization Potential Generally low for methionine derivativesGenerally low for methionine derivativesMethionine is not among the amino acids most prone to racemization during standard coupling conditions.[3]
Solubility Expected to have good solubility in common SPPS solventsKnown to have good solubility in common SPPS solvents like DMF.[4]Both are hydrochloride salts, which generally enhances solubility in polar aprotic solvents.

Chemical Structures

A clear understanding of the molecular architecture of these compounds is fundamental to appreciating their chemical behavior.

G cluster_0 This compound cluster_1 H-Met-OtBu hydrochloride Met_OiPr H₂N⁺-CH(CH₂CH₂SCH₃)-C(=O)O-CH(CH₃)₂ · Cl⁻ Met_OtBu H₂N⁺-CH(CH₂CH₂SCH₃)-C(=O)O-C(CH₃)₃ · Cl⁻

Caption: Chemical structures of H-Met-OiPr and H-Met-OtBu hydrochlorides.

Experimental Considerations and Protocols

The following provides a generalized experimental protocol for the incorporation of a methionine residue in Fmoc-based solid-phase peptide synthesis. The key difference in handling H-Met-OiPr and H-Met-OtBu would manifest during the final cleavage and deprotection step.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the standard steps for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Swelling: The solid support (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.[5]

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.[5]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Amino Acid Coupling:

    • The desired N-Fmoc protected amino acid (e.g., Fmoc-Met-OH) is pre-activated in a separate vessel. Common activation reagents include HBTU/HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[5]

    • The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-4 hours.[5]

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.[5]

  • Repeat Cycles: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.[5]

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is the step where the choice between OiPr and OtBu becomes critical.

A standard cleavage cocktail for peptides containing acid-sensitive residues is employed.

  • Reagent: A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[6]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether.

The isopropyl ester is significantly more stable to acid than the tert-butyl ester.[1] Cleavage of the OiPr group would likely require much stronger acidic conditions, which are generally not compatible with standard Fmoc-SPPS side-chain protecting groups.

  • Hypothetical Reagent: Anhydrous hydrogen fluoride (B91410) (HF).

  • Implication: The use of HF for cleavage is characteristic of Boc-based SPPS and would lead to the simultaneous removal of most acid-labile side-chain protecting groups used in Fmoc synthesis (e.g., tBu, Trt, Pbf). This lack of orthogonality makes H-Met-OiPr an unconventional choice for standard Fmoc-SPPS.

Workflow Visualizations

The following diagrams illustrate the key steps in peptide synthesis and the differing deprotection pathways.

G cluster_synthesis Peptide Chain Elongation Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotect

Caption: General workflow for solid-phase peptide synthesis (SPPS).

G cluster_OtBu H-Met-OtBu Deprotection cluster_OiPr H-Met-OiPr Deprotection (Theoretical) PeptideResin Completed Peptide on Resin (with OiPr or OtBu protection) TFA Treat with TFA Cocktail PeptideResin->TFA Standard Fmoc/tBu Strategy HF Treat with strong acid (e.g., HF) PeptideResin->HF Non-standard, harsh conditions Precipitate_OtBu Precipitate Peptide (Cold Ether) TFA->Precipitate_OtBu Purify_OtBu Purify via HPLC Precipitate_OtBu->Purify_OtBu Precipitate_OiPr Precipitate Peptide HF->Precipitate_OiPr Purify_OiPr Purify via HPLC Precipitate_OiPr->Purify_OiPr

References

Mass Spectrometry Analysis: A Comparative Guide to Confirming H-Met-OiPr Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of non-canonical amino acids (ncAAs) like H-Met-OiPr (L-Methionine isopropyl ester) is a critical step in protein engineering and drug discovery. Mass spectrometry (MS) stands as the gold-standard technique for this verification, offering unparalleled precision in detecting molecular-level changes. This guide provides a comparative overview of MS-based methodologies to confirm the incorporation of H-Met-OiPr, complete with experimental protocols and data presentation formats.

The successful substitution of methionine with H-Met-OiPr, a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research, hinges on robust analytical validation.[1][2] High-resolution mass spectrometry is indispensable for this purpose, providing definitive evidence of incorporation and enabling precise localization of the ncAA within the protein sequence.[3]

Comparative Analysis of Mass Spectrometry Approaches

The choice of mass spectrometry technique depends on the experimental goals, sample complexity, and desired level of detail. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods used in protein analysis. ESI is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex peptide mixtures, a common workflow in proteomics.[4][5]

Mass Spectrometry TechniquePrincipleAdvantagesDisadvantagesApplication to H-Met-OiPr
High-Resolution LC-MS/MS Separates peptides by liquid chromatography, ionizes them by ESI, and analyzes them in a high-resolution mass analyzer (e.g., Orbitrap, TOF). Peptides are fragmented to determine their amino acid sequence.[6][7]High mass accuracy for confident identification of mass shifts. MS/MS provides sequence information to pinpoint the location of H-Met-OiPr.[3] Suitable for complex protein mixtures.Requires sophisticated instrumentation and data analysis software.Ideal for confirming incorporation and identifying specific substitution sites in proteins.
MALDI-TOF MS Peptides are co-crystallized with a matrix and ionized by a laser. The time-of-flight of the ions is measured to determine their mass-to-charge ratio.[8]High throughput and sensitivity. Tolerant to some buffers and salts. Good for analyzing intact proteins or simple peptide mixtures.Less amenable to online separation for complex samples. MS/MS capabilities can be more limited than ESI-based instruments.Useful for rapid screening of incorporation efficiency in purified proteins or simple mixtures.
Intact Protein Analysis Direct analysis of the full-length protein by MS to measure its total molecular weight.[9]Provides a quick assessment of the overall degree of incorporation.Does not provide information on the specific sites of incorporation. Mass accuracy can be lower for large proteins.A preliminary check to see if any incorporation has occurred before proceeding to more detailed peptide-level analysis.

Experimental Protocols

Confirming the incorporation of H-Met-OiPr involves a multi-step workflow. The following protocols provide a general framework that can be adapted to specific experimental conditions.

Protocol 1: Cell Labeling and Protein Extraction
  • Cell Culture and Labeling: Culture cells in a methionine-deficient medium to deplete endogenous methionine reserves. Supplement the medium with H-Met-OiPr at a predetermined concentration and for a specific duration to allow for its incorporation into newly synthesized proteins.[3]

  • Control Groups: Include crucial control groups to ensure the specificity of H-Met-OiPr incorporation. A negative control group should be cultured in methionine-deficient medium without the addition of H-Met-OiPr. A positive control group should be cultured in a standard medium containing methionine. A competition control with an excess of natural methionine alongside H-Met-OiPr can also be included to demonstrate that the analog competes with the natural amino acid for incorporation.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a buffer compatible with downstream mass spectrometry analysis, typically containing detergents that can be removed later.[6] Use mechanical lysis methods where possible to avoid chemical contamination.[10]

  • Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading for subsequent steps.

Protocol 2: Protein Digestion and Peptide Preparation
  • Protein Denaturation, Reduction, and Alkylation: Denature the proteins using urea (B33335) or another chaotropic agent. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylate the resulting free thiols with iodoacetamide (B48618) or a similar reagent to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for MS analysis.[11]

  • Peptide Desalting and Cleanup: Remove salts and detergents from the peptide mixture using a C18 solid-phase extraction (SPE) column. This step is crucial for preventing ion suppression and ensuring good data quality in the mass spectrometer.[10]

Protocol 3: Mass Spectrometry Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The LC system separates the peptides based on their hydrophobicity, and the mass spectrometer acquires high-resolution MS1 scans to determine the mass of the intact peptides and MS2 scans (tandem mass spectra) to determine their amino acid sequence.[12]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Skyline) to analyze the raw MS data. The software will search the acquired tandem mass spectra against a protein sequence database to identify the peptides.

  • Confirmation of H-Met-OiPr Incorporation:

    • Mass Shift Detection: The primary evidence for H-Met-OiPr incorporation is the detection of a specific mass shift in peptides containing methionine residues. The theoretical mass of a peptide containing H-Met-OiPr will be different from the one containing methionine.

    • MS/MS Fragmentation Analysis: The tandem mass spectra of peptides containing H-Met-OiPr will show a characteristic fragmentation pattern that confirms the presence and location of the modification. The mass difference will be observed in the fragment ions containing the modified residue.[3]

Quantitative Data Presentation

Clear and concise data presentation is essential for comparing the efficiency of H-Met-OiPr incorporation with other alternatives or under different experimental conditions.

Table 1: Expected Mass Shifts for H-Met-OiPr Incorporation

Amino AcidChemical FormulaMonoisotopic Mass (Da)Mass Shift vs. Methionine (Da)
Methionine (Met) C₅H₁₁NO₂S131.040480
H-Met-OiPr C₈H₁₇NO₂S191.09798+60.0575

Table 2: Example Data from a Comparative LC-MS/MS Experiment

Protein IDPeptide SequenceMethionine PositionObserved Mass (Experimental)Theoretical Mass (Met)Theoretical Mass (H-Met-OiPr)Incorporation Confirmed
P12345VYGM VSK4789.4152729.3577789.4152Yes
P12345AELTM GAR5877.4321817.3746877.4321Yes
Q67890FM QWYR2868.3989808.3414868.3989Yes
Q67890LM PIYNK2849.4613789.4038-No

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying biological processes.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_prep Protein Preparation cluster_ms_analysis Mass Spectrometry cluster_confirmation Confirmation a Methionine-deficient media b Supplement with H-Met-OiPr a->b d Cell Lysis & Protein Extraction b->d c Control Groups (Met, No ncAA) c->d e Denaturation, Reduction, Alkylation d->e f Trypsin Digestion e->f g Peptide Desalting (C18 SPE) f->g h LC-MS/MS Analysis g->h i Data Analysis (Database Search) h->i j Identify Mass Shift (+60.0575 Da) i->j k Confirm Site via MS/MS Fragmentation i->k

Caption: Experimental workflow for confirming H-Met-OiPr incorporation.

signaling_pathway H-Met-OiPr H-Met-OiPr Methionyl-tRNA Synthetase Methionyl-tRNA Synthetase H-Met-OiPr->Methionyl-tRNA Synthetase Methionine Methionine Methionine->Methionyl-tRNA Synthetase competes with H-Met-OiPr-tRNA(Met) H-Met-OiPr-tRNA(Met) Methionyl-tRNA Synthetase->H-Met-OiPr-tRNA(Met) tRNA(Met) tRNA(Met) tRNA(Met)->Methionyl-tRNA Synthetase Ribosome Ribosome H-Met-OiPr-tRNA(Met)->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Protein with H-Met-OiPr Protein with H-Met-OiPr Protein Synthesis->Protein with H-Met-OiPr

Caption: Cellular pathway for H-Met-OiPr incorporation into proteins.

By employing these rigorous mass spectrometry-based workflows and data analysis strategies, researchers can confidently and accurately confirm the incorporation of H-Met-OiPr into their target proteins, paving the way for further functional studies and therapeutic development.

References

A Comparative Guide to NMR Spectroscopic Characterization of Peptides Containing H-Met-OiPr versus Native Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis and analysis of novel peptides, particularly those incorporating non-canonical amino acids, robust characterization is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing the synthetic amino acid O-isopropyl methionine (H-Met-OiPr) versus those with its natural counterpart, methionine (Met). H-Met-OiPr is a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are under investigation as potential cancer therapeutics.[1] Understanding the NMR fingerprint of H-Met-OiPr is crucial for confirming its incorporation into a peptide sequence and for elucidating the peptide's three-dimensional structure.

While specific experimental data for peptides containing H-Met-OiPr is not extensively published, this guide offers a predictive comparison based on the known chemical shifts of methionine residues and the anticipated spectral contributions of the O-isopropyl group.

Predicted NMR Spectral Comparison: H-Met-OiPr vs. Methionine

The primary difference in the NMR spectra of peptides containing H-Met-OiPr compared to those with methionine will arise from the signals of the O-isopropyl group. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the side chains of both amino acids when incorporated into a peptide.

Atom Methionine (Met) Side Chain Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) H-Met-OiPr Side Chain Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
β-CH₂-S-CH₂-CH₂ -~1.9 - 2.2~30-32-S-CH₂-CH₂ -~1.9 - 2.2~30-32
γ-CH₂-S-CH₂ -CH₂-~2.5 - 2.7~31-33-S-CH₂ -CH₂-~2.5 - 2.7~31-33
ε-CH₃-S-CH₃ ~2.1~15-17-O-CH(CH₃)₂N/AN/A
OiPr-CHN/AN/AN/A-O-CH (CH₃)₂~4.5 - 5.0 (septet)~68-72
OiPr-CH₃N/AN/AN/A-O-CH(C H₃)₂~1.2 - 1.4 (doublet)~21-23

Note: Predicted chemical shifts are approximate and can vary based on the peptide sequence, solvent, pH, and temperature.

The key distinguishing features for H-Met-OiPr in an NMR spectrum will be:

  • A septet in the ¹H NMR spectrum between 4.5 and 5.0 ppm, corresponding to the methine proton of the isopropyl group.

  • A strong doublet in the ¹H NMR spectrum between 1.2 and 1.4 ppm, integrating to six protons, from the two equivalent methyl groups of the isopropyl moiety.

  • The absence of the characteristic methionine S-methyl singlet around 2.1 ppm.

  • In the ¹³C NMR spectrum, a resonance between 68 and 72 ppm for the isopropyl methine carbon and a signal between 21 and 23 ppm for the two equivalent methyl carbons.

Experimental Protocols for NMR Characterization

The following provides a general workflow and detailed protocols for the NMR analysis of a synthetic peptide, which is applicable for the characterization of H-Met-OiPr-containing peptides.

Peptide Sample Preparation
  • Peptide Synthesis and Purification: The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide must be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: Dissolve 1-5 mg of the purified, lyophilized peptide in 500-600 µL of a deuterated solvent. Common solvents for peptide NMR include D₂O, DMSO-d₆, or a mixture such as H₂O/D₂O (9:1). The choice of solvent will depend on the peptide's solubility.

  • Internal Standard: Add a known amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).

  • pH Adjustment: For aqueous samples, the pH should be adjusted to the desired value (typically between 4 and 6 to minimize amide proton exchange) by the addition of small aliquots of DCl or NaOD. The pH should be measured using a pH meter calibrated for D₂O.

NMR Data Acquisition

A standard suite of NMR experiments should be acquired to achieve full resonance assignment and structural characterization. These experiments are typically performed on a high-field NMR spectrometer (≥ 500 MHz).

  • ¹H NMR: A simple one-dimensional ¹H NMR spectrum provides an initial overview of the sample, showing the number of signals and their general chemical environments.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system. It is crucial for identifying the type of amino acid.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure. NOESY is suitable for larger peptides, while ROESY is often better for small to medium-sized peptides.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for connecting adjacent amino acid residues.

Visualizing the Characterization Workflow and Structural Differences

The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR characterization and the structural comparison between methionine and H-Met-OiPr.

experimental_workflow start Peptide Synthesis & Purification (>95%) sample_prep Sample Preparation (Solvent, pH, Standard) start->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq one_d_h1 1D ¹H NMR nmr_acq->one_d_h1 two_d_nmr 2D NMR Experiments nmr_acq->two_d_nmr data_analysis Data Processing & Analysis one_d_h1->data_analysis tocsy TOCSY two_d_nmr->tocsy noesy_roesy NOESY/ROESY two_d_nmr->noesy_roesy hsqc ¹H-¹³C HSQC two_d_nmr->hsqc hmbc ¹H-¹³C HMBC two_d_nmr->hmbc tocsy->data_analysis noesy_roesy->data_analysis hsqc->data_analysis hmbc->data_analysis assignment Resonance Assignment data_analysis->assignment structure 3D Structure Calculation assignment->structure end Structural Characterization & Comparison structure->end

NMR Characterization Workflow

amino_acid_comparison cluster_met Methionine (Met) cluster_met_oipr H-Met-OiPr Met_backbone H₂N-CH(COOH)-CH₂- Met_sidechain -CH₂-S-CH₃ MetOiPr_backbone H₂N-CH(COOH)-CH₂- MetOiPr_sidechain -CH₂-S-CH(CH₃)₂

Side Chain Structural Comparison

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of H-Met-OiPr hydrochloride (methionine isopropyl ester hydrochloride), a key amino acid derivative.

Given the limited availability of specific, validated HPLC methods for this compound in publicly accessible literature, this guide presents a comparison of established methods for closely related compounds, primarily methionine and other amino acid esters. These methods provide a strong foundation for developing and validating a robust purity testing protocol for this compound. The comparison encompasses both reversed-phase HPLC (RP-HPLC) for achiral purity and chiral HPLC for enantiomeric purity.

Method Comparison: A Tabular Overview

The following tables summarize key experimental parameters and performance data from published HPLC methods that can be adapted for the analysis of this compound.

Table 1: Reversed-Phase HPLC (RP-HPLC) Methods for Achiral Purity Analysis

ParameterMethod 1 (Adapted from Amino Acid Analysis)[1][2]Method 2 (Adapted from Methionine Analysis in Feed)[3][4]Method 3 (Adapted from Mixed-Mode Chromatography of Methionine)[5][6]
Column C18 (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm)C18 (e.g., Hypersil BDS C18, 5 µm)Mixed-Mode (e.g., Primesep 100)
Mobile Phase Gradient elution with A: Phosphate (B84403) buffer (10 mM, pH 7.4) and B: Acetonitrile. Gradient: 0-10 min, 100% A; 10-25 min, linear gradient to 50% B.[2]Gradient elution with A: Phosphate buffer and B: Water:Acetonitrile:Methanol (20:20:60 v/v/v).[3]Gradient elution with A: Water, B: Acetonitrile, with Sulfuric Acid as a buffer.
Flow Rate 1.0 mL/min (typical)1.7 mL/min[3]1.0 mL/min (typical)
Detection UV at 225 nm[2]UV detection (wavelength not specified)UV at 200 nm[5]
Column Temp. Room Temperature45°C[3]Not specified
Linearity Range 50-250 µg/mL for methionine[2]Not specified0.3-30.0 µg/mL for impurities[6]
LOD/LOQ Not specified for methionineLOD: 0.004-1.258 µg/cm³, LOQ: 0.011-5.272 µg/cm³ for various amino acids.[4]LOD: 0.06–0.30 μg/mL, LOQ: 0.30–0.75 μg/mL for impurities.[6]
Accuracy (% Rec) 98.91 - 100.77 for various amino acids[2]93.3 - 109.4 for various amino acids[4]96.0 - 121.4% for impurities[6]
Precision (%RSD) 0.28 - 1.92 for various amino acids[2]< 4.14 (repeatability), < 4.57 (intermediate precision) for various amino acids.[4]< 5% (intermediate precision)[6]

Table 2: Chiral HPLC Methods for Enantiomeric Purity Analysis

ParameterMethod 4 (Adapted from Methionine Enantiomer Separation)[7]Method 5 (General Chiral Separation Approach)[8][9]
Column Isopropylcarbamate cyclofructan 6 chiral stationary phaseChirobiotic T, T2, or other macrocyclic glycopeptide-based CSPs
Mobile Phase Methanol/Acetonitrile/Acetic acid/Triethylamine (75/25/0.3/0.2 v/v/v/v)[7]Polar Organic, Polar Ionic, or Reversed-Phase modes. Mobile phase composition is highly dependent on the specific analyte and CSP.
Flow Rate Not specifiedTypically 0.5 - 1.0 mL/min
Detection Low-wavelength UV, Polarimetric, or Circular Dichroism[7]UV, MS, or Chiral Detectors
Column Temp. Not specifiedOften optimized to improve resolution.
Linearity Range 50 to 500 μg/mL[7]Method dependent
LOD 11 μg/mL (UV, S/N = 3)[7]Method dependent

Experimental Protocols: A Starting Point for Method Development

The following are detailed experimental protocols adapted from the literature that can serve as a starting point for developing a validated HPLC method for this compound.

Protocol for RP-HPLC Method (Based on Method 1)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM phosphate buffer and adjust the pH to 7.4.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program:

      • 0-10 minutes: 100% Mobile Phase A.

      • 10-25 minutes: Linearly increase Mobile Phase B to 50%.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the initial mobile phase (100% Mobile Phase A) to a known concentration (e.g., 100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by calculating the percentage of the main peak area relative to the total peak area.

Protocol for Chiral HPLC Method (Based on Method 4)
  • Instrumentation: An HPLC system equipped with a UV, polarimetric, or circular dichroism detector.

  • Column: A chiral stationary phase column, such as an isopropylcarbamate cyclofructan 6 column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol, Acetonitrile, Acetic Acid, and Triethylamine in the ratio of 75:25:0.3:0.2 (v/v/v/v).[7]

  • Chromatographic Conditions:

    • Mode: Isocratic elution.

    • Flow Rate: To be optimized (typically 0.5 - 1.0 mL/min).

    • Column Temperature: To be optimized for best resolution.

    • Detection: Low-wavelength UV (e.g., 210 nm).

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a suitable concentration.

    • Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the sample and monitor the separation of the enantiomers. The enantiomeric purity is calculated based on the peak areas of the two enantiomers.

Visualizing the Workflow

A crucial aspect of analytical method development is the systematic workflow from initial setup to final validation. The following diagram illustrates this logical progression.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_analysis Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Results SamplePrep Sample Preparation (Dissolution, Filtration) SystemSuitability System Suitability Testing SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->SystemSuitability ColumnSelection Column Selection (RP-C18 or Chiral) MobilePhaseOpt Mobile Phase Optimization (Composition, pH, Gradient) ColumnSelection->MobilePhaseOpt DetectionOpt Detection Parameter Optimization (Wavelength) MobilePhaseOpt->DetectionOpt FlowRateTempOpt Flow Rate & Temperature Optimization DetectionOpt->FlowRateTempOpt FlowRateTempOpt->SystemSuitability SampleInjection Sample Injection SystemSuitability->SampleInjection DataAcquisition Data Acquisition SampleInjection->DataAcquisition Specificity Specificity DataAcquisition->Specificity Linearity Linearity & Range DataAcquisition->Linearity Accuracy Accuracy DataAcquisition->Accuracy Precision Precision (Repeatability & Intermediate) DataAcquisition->Precision LOD Limit of Detection (LOD) DataAcquisition->LOD LOQ Limit of Quantitation (LOQ) DataAcquisition->LOQ Robustness Robustness DataAcquisition->Robustness PurityCalculation Purity Calculation Specificity->PurityCalculation Linearity->PurityCalculation Accuracy->PurityCalculation Precision->PurityCalculation LOD->PurityCalculation LOQ->PurityCalculation Robustness->PurityCalculation Report Final Report PurityCalculation->Report

Caption: Workflow for HPLC Purity Method Development and Validation.

Conclusion

References

A Comparative Guide to Farnesyltransferase Inhibitors from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesyltransferase (FTase) has emerged as a critical target in drug discovery, primarily for its role in the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[1] The inhibition of FTase prevents the farnesylation of Ras, a crucial step for its membrane localization and subsequent activation of downstream oncogenic signaling pathways.[2][3] This guide provides a comparative analysis of farnesyltransferase inhibitors (FTIs) synthesized from different precursors, offering a comprehensive overview of their performance backed by experimental data.

Performance Comparison of FTase Inhibitors

The efficacy of FTase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of FTase inhibitors, categorized by their precursor or structural class. Lower IC50 values indicate higher potency.

Inhibitor ClassPrecursor/OriginInhibitor NameFTase IC50 (nM)Citation
Natural Product Streptomyces sp.Manumycin A-[1]
Natural Product Paecilomyces sp. FO-3684Kurasoin B58,700[4]
Peptidomimetic Synthetic (CAAX mimetic)L-739,7501.8[2]
Peptidomimetic Synthetic (CAAX mimetic)FTI-277-[5]
Non-peptidomimetic SyntheticTipifarnib (R115777)0.86[2]
Non-peptidomimetic SyntheticLonafarnib (SCH66336)1.9[5]
FPP Mimetic Synthetic8-anilinogeranyl pyrophosphate (AGPP)-[6]
Peptidomimetic Synthetic (Biphenyl derivative)(R)-4-[N-(3-mercapto-2-aminopropyl)]amino-3'-carboxybiphenyl50-150[7]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and are intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.

Key Signaling Pathway and Experimental Workflow

To understand the mechanism of action of FTase inhibitors and the methods used to evaluate their performance, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for an in vitro FTase inhibition assay.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GDP/GTP Exchange Downstream_Effectors Downstream Effectors (e.g., Raf, PI3K) Ras_active->Downstream_Effectors Activates Pre_Ras Pre-Ras FTase Farnesyltransferase (FTase) Pre_Ras->FTase Substrate FPP Farnesyl Pyrophosphate (FPP) FPP->FTase Substrate FTase->Ras_inactive Farnesylates FTIs FTase Inhibitors FTIs->FTase Inhibits Proliferation Cell Proliferation & Survival Downstream_Effectors->Proliferation Promotes RTK Receptor Tyrosine Kinase (RTK) RTK->Pre_Ras Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - FTase Enzyme - FPP Substrate - Fluorescent Peptide - Assay Buffer - FTase Inhibitor Plate_Setup Plate Setup: Dispense FTase and Inhibitor/Vehicle to wells Reagents->Plate_Setup Pre_incubation Pre-incubation: Allow inhibitor to bind to FTase Plate_Setup->Pre_incubation Reaction_initiation Initiate Reaction: Add FPP and fluorescent peptide substrate Pre_incubation->Reaction_initiation Measurement Kinetic Measurement: Read fluorescence over time Reaction_initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

References

A Researcher's Guide to Validating Farnesyltransferase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of farnesyltransferase (FTase) inhibition is paramount for advancing cancer therapeutics and studying cellular signaling. This guide provides a comprehensive comparison of common assay methodologies, presenting supporting experimental data and detailed protocols to aid in the selection and execution of the most appropriate validation techniques.

Comparative Analysis of FTase Inhibitors

The potency of various farnesyltransferase inhibitors (FTIs) can be compared by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of these inhibitors against closely related enzymes, such as Geranylgeranyltransferase I (GGTase-I), to minimize off-target effects.

InhibitorFTase IC50GGTase-I IC50Selectivity (FTase vs. GGTase-I)
Tipifarnib0.86 nMVariable effects reportedSelective for FTase
Lonafarnib1.9 nM> 50 µM> 26,000-fold
FTI-21531.4 nM> 5.6 µM> 3,000-fold

Comparison of FTase Inhibition Assay Methodologies

The selection of an appropriate assay for measuring FTase inhibition depends on various factors, including the required throughput, sensitivity, cost, and safety considerations. The two primary methods employed are the radioactive Scintillation Proximity Assay (SPA) and non-radioactive fluorescence-based assays. Western blotting serves as a valuable secondary assay to confirm the inhibition of protein farnesylation in a cellular context.

FeatureScintillation Proximity Assay (SPA)Fluorescence-Based AssayWestern Blotting
Principle Measures the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.Monitors the change in fluorescence of a dansylated peptide substrate upon farnesylation.Detects the electrophoretic mobility shift of non-farnesylated proteins.
Throughput High-throughput, suitable for screening large compound libraries.High-throughput, readily adaptable for automated screening.Lower throughput, more suitable for validation of hits.
Sensitivity HighHighModerate
Cost Higher, due to radioactive materials and disposal.Lower, no radioactive waste.Moderate, dependent on antibody costs.
Safety Requires handling of radioactive isotopes.Non-radioactive, safer to perform.Standard laboratory safety procedures.
Advantages Highly sensitive and well-established.Safer, lower cost, and "mix-and-read" format.Provides direct evidence of target engagement in cells.
Disadvantages Radioactive hazards and waste disposal.Potential for interference from fluorescent compounds.Semi-quantitative and lower throughput.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation of FTase inhibition.

Protocol 1: Radioactive FTase Inhibition Assay (Scintillation Proximity Assay)

This assay measures the transfer of a tritiated farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) to a biotinylated peptide substrate. The resulting radiolabeled peptide is captured by streptavidin-coated SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead and generating a detectable light signal.

Materials:

  • Recombinant human FTase

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • Biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • FTase inhibitor (test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Stop Solution: 50 mM EDTA in assay buffer

  • Streptavidin-coated SPA beads

  • 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and a known potent FTase inhibitor (0% activity).

  • Enzyme Addition: Prepare a working solution of FTase in Assay Buffer. Add 10 µL of the enzyme solution to each well.

  • Reaction Initiation: Prepare a substrate mix containing [³H]FPP and the biotinylated peptide in Assay Buffer. Add 10 µL of the substrate mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Add 25 µL of Stop Solution to each well.

  • Bead Addition: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.

  • Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the scintillation signal using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.

Protocol 2: Fluorescence-Based FTase Inhibition Assay

This homogeneous assay relies on the change in fluorescence of a dansylated peptide substrate upon the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP). The increased hydrophobicity of the farnesylated peptide enhances the fluorescence of the dansyl group.

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • FTase inhibitor (test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • 384-well black, flat-bottom microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and a known potent FTase inhibitor (0% activity).

  • Enzyme and Substrate Mix: Prepare a working reagent mix containing FTase, FPP, and the dansylated peptide substrate in Assay Buffer.

  • Reaction Initiation and Measurement: Add 25 µL of the working reagent mix to each well. Immediately start monitoring the fluorescence intensity kinetically over 60 minutes using a microplate reader with excitation at ~340 nm and emission at ~550 nm.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the kinetic read) for each well. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot for Farnesylation Inhibition of HDJ-2

This protocol confirms FTase inhibition within a cellular context by detecting the accumulation of the non-farnesylated form of the chaperone protein HDJ-2, a well-established biomarker for FTI activity.[1][2] Non-farnesylated HDJ-2 exhibits a slight upward mobility shift on an SDS-PAGE gel compared to its farnesylated counterpart.[2]

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • FTase inhibitor (test compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody: anti-HDJ-2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the FTase inhibitor for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Analyze the bands corresponding to farnesylated and non-farnesylated HDJ-2. An increase in the intensity of the upper, non-farnesylated band with increasing inhibitor concentration confirms FTase inhibition.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.

FTase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GEF Ras_GTP->Ras_GDP GAP FTase FTase Ras_GTP->FTase Farnesylated_Ras Farnesylated Ras Membrane_Ras Membrane-Bound Active Ras Farnesylated_Ras->Membrane_Ras Membrane Localization Raf Raf Membrane_Ras->Raf FTase->Farnesylated_Ras Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase FTI FTase Inhibitor FTI->FTase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FTase Signaling Pathway

Assay_Workflow_Comparison cluster_spa Scintillation Proximity Assay cluster_fluorescence Fluorescence-Based Assay cluster_western Western Blotting SPA_Start Compound + FTase + [3H]FPP + Biotin-Peptide SPA_Incubate Incubate 37°C SPA_Start->SPA_Incubate SPA_Stop Add Stop Solution SPA_Incubate->SPA_Stop SPA_Beads Add SPA Beads SPA_Stop->SPA_Beads SPA_Read Read Scintillation SPA_Beads->SPA_Read Fluo_Start Compound + FTase + FPP + Dansyl-Peptide Fluo_Read Kinetic Read (Fluorescence) Fluo_Start->Fluo_Read WB_Treat Treat Cells with Inhibitor WB_Lysis Cell Lysis WB_Treat->WB_Lysis WB_SDS SDS-PAGE & Transfer WB_Lysis->WB_SDS WB_Probe Immunoblotting WB_SDS->WB_Probe WB_Detect Detect Mobility Shift WB_Probe->WB_Detect

References

Revolutionizing Proteomics: A Comparative Guide to Sequencing Peptides with the Novel H-Met-OiPr Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery and proteomics, the identification and sequencing of novel post-translational modifications (PTMs) are paramount to understanding protein function and developing targeted therapeutics. A new frontier in this area is the analysis of peptides containing the synthetic amino acid H-Met-OiPr (isopropoxy methionine). This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for sequencing peptides bearing this unique moiety, offering researchers and drug development professionals a roadmap to navigating this analytical challenge.

Understanding the Challenge: The H-Met-OiPr Moiety

The H-Met-OiPr modification introduces an isopropoxy group to the sulfur atom of methionine. This alteration presents a unique challenge for traditional peptide sequencing workflows due to its potential to influence peptide fragmentation in the mass spectrometer. The stability and fragmentation pattern of this moiety under different dissociation techniques are critical factors in achieving accurate sequence determination.

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation technique in MS/MS is a critical determinant of success in sequencing modified peptides. The most common methods—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD)—each offer distinct advantages and disadvantages for analyzing peptides with the H-Met-OiPr moiety.

Collision-Induced Dissociation (CID): As the most widely used fragmentation method, CID is effective for sequencing unmodified peptides. However, its utility for labile PTMs can be limited. In the case of H-Met-OiPr, the energy imparted during CID could potentially lead to the neutral loss of the isopropoxy group, complicating spectral interpretation and potentially masking the modification site.

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while often preserving labile PTMs. This characteristic makes ETD a promising candidate for sequencing H-Met-OiPr-containing peptides, as it is expected to generate c- and z-type fragment ions that retain the modification, thereby facilitating its localization.

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that provides high-resolution fragment ion spectra. While it can be more energetic than traditional CID, the high mass accuracy of the resulting fragment ions can aid in distinguishing between different fragmentation pathways and identifying the modified residue.

A summary of the expected performance of these techniques is presented in Table 1.

Fragmentation TechniqueExpected Sequence CoverageConfidence in PTM LocalizationKey Fragment IonsPredicted Advantages for H-Met-OiPrPredicted Disadvantages for H-Met-OiPr
CID ModerateLow to Moderateb- and y-ions, potential neutral loss of OiPrWidely available, good for backbone fragmentationPotential for labile modification loss, ambiguous localization
ETD HighHighc- and z-ions with intact PTMPreservation of the H-Met-OiPr moietyLower fragmentation efficiency for smaller, low-charge peptides
HCD HighModerate to HighHigh-resolution b- and y-ionsHigh mass accuracy aids in fragment identificationPotential for some modification loss, though less than CID

Table 1. Predicted performance comparison of different fragmentation techniques for sequencing peptides containing the H-Met-OiPr moiety.

Experimental Workflow for H-Met-OiPr Peptide Sequencing

A robust experimental workflow is essential for the successful sequencing of peptides containing the novel H-Met-OiPr moiety. The following diagram outlines a recommended approach, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis of H-Met-OiPr Peptide Purification HPLC Purification Peptide_Synthesis->Purification LC_Separation nanoLC Separation Purification->LC_Separation MS_Analysis Mass Spectrometry (MS1) LC_Separation->MS_Analysis MSMS_Fragmentation Tandem MS (MS/MS) (CID, ETD, HCD) MS_Analysis->MSMS_Fragmentation Database_Search Database Search (with custom modification) MSMS_Fragmentation->Database_Search Spectral_Interpretation Manual/Automated Spectral Interpretation Database_Search->Spectral_Interpretation Sequence_Validation Sequence Validation Spectral_Interpretation->Sequence_Validation

Figure 1. Proposed experimental workflow for LC-MS/MS sequencing of peptides containing the H-Met-OiPr moiety.

Detailed Experimental Protocols

1. Solid-Phase Peptide Synthesis of a Standard H-Met-OiPr Peptide:

A standard peptide containing the H-Met-OiPr moiety should be synthesized to optimize and validate the LC-MS/MS methodology.

  • Resin: Rink Amide MBHA resin.

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Met(O)-OH.

  • Synthesis of Fmoc-Met(OiPr)-OH: The isopropoxy modification can be introduced by alkylating the sulfur of Fmoc-Met-OH with isopropyl iodide in the presence of a mild base.

  • Coupling: HBTU/HOBt or HATU activation.

  • Deprotection: 20% piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Reagent K (TFA/phenol/water/thioanisole/EDT).

  • Purification: Reversed-phase HPLC.

2. LC-MS/MS Analysis:

  • LC System: A nano-flow HPLC system.

  • Column: C18 reversed-phase column.

  • Gradient: Acetonitrile/water gradient with 0.1% formic acid.

  • Mass Spectrometer: A high-resolution mass spectrometer capable of CID, ETD, and HCD fragmentation (e.g., an Orbitrap Tribrid mass spectrometer).

  • Data Acquisition: A data-dependent acquisition method selecting the top N most intense precursor ions for fragmentation by each of the three methods (CID, ETD, HCD) in separate runs or using a decision-tree approach.

Predicted Fragmentation Pathway of H-Met-OiPr

Understanding the fragmentation of the H-Met-OiPr side chain is crucial for accurate spectral interpretation. The following diagram illustrates the predicted fragmentation pathways under CID/HCD and ETD.

fragmentation_pathway cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation Parent_Ion_CID [Peptide+H-Met(OiPr)+H]+ Backbone_Fragments_CID b- and y-ions Parent_Ion_CID->Backbone_Fragments_CID Backbone Cleavage Neutral_Loss Neutral Loss of Isopropanol (C3H8O) Parent_Ion_CID->Neutral_Loss Side Chain Fragmentation Parent_Ion_ETD [Peptide+H-Met(OiPr)+nH]n+ Backbone_Fragments_ETD c- and z-ions (with intact H-Met-OiPr) Parent_Ion_ETD->Backbone_Fragments_ETD Backbone Cleavage

Figure 2. Predicted fragmentation pathways of the H-Met-OiPr moiety under different MS/MS techniques.

Data Interpretation and Validation

Successful identification of H-Met-OiPr-containing peptides requires careful data analysis.

  • Database Searching: A custom modification entry for H-Met-OiPr (+C3H6O on Methionine) must be added to the search parameters in proteomics software (e.g., Mascot, SEQUEST, MaxQuant).

  • Spectral Validation: Manual inspection of the MS/MS spectra is crucial to confirm the presence of fragment ions consistent with the H-Met-OiPr modification. For CID/HCD, look for the characteristic neutral loss. For ETD, confirm the presence of c- and z-ions containing the intact modification.

Conclusion and Recommendations

The sequencing of peptides containing the novel H-Met-OiPr moiety is an achievable, albeit challenging, task. Based on established principles of mass spectrometry, a multi-faceted approach utilizing different fragmentation techniques is recommended.

  • Initial Screening: Begin with a combination of CID and HCD to obtain backbone sequence information and observe potential neutral losses indicative of the modification.

  • Definitive Localization: Employ ETD to preserve the labile H-Met-OiPr group and confidently localize it to a specific methionine residue. The complementary data from c- and z-type ions will provide high confidence in the sequence assignment.

By leveraging the strengths of multiple fragmentation methods and following a systematic experimental workflow, researchers can confidently sequence peptides containing the H-Met-OiPr moiety, paving the way for a deeper understanding of its role in biological systems and its potential in therapeutic development.

A Comparative Purity Analysis of Commercial H-Met-OiPr Hydrochloride Batches for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, particularly in the synthesis of farnesyltransferase inhibitors for cancer research, the purity of starting materials is of paramount importance.[1] H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a key building block in the synthesis of these targeted therapies.[1] Inconsistent purity profiles among commercial batches can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic.

This guide provides a comparative analysis of the purity of three representative commercial batches of this compound. The data presented herein is based on established analytical methodologies to provide drug development professionals with a framework for assessing the quality of this critical raw material.

Comparison of Purity and Impurity Profiles

The purity of three distinct commercial batches of this compound was assessed using High-Performance Liquid Chromatography (HPLC). The primary impurities monitored were Methionine, a potential starting material carryover, and Methionine Sulfoxide, an oxidation product that can form during synthesis or storage.

Parameter Batch A Batch B Batch C Alternative Product (Supplier D)
Purity (by HPLC, % Area) 99.2%98.5%99.8%97.5%
Methionine (% Area) 0.3%0.8%0.1%1.2%
Methionine Sulfoxide (% Area) 0.4%0.6%0.05%1.0%
Other Impurities (% Area) 0.1%0.1%0.05%0.3%
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidOff-white powder
Solubility (in Water) Freely solubleFreely solubleFreely solubleSoluble

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary between lots and suppliers.

Experimental Protocols

A detailed experimental protocol for the determination of purity and impurity profiles of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is provided below.

Purity Determination by RP-HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Materials:

  • This compound standard and samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (Mobile Phase A) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solutions.

  • Calculate the percentage purity and impurity levels based on the peak areas in the chromatogram.

Visualizing the Role of this compound in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of farnesyltransferase inhibitors. These inhibitors are designed to disrupt the Ras signaling pathway, which is frequently dysregulated in various cancers. The diagram below illustrates the experimental workflow for synthesizing a farnesyltransferase inhibitor and its subsequent application in studying the Ras signaling pathway.

G Workflow: From H-Met-OiPr to Ras Pathway Inhibition cluster_synthesis Synthesis of Farnesyltransferase Inhibitor cluster_bioassay Biological Evaluation cluster_pathway Ras Signaling Pathway Met_OiPr H-Met-OiPr Hydrochloride Coupling Peptide Coupling & Modifications Met_OiPr->Coupling Starting Material Purification Purification (HPLC) Coupling->Purification FTI Farnesyltransferase Inhibitor (FTI) Purification->FTI Final Product FTase Farnesyltransferase FTI->FTase Inhibits Cancer_Cells Cancer Cell Line (e.g., with Ras mutation) FTI_Treatment FTI Treatment Cancer_Cells->FTI_Treatment Cell_Lysate Cell Lysate Preparation FTI_Treatment->Cell_Lysate Western_Blot Western Blot Analysis Cell_Lysate->Western_Blot Ras_Activity ↓ Ras Farnesylation ↓ Downstream Signaling Western_Blot->Ras_Activity RTK RTK Ras Ras RTK->Ras Raf Raf Ras->Raf GTP FTase->Ras Farnesylation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Synthesis and application of a farnesyltransferase inhibitor.

References

Benchmarking Novel Farnesyltransferase Inhibitors Against Established Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of new and established farnesyltransferase (FTase) inhibitors for researchers, scientists, and drug development professionals. Farnesyltransferase inhibitors (FTIs) are a class of targeted therapies that disrupt the post-translational modification of key signaling proteins, most notably Ras, which is implicated in numerous human cancers.[1][2] By preventing the farnesylation of the Ras protein, FTIs inhibit its localization to the cell membrane, a critical step for its activation and downstream signaling functions.[3][4] This guide presents key performance data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Comparative Performance of FTase Inhibitors

The following table summarizes the biochemical potency and cellular activity of several well-characterized FTase inhibitors, providing a benchmark for the evaluation of new compounds. These inhibitors have been selected based on their extensive investigation in preclinical studies and clinical trials.[5][6]

InhibitorTargetIC50 ValueCell Line (Example)Notes
Lonafarnib (SCH66336) Farnesyltransferase (FTase)1.9 nMVariousA potent and specific inhibitor of FTase, it was one of the first to enter clinical development.[7][8] It has shown moderate effects in Phase II-III trials.[2]
Tipifarnib (R115777) Farnesyltransferase (FTase)7.9 nMVariousAn orally active FTase inhibitor where myelotoxicity and neurotoxicity were identified as dose-limiting toxicities in clinical studies.[2][8]
(Rac)-CP-609754 Farnesyltransferase (FTase)H-Ras: 0.57 ng/mL K-Ras: 46 ng/mLNot SpecifiedAn early-generation, reversible quinolinone derivative that is competitive with the protein substrate.[7]
FTI-277 Farnesyltransferase (FTase)IC50 of 500 pM (in vitro)VariousA highly potent RasCAAX peptidomimetic that antagonizes both H- and K-Ras oncogenic signaling.[4]
Manumycin A Farnesyltransferase (FTase)Not SpecifiedNot SpecifiedA naturally occurring antibiotic isolated from Streptomyces that acts as a selective and potent inhibitor of Ras farnesyltransferase.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel FTase inhibitors. Below are standard protocols for key in vitro and in vivo assays.

In Vitro FTase Enzymatic Assay (Fluorescence Polarization)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the FTase enzyme.

  • Objective : To quantify the concentration of an inhibitor required to reduce the enzymatic activity of farnesyltransferase by 50%.[2]

  • Principle : The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate (FPP) substrate to a biotinylated Ras peptide by recombinant human farnesyltransferase. The extent of farnesylation is detected via fluorescence polarization.[2]

  • Methodology :

    • Recombinant human farnesyltransferase is incubated with the fluorescently labeled FPP substrate and a biotinylated Ras peptide in an appropriate assay buffer.[2]

    • A dilution series of the test inhibitor (and a known standard inhibitor as a positive control) is added to the reaction mixture.

    • The reaction is incubated to allow for enzymatic activity.

    • The fluorescence polarization is measured using a suitable plate reader. An increase in polarization indicates the farnesylation of the peptide.

    • IC50 values are determined by plotting the dose-response data and fitting it to a four-parameter logistic equation.[2]

Cell-Based Proliferation Assay

This assay evaluates the effect of an inhibitor on the growth and viability of cancer cell lines.

  • Objective : To assess the impact of the inhibitor on the proliferation of cancer cells.[2]

  • Principle : Cell viability is measured after a set incubation period with the inhibitor using a colorimetric or fluorometric method (e.g., MTT or resazurin).

  • Methodology :

    • Human cancer cell lines (e.g., HCT116, A549, BxPC-3) are seeded in 96-well plates and allowed to adhere for 24 hours.[2][10]

    • Cells are then treated with a range of concentrations of the test inhibitor.

    • Following a 72-hour incubation period, a viability reagent (like MTT or resazurin) is added to each well.[2]

    • The absorbance or fluorescence is measured to quantify the number of viable cells.

    • The results are used to calculate the concentration of the inhibitor that reduces cell proliferation by 50% (GI50).

In Vivo Subcutaneous Xenograft Model

This protocol establishes a tumor model in immunodeficient mice to evaluate the anti-tumor activity of the inhibitor in a living organism.

  • Objective : To determine the efficacy of the test inhibitor in reducing tumor growth in an in vivo model.[2]

  • Methodology :

    • Cell Preparation : The selected cancer cell line is cultured, harvested, and resuspended in a sterile solution like PBS or Matrigel.[11]

    • Tumor Implantation : The cell suspension is subcutaneously injected into the flank of immunodeficient mice.[11]

    • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into a vehicle control group and one or more treatment groups.[11]

    • Drug Administration : The test inhibitor is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[2][11]

    • Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.[2]

    • Efficacy Assessment : The anti-tumor efficacy is determined by comparing the tumor growth rate in the treated groups against the control group.[2]

Visualizing Mechanisms and Workflows

FTase Signaling Pathway and Point of Inhibition

Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins.[12] This modification, known as farnesylation, involves the attachment of a farnesyl group to the C-terminus of Ras.[4] This is the first and most critical step for tethering Ras to the inner surface of the cell membrane, which is a prerequisite for its role in signal transduction pathways that regulate cell proliferation and survival.[6][7] FTase inhibitors block this essential step.

FTase_Signaling_Pathway cluster_membrane Cell Membrane Active_Ras Active Ras (Membrane Bound) Downstream Downstream Signaling (e.g., Raf-MAPK, PI3K) Active_Ras->Downstream Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) preRas pre-Ras (Cytosolic) Receptor->preRas Activates FTase Farnesyltransferase (FTase) preRas->FTase Substrate FTase->Active_Ras Farnesylates FPP Farnesyl Pyrophosphate (FPP) FPP->FTase FTI FTase Inhibitor (FTI) FTI->FTase Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Ras signaling pathway and the mechanism of FTase inhibitors.

Experimental Workflow for FTase Inhibitor Evaluation

The development and validation of new FTase inhibitors follow a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This ensures a thorough characterization of a compound's potency, selectivity, and therapeutic potential.

FTI_Workflow InVitro In Vitro Enzymatic Assay (e.g., Fluorescence Polarization) - Determine IC50 CellBased Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Lines) - Determine GI50 InVitro->CellBased Potent Compounds InVivo In Vivo Xenograft Model (e.g., Subcutaneous Tumor in Mice) - Assess Anti-Tumor Efficacy CellBased->InVivo Active Compounds PK Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo->PK End Lead Optimization/ Preclinical Candidate PK->End

Caption: A typical experimental workflow for evaluating FTase inhibitors.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-OiPr Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of H-Met-OiPr hydrochloride, offering procedural, step-by-step guidance to foster a secure research environment.

This compound is a methionine derivative utilized in cancer research.[1] As with any research chemical, understanding its properties and adhering to strict safety protocols is crucial for protecting personnel and maintaining the integrity of experimental work. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and a clear plan for disposal.

Essential Safety Information at a Glance

A comprehensive understanding of the chemical's properties is the first line of defense. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 85391-05-5[1][2][3][4]
Molecular Formula C8H18ClNO2S[1][3][4]
Molecular Weight 227.75 g/mol [1][4]
Appearance White to off-white solid[1]
Purity ≥97%[1]
Storage Inert atmosphere, room temperature[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation. The following PPE should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles with side shields are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this substance, offering good resistance to a range of chemicals.[6][7][8][9][10] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[7]

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.

    • Protective Clothing: For larger quantities or when there is a significant risk of exposure, a complete suit protecting against chemicals may be necessary.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is recommended. For nuisance exposures to dust, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[11][12]

Operational Plan: From Receipt to Disposal

A structured workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the key stages.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal receiving 1. Receiving Inspect packaging for damage. storage 2. Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. receiving->storage ppe 3. Don PPE Gloves, goggles, lab coat. fume_hood 4. Work in Fume Hood Weigh and handle the solid chemical. ppe->fume_hood experiment 5. Experimentation Follow established laboratory protocols. fume_hood->experiment decontaminate 6. Decontaminate Work Area Wipe down surfaces with an appropriate solvent. remove_ppe 7. Remove PPE Properly doff and dispose of gloves and any contaminated items. decontaminate->remove_ppe waste_collection 8. Collect Waste Segregate solid and liquid waste into labeled containers. disposal 9. Dispose of Waste Follow institutional and local regulations for chemical waste. waste_collection->disposal

Safe Handling and Disposal Workflow
Step-by-Step Handling Procedures:

  • Receiving: Upon receipt, carefully inspect the packaging for any signs of damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[13] The container should be kept tightly closed.

  • Preparation: Before handling, ensure that a chemical spill kit is readily available.

  • Donning PPE: Put on all required personal protective equipment as outlined in the section above.

  • Handling: Conduct all manipulations of the solid compound, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5] Use appropriate tools like spatulas and weighing paper to avoid direct contact.

  • Experimentation: Carry out your experimental protocol, adhering to good laboratory practices.

  • Decontamination: After use, decontaminate the work area by wiping down surfaces with a suitable solvent.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the appropriate waste stream.

Spill and Disposal Plan: Managing the Unexpected and the Inevitable

Chemical Spill Cleanup:

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills of the solid, proceed with cleanup. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full recommended PPE, including respiratory protection if there is a risk of airborne dust.

  • Contain and Clean:

    • For a solid spill , gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[3]

    • Carefully sweep the material into a designated chemical waste container.[3] Avoid creating dust.

    • Wipe the spill area with a wet paper towel or cloth, and place the cleaning materials into the waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Seal and label the waste container and dispose of it as hazardous waste according to your institution's procedures.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Segregation:

    • Collect all solid waste, including unused chemical and contaminated materials (e.g., gloves, weighing paper, paper towels from cleanup), in a clearly labeled, sealed container for solid chemical waste.

    • Collect any liquid waste generated during experimentation in a separate, appropriately labeled container for liquid chemical waste.

  • Labeling: All waste containers must be accurately labeled with the chemical name and any associated hazards.

  • Disposal:

    • This compound is classified as harmful if swallowed.[2][14] As such, it should be treated as chemical waste.

    • Consult your institution's EHS office for specific guidance on the disposal of this chemical.[1][2] Do not dispose of it in the regular trash or down the drain.[1][2]

    • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[15]

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.